molecular formula C6H3BrN2OS B1384375 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 215927-36-9

6-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1384375
CAS No.: 215927-36-9
M. Wt: 231.07 g/mol
InChI Key: IJSCGMBLRLDHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromothieno[3,2-d]pyrimidin-4(3H)-one (CAS 215927-36-9) is a versatile brominated heterocyclic building block of significant interest in medicinal and organic chemistry. Its molecular formula is C 6 H 3 BrN 2 OS, with a molecular weight of 231.07 . The bromine atom at the 6-position makes this compound a crucial precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create diverse libraries of compounds for structure-activity relationship (SAR) studies . The thieno[3,2-d]pyrimidine scaffold is structurally analogous to purine bases, which allows derivatives to mimic naturally occurring molecules and interact with a range of biological targets . This compound serves as a key intermediate in the synthesis of novel molecules with potential anti-infective properties, including antibacterial, antifungal, and antiviral agents . Its primary research value lies in its application in drug discovery programs, particularly in the construction of kinase inhibitors and other therapeutically relevant small molecules . Key Applications: • A versatile synthetic intermediate for constructing complex thienopyrimidine derivatives . • A core scaffold in medicinal chemistry research for the development of new anti-infective agents . • A precursor for the exploration of structure-activity relationships in pharmaceutical lead optimization . Handling and Safety: This compound is harmful by inhalation, in contact with skin, and if swallowed. It requires the use of appropriate personal protective equipment and should be handled only in a chemical fume hood . Disclaimer: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-bromo-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-4-1-3-5(11-4)6(10)9-2-8-3/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSCGMBLRLDHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595174
Record name 6-Bromothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215927-36-9
Record name 6-Bromothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class. Thienopyrimidines are recognized as bioisosteres of purines, enabling them to interact with a wide range of biological targets. This structural similarity has positioned them as a privileged scaffold in medicinal chemistry, with applications in the development of kinase inhibitors and other therapeutic agents. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Where experimental data is not publicly available, this guide details robust experimental protocols for their determination, empowering researchers to fully characterize this promising molecule.

Chemical Structure and Properties

The foundational step in understanding a molecule is the characterization of its structure and fundamental properties.

Caption: Chemical structure of this compound.

Table 1: General Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₃BrN₂OSPubChem[1]
Molecular Weight 231.07 g/mol Sigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]
CAS Number 215927-36-9Sigma-Aldrich[2]
Predicted Boiling Point 445.7 ± 30.0 °C at 760 mmHgSigma-Aldrich[2]
Melting Point Not available. See Protocol 1 for determination.
pKa Not available. See Protocol 2 for determination.

Solubility Profile

Solubility is a critical determinant of a compound's bioavailability and suitability for various in vitro and in vivo studies. No specific solubility data for this compound in common laboratory solvents has been found in the public domain. The following are established protocols for determining both kinetic and thermodynamic solubility.

Experimental Determination of Solubility

Protocol 1: Kinetic Solubility Determination (Shake-Flask Method)

This method provides a rapid assessment of solubility, which is particularly useful in early-stage drug discovery.

G cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare 10 mM stock solution in DMSO prep2 Prepare serial dilutions in DMSO prep1->prep2 assay1 Add stock solution to aqueous buffer (e.g., PBS, pH 7.4) prep2->assay1 assay2 Shake for 1-2 hours at room temperature assay1->assay2 assay3 Filter to remove precipitate assay2->assay3 analysis1 Quantify concentration of solubilized compound via HPLC-UV or LC-MS/MS assay3->analysis1 analysis2 Compare to a standard curve analysis1->analysis2

Caption: Workflow for kinetic solubility determination.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Incubation: In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). This results in a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake at room temperature for 1 to 2 hours.

  • Separation: Filter the samples through a filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The concentration is determined by comparing the peak area to a standard curve prepared from the DMSO stock solution.

Protocol 2: Thermodynamic Solubility Determination

This method determines the equilibrium solubility, which is a more accurate representation of a compound's intrinsic solubility.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, PBS, or other relevant buffers) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the thieno[3,2-d]pyrimidine ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the pyrimidinone ring. The N-H proton of the pyrimidinone ring will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will display signals for the six carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly affected, and the carbonyl carbon of the pyrimidinone ring will appear at a characteristic downfield chemical shift.

Protocol 3: NMR Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) prep2 Transfer to an NMR tube prep1->prep2 acq1 Acquire ¹H NMR spectrum prep2->acq1 acq2 Acquire ¹³C NMR spectrum acq1->acq2 acq3 Perform 2D NMR experiments (COSY, HSQC, HMBC) if needed acq2->acq3 proc1 Process spectra (Fourier transform, phase correction, baseline correction) acq3->proc1 proc2 Integrate ¹H signals and pick peaks for ¹³C proc1->proc2 proc3 Assign signals to the molecular structure proc2->proc3

Caption: Workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum. If further structural confirmation is needed, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and coupling constants. Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • N-H stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H group of the pyrimidinone ring.

  • C=O stretch: A strong absorption band should be present around 1650-1700 cm⁻¹ due to the carbonyl group of the pyrimidinone.

  • C=N and C=C stretches: Absorptions in the 1500-1650 cm⁻¹ region are expected for the C=N and C=C bonds within the aromatic rings.

  • C-Br stretch: A weaker absorption may be observed in the fingerprint region, typically below 800 cm⁻¹.

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Sample Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the IR spectrum.

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structural elucidation.

Expected Mass Spectrum:

  • Molecular Ion Peak ([M]⁺): A prominent peak corresponding to the molecular weight of the compound (231.07 g/mol ) is expected. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) should be observed.

  • Fragmentation Pattern: Common fragmentation pathways for thienopyrimidines may involve the loss of small neutral molecules such as CO, HCN, or cleavage of the thiophene ring.

Protocol 5: Mass Spectrometry Analysis

Step-by-Step Methodology (LC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample into an HPLC system coupled to the mass spectrometer. A C18 column is typically used for reversed-phase chromatography.

  • Ionization: Utilize an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate ions from the analyte.

  • Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight and observe the isotopic pattern.

  • Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry by selecting the molecular ion as the precursor ion and inducing fragmentation.

  • Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.

Conclusion

This technical guide has consolidated the available physicochemical information for this compound and provided detailed, actionable protocols for the experimental determination of its key properties. While a complete experimental dataset is not yet publicly available, the methodologies outlined herein provide a robust framework for researchers to fully characterize this molecule. A comprehensive understanding of these physicochemical parameters is a prerequisite for advancing this compound and its derivatives in the drug discovery and development pipeline.

References

6-Bromothieno[3,2-d]pyrimidin-4(3H)-one: A Guide to Structure Elucidation and Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

This guide provides a detailed examination of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thienopyrimidines, as a class, are recognized for their diverse pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The introduction of a bromine atom at the 6-position of the thieno[3,2-d]pyrimidine scaffold offers a valuable handle for further chemical modification through cross-coupling reactions, making this molecule a versatile building block in synthetic chemistry.[4]

This document serves as a technical resource for researchers, detailing the definitive structural elucidation of the molecule and the spectral data that underpin this characterization. We will delve into the causality behind the analytical techniques employed, presenting field-proven protocols and interpreting the resulting data to provide a self-validating guide to its core structure.

Chemical Structure and Key Features

This compound is a fused bicyclic system consisting of a thiophene ring annealed to a pyrimidine ring. Its fundamental properties are well-documented, identified by CAS Number 215927-36-9 and a molecular formula of C₆H₃BrN₂OS.[5][6]

The structure incorporates several key features critical to its reactivity and spectral signature:

  • Thiophene Ring : An electron-rich five-membered sulfur heterocycle.

  • Pyrimidine Ring : A six-membered diazine ring, which in this molecule exists in a pyrimidinone form.

  • Bromine Substituent : Located at the C6 position on the thiophene ring, it significantly influences the electronic properties of the ring and provides a key site for synthetic elaboration.

  • Amide Tautomerism : The pyrimidin-4(3H)-one moiety can exist in keto-enol tautomeric forms, although it predominantly exists in the illustrated keto (amide) form.

Figure 1: Chemical Structure of this compound

Synthesis and Characterization Workflow

The structural confirmation of a synthesized molecule is a systematic process. It begins with a synthetic route, followed by purification and subsequent analysis by a suite of spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof of identity and purity.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis & Elucidation start Starting Materials (e.g., 2-amino-3-carboxythiophene derivative) synthesis Cyclization Reaction start->synthesis workup Reaction Work-up & Crude Product Isolation synthesis->workup purification Purification (Recrystallization / Chromatography) workup->purification product Purified this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy product->ir elucidation Final Structure Confirmation nmr->elucidation ms->elucidation ir->elucidation

References

The Biological Versatility of the Thieno[3,2-d]pyrimidine Scaffold: A Senior Application Scientist's Guide to Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary: The thieno[3,2-d]pyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine, the foundational component of adenine in DNA and RNA, establishes it as a bioisostere with vast therapeutic potential. This bicyclic fused system offers a rigid and stable framework, favorable pharmacokinetic properties, and the versatility for chemical modification, making it a "privileged scaffold" in drug development.[1][2][3] This guide provides a comprehensive overview of the diverse biological activities associated with thieno[3,2-d]pyrimidine derivatives, delving into their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) applications. We will explore the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols to empower researchers in the field.

Part 1: The Thieno[3,2-d]pyrimidine Core: Physicochemical Properties and Synthetic Strategies

The thieno[3,2-d]pyrimidine scaffold's therapeutic promise is rooted in its physicochemical characteristics. The fused ring system provides exceptional stability under physiological conditions while promoting favorable pharmacokinetic properties such as enhanced bioavailability and membrane permeability.[1] This inherent stability allows the scaffold to serve as a robust anchor for various functional groups, enabling chemists to fine-tune the molecule's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile.

Core Synthesis Strategy

A prevalent and efficient method for constructing the thieno[3,2-d]pyrimidine core involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives.[4] This approach offers a versatile entry point for introducing diversity into the final compounds.

G cluster_0 Generalized Synthetic Workflow start 3-Amino-thiophene-2-carboxylate cyclization Cyclization with a One-Carbon Source (e.g., Formic Acid, POCl3) start->cyclization core Thieno[3,2-d]pyrimidin-4-one Core cyclization->core functionalization Functionalization/ Substitution Reactions (e.g., SNAr, Suzuki Coupling) core->functionalization final Diverse Thieno[3,2-d]pyrimidine Derivatives functionalization->final screen Biological Screening final->screen

Caption: Generalized workflow for the synthesis and screening of thieno[3,2-d]pyrimidine derivatives.

Experimental Protocol: One-Pot Synthesis of Tricyclic Thieno[3,2-d]pyrimidinones

This protocol is adapted from a method used for synthesizing analogs of deoxyvasicinone alkaloids, demonstrating a scaffold-hopping strategy.[4][5] The causality behind this one-pot approach lies in its efficiency, reducing reaction time and purification steps, which is critical for generating compound libraries for screening.

Objective: To synthesize tricyclic thieno[3,2-d]pyrimidinone 5a.

Materials:

  • 3-Amino-thiophene-2-carboxylate synthon (3a)

  • 2-Pyrrolidone (4a)

  • Phosphorus oxychloride (POCl₃)

  • Dichloroethane (DCE)

  • Standard glassware for organic synthesis

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-amino-thiophene-2-carboxylate (3a) and 2-pyrrolidone (4a) in dichloroethane (DCE).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) to the stirring mixture. The use of POCl₃ facilitates the cyclization by acting as both a dehydrating and activating agent.

  • Reaction Execution: Heat the reaction mixture to 80 °C. The annulation (ring-forming) reaction is typically rapid.

  • Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material (3a) and the appearance of a new spot corresponding to the product (5a) indicates reaction completion, often within minutes.[5]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: Purify the resulting crude product using column chromatography to obtain the pure tricyclic thieno[3,2-d]pyrimidinone (5a). Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Part 2: Anticancer Applications: A Multi-Targeted Approach

The thieno[3,2-d]pyrimidine scaffold is a cornerstone in the development of novel anticancer agents, primarily due to its ability to inhibit key enzymes involved in cancer cell proliferation and survival.[4][5]

Kinase Inhibition: Targeting Dysregulated Signaling

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The thieno[3,2-d]pyrimidine core serves as an excellent "hinge-binding" motif, interacting with the ATP-binding pocket of various kinases to block their activity.

Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a central cascade governing cell growth, proliferation, and survival.[2] Its overactivation is common in many cancers. Thieno[3,2-d]pyrimidine derivatives have been developed as potent and selective PI3K inhibitors.[2][6] Notably, Apitolisib (GDC-0941) , a compound based on this scaffold, has advanced into clinical trials for treating solid tumors.[4]

rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip2 PIP2 pip3 PIP3 pip2->pip3 Phosphorylates akt AKT pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Growth, Proliferation, Survival mtor->proliferation inhibitor Thieno[3,2-d]pyrimidine Inhibitors (e.g., Apitolisib) inhibitor->pi3k Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidines.

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression.[7] Targeting CDK7 has become a promising therapeutic strategy due to its dual role in regulating both the cell cycle and transcription.[7] Novel thieno[3,2-d]pyrimidine derivatives have been identified as potent and selective CDK7 inhibitors, showing efficacy in triple-negative breast cancer (TNBC) cell lines.[7][8]

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Several studies have reported thieno[3,2-d]pyrimidine derivatives as potent EGFR inhibitors, demonstrating significant antiproliferative activity against breast cancer cell lines like MCF-7 and MDA-MB-231.[9]

Other Anticancer Mechanisms
  • Tubulin Polymerization Inhibition: Some thieno[3,2-d]pyrimidine derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics, inducing G2/M phase cell cycle arrest, and leading to apoptosis.[10]

  • Aromatase (ARO) Inhibition: Aromatase is a key enzyme in estrogen biosynthesis. Thieno[3,2-d]pyrimidines have been identified as ARO inhibitors, presenting a potential therapeutic avenue for hormone-dependent breast cancers.[9]

  • Sirtuin (SIRT) Inhibition: Sirtuins are NAD+-dependent deacetylases involved in various cellular processes. A novel class of thieno[3,2-d]pyrimidine-6-carboxamides has been discovered as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3.[11][12]

Data Summary: Anticancer Activity
Compound ClassTargetCancer Cell LineReported Activity (IC₅₀)Reference
Tricyclic thienopyrimidinone (6e)CDKs (putative)HeLa (cervical)86% inhibition at 5.0 µM[4][5]
Tricyclic thienopyrimidinone (6e)CDKs (putative)HT-29 (colon)81% inhibition at 5.0 µM[4][5]
Substituted thienopyrimidine (20)CDK7MDA-MB-453 (breast)Potent, specific value not stated[7]
Thienotriazolopyrimidine (11b)EGFRMCF-7 (breast)0.43-1.31 µM (range for series)[9]
Piperazinone-thienopyrimidinePI3KδNon-Hodgkin lymphoma linesComparable to idelalisib[6]
Fused pyrimidine (13)TubulinSKOV3 (ovarian)~1 nM[10]
Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The choice of this assay is based on its reliability, high throughput, and the extensive validation it has received in cancer research.

seed 1. Seed cancer cells in a 96-well plate and incubate. treat 2. Treat cells with varying concentrations of test compounds (and controls like Doxorubicin). seed->treat incubate 3. Incubate for a set period (e.g., 48 hours). treat->incubate mtt 4. Add MTT reagent to each well. incubate->mtt incubate2 5. Incubate to allow formazan crystal formation by viable cells. mtt->incubate2 solubilize 6. Add solubilizing agent (e.g., DMSO) to dissolve crystals. incubate2->solubilize read 7. Measure absorbance on a plate reader. solubilize->read analyze 8. Calculate % inhibition and IC50 values. read->analyze

Caption: Standard workflow for an MTT-based cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, HT-29) in 96-well plates at an appropriate density and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare serial dilutions of the test thieno[3,2-d]pyrimidine compounds. Remove the old media from the cells and add fresh media containing the compounds at the desired final concentrations (e.g., 5.0 µM).[5] Include a positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO).[5]

  • Incubation: Incubate the plates for 48 hours in a humidified incubator at 37°C with 5% CO₂.[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentages against the compound concentrations to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 3: Antimicrobial Activity: Combating Drug Resistance

Thieno[3,2-d]pyrimidine derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains.[1]

Mechanism and Spectrum of Activity

The antimicrobial potency of this scaffold is often enhanced by the introduction of electron-withdrawing groups, which increases electrophilicity and facilitates interactions with bacterial enzymes.[1] Molecular docking studies suggest that a primary target is DNA gyrase , an essential enzyme for bacterial DNA replication.[1][13] This mechanism, coupled with potential DNA intercalation, provides a dual mode of action that may reduce the propensity for resistance development compared to single-target antibiotics.[1] Certain derivatives have shown potent activity against Cryptococcus neoformans and other fungi.[3][14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a thieno[3,2-d]pyrimidine derivative that visibly inhibits microbial growth.

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the microtiter plate using the broth medium.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density with a plate reader.

Part 4: Anti-inflammatory and Immunomodulatory Effects

The thieno[3,2-d]pyrimidine scaffold has been successfully employed to develop inhibitors of key targets in inflammatory pathways.

  • Phosphodiesterase 7 (PDE7) Inhibition: PDE7 is involved in T-cell activation and inflammation. Thienopyrimidinone derivatives have been developed as selective PDE7 inhibitors, demonstrating in vivo efficacy in mouse models of inflammation.[15] The introduction of specific groups, like an isopropylamino group at the 2-position, was found to be favorable for improving aqueous solubility and activity.[15]

  • RIPK2 Inhibition: Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a promising target for inflammatory diseases. A novel RIPK2 inhibitor with a thieno[3,2-d]pyrimidine core (HY3, IC₅₀ = 11 nM) showed significant anti-inflammatory and hepatoprotective effects in a mouse model of acute liver injury.[16]

Part 5: Central Nervous System (CNS) Activity

Adenosine A₂ₐ Receptor Antagonism

The adenosine A₂ₐ receptor is a key target in the treatment of Parkinson's disease. Thieno[3,2-d]pyrimidine derivatives have been discovered and developed as potent and selective A₂ₐ receptor antagonists.[17][18] These compounds show promising in vivo activity, suggesting potential utility in treating Parkinson's disease and other neurological disorders.[17][19]

Conclusion and Future Outlook

The thieno[3,2-d]pyrimidine scaffold represents a remarkably versatile and privileged structure in modern medicinal chemistry. Its derivatives have demonstrated a wide array of potent biological activities, leading to the development of clinical candidates for cancer and promising leads for infectious, inflammatory, and neurological diseases. The scaffold's synthetic tractability and favorable physicochemical properties ensure that it will remain a focal point for drug discovery efforts. Future work will likely focus on optimizing the selectivity of these compounds to minimize off-target effects, exploring novel therapeutic applications, and advancing the most promising candidates through preclinical and clinical development.

References

The Thieno[3,2-d]pyrimidine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-d]pyrimidine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, largely owing to its structural resemblance to the native purine ring system. This bioisosteric relationship allows its derivatives to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of various enzymes.[1][2] Consequently, this heterocyclic core has been extensively explored and successfully developed into a diverse array of potent therapeutic agents. This guide provides a comprehensive overview of the thieno[3,2-d]pyrimidine core, with a focus on its synthesis, multifaceted biological activities, and the nuanced structure-activity relationships that govern its therapeutic potential. We will delve into its most prominent applications in oncology, particularly as kinase inhibitors, and its growing importance in the development of novel anti-inflammatory agents. This document aims to serve as a valuable resource for professionals engaged in drug discovery and development, offering both foundational knowledge and field-proven insights into this remarkable pharmacophore.

Introduction: The Rise of a Privileged Scaffold

Fused bicyclic pyrimidines are of paramount interest in drug design due to their structural analogy to purines, arguably the most biologically significant class of bicyclic heterocycles.[3] Among the various isomeric forms of thienopyrimidines, the thieno[3,2-d]pyrimidine isomer has proven to be particularly fruitful in the quest for novel bioactive compounds.[1][2] Its unique combination of a thiophene ring fused to a pyrimidine moiety bestows upon it a favorable physicochemical profile, including metabolic stability and the ability to engage in a variety of intermolecular interactions with biological targets.

The versatility of the thieno[3,2-d]pyrimidine core is evidenced by the broad spectrum of biological activities its derivatives have exhibited, ranging from anticancer and anti-inflammatory to antimicrobial and antimalarial effects.[1][3] This guide will illuminate the chemical and biological intricacies of this scaffold, providing a deep dive into the causality behind experimental choices in its synthesis and application.

Synthetic Strategies: Building the Core

The construction of the thieno[3,2-d]pyrimidine nucleus is a well-trodden path in synthetic organic chemistry, with several reliable methods at the disposal of the medicinal chemist. The most prevalent strategies commence with a substituted thiophene precursor, which is then elaborated to form the fused pyrimidine ring.

The Gewald Reaction: A Classic Approach to the Thiophene Precursor

A cornerstone in the synthesis of the requisite 2-aminothiophene precursors is the Gewald reaction.[4] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, typically a secondary amine like morpholine or diethylamine, to yield a polysubstituted 2-aminothiophene.[4][5]

Workflow for Thieno[3,2-d]pyrimidine Synthesis via the Gewald Reaction

Gewald Synthesis Workflow General Workflow for Thieno[3,2-d]pyrimidine Synthesis cluster_0 Step 1: Thiophene Ring Formation cluster_1 Step 2: Pyrimidine Ring Annulation cluster_2 Step 3: Functionalization at C4 ketone Ketone/Aldehyde gewald Gewald Reaction (Sulfur, Base) ketone->gewald cyanoester α-Cyanoester cyanoester->gewald aminothiophene 2-Aminothiophene-3-carboxylate gewald->aminothiophene cyclization Cyclization aminothiophene->cyclization formamide Formamide or Formic Acid formamide->cyclization pyrimidinone Thieno[3,2-d]pyrimidin-4-one cyclization->pyrimidinone chlorination Chlorination (e.g., POCl₃) pyrimidinone->chlorination chloro_intermediate 4-Chlorothieno[3,2-d]pyrimidine chlorination->chloro_intermediate nucleophile Nucleophile (R-NH₂) SNAr Reaction chloro_intermediate->nucleophile final_product C4-Substituted Thieno[3,2-d]pyrimidine nucleophile->final_product

Caption: A generalized workflow for the synthesis of C4-substituted thieno[3,2-d]pyrimidines.

Cyclization and Functionalization

Once the 2-aminothiophene-3-carboxylate is in hand, the pyrimidine ring is typically formed through cyclization with a one-carbon synthon, such as formamide or formic acid, often under microwave irradiation to reduce reaction times and improve yields.[6] This yields the thieno[3,2-d]pyrimidin-4-one intermediate.

A crucial step for introducing diversity and tuning the biological activity is the functionalization at the C4 position. This is most commonly achieved by converting the pyrimidin-4-one to the more reactive 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[6][7][8] The resulting 4-chlorothieno[3,2-d]pyrimidine is a versatile intermediate that readily undergoes nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles, including amines, alcohols, and thiols, to afford the desired C4-substituted analogs.[6]

Experimental Protocol: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine

This protocol describes a common method for the synthesis of the key intermediate, 4-chlorothieno[3,2-d]pyrimidine, from thieno[3,2-d]pyrimidin-4(3H)-one.

Materials:

  • Thieno[3,2-d]pyrimidin-4(3H)-one

  • Dichloroethane

  • Dimethylformamide (DMF)

  • Oxalyl chloride

  • Dichloromethane (DCM)

  • Hexane

  • Anhydrous magnesium sulfate

  • Water (deionized)

  • Ice

Procedure:

  • To a flask containing 150 mL of dichloroethane, add dimethylformamide (15.4 mL, 197.13 mmol).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (25 mL, 295.70 mmol) dropwise to the cooled solution. The formation of a white, gel-like substance may be observed.

  • Add thieno[3,2-d]pyrimidin-4(3H)-one (15 g, 98.57 mmol) to the reaction mixture.

  • Stir the mixture at 0 °C for 2.5 hours.

  • Allow the reaction to gradually warm to room temperature and continue stirring.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by the careful addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 300 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Grind the resulting residue with 200 mL of hexane to afford 4-chlorothieno[3,2-d]pyrimidine as a solid.[7]

Medicinal Chemistry Applications: A Scaffold for All Seasons

The thieno[3,2-d]pyrimidine core has been successfully employed in the development of inhibitors for a wide range of therapeutic targets. Its application is most prominent in the fields of oncology and inflammation.

Oncology: Targeting Aberrant Signaling

The dysregulation of cellular signaling pathways, particularly those involving protein kinases, is a hallmark of cancer.[1] The thieno[3,2-d]pyrimidine scaffold, as an ATP-mimetic, is ideally suited to target the ATP-binding pocket of kinases.

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs cell proliferation, growth, survival, and metabolism.[9][10] Its overactivation is frequently implicated in the pathogenesis of various human cancers, making it a prime target for therapeutic intervention.[9] Thieno[3,2-d]pyrimidine derivatives have been developed as potent and selective PI3K inhibitors. For instance, piperazinone-containing thieno[3,2-d]pyrimidines have been identified as potent PI3Kδ inhibitors with significant antiproliferative activity against non-Hodgkin lymphoma cell lines.[][12]

The PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Stimulation Thieno_Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Thieno_Inhibitor->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/Akt/mTOR pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.

Compound Target IC₅₀ (nM) Cell Line Antiproliferative Activity (IC₅₀, µM) Reference
IdelalisibPI3Kδ2.5--[](--INVALID-LINK--)
Compound API3Kδ1.8NHLComparable to Idelalisib[](--INVALID-LINK--)
Compound BPI3Kδ3.2NHLComparable to Idelalisib[](--INVALID-LINK--)

Table 1: Examples of Thieno[3,2-d]pyrimidine-based PI3Kδ Inhibitors.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[][13] Mutations or overexpression of EGFR can lead to uncontrolled cell proliferation and tumorigenesis.[] Thieno[3,2-d]pyrimidine derivatives have been designed as potent EGFR inhibitors. For example, a series of newly synthesized thieno[3,2-d]pyrimidines have demonstrated significant antiproliferative activity against breast cancer cell lines by inhibiting EGFR.[14]

The EGFR Signaling Pathway

EGFR_Pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activation PI3K PI3K Dimerization->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Transcription->Proliferation Thieno_Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Thieno_Inhibitor->Dimerization Inhibition

Caption: The EGFR signaling cascade and its inhibition by thieno[3,2-d]pyrimidine derivatives.

Compound Target Cell Line Antiproliferative Activity (IC₅₀, µM) Reference
ErlotinibEGFRMCF-70.87[14](--INVALID-LINK--)
Compound 3cEGFRMCF-70.54[14](--INVALID-LINK--)
Compound 11bEGFRMDA-MB-2310.43[14](--INVALID-LINK--)

Table 2: Examples of Thieno[3,2-d]pyrimidine-based EGFR Inhibitors.

Anti-inflammatory Applications

Chronic inflammation is a key driver of many diseases, including autoimmune disorders and certain cancers. The thieno[3,2-d]pyrimidine scaffold has also shown great promise in the development of novel anti-inflammatory agents.

Receptor-interacting protein kinase 2 (RIPK2) is a crucial mediator of inflammatory signaling downstream of the NOD1 and NOD2 receptors.[15] As such, RIPK2 has emerged as a promising therapeutic target for a variety of inflammatory and autoimmune diseases.[15] Recently, a new class of RIPK2 inhibitors based on the thieno[3,2-d]pyrimidine scaffold has been developed, with some compounds exhibiting low nanomolar potency and high selectivity.[2][16] One such compound, HY3, demonstrated an IC₅₀ of 11 nM against RIPK2 and significant anti-inflammatory effects in an in vivo model of acute liver injury.[2][16]

Structure-Activity Relationship (SAR) Insights

The extensive research into thieno[3,2-d]pyrimidine derivatives has yielded valuable insights into the structure-activity relationships that govern their potency and selectivity.

  • C4-Position: As previously mentioned, the C4 position is a critical handle for modulating biological activity. The introduction of various amine-containing substituents at this position has been a particularly successful strategy for enhancing potency against a range of kinase targets.[3] The nature of the substituent can influence interactions with the hinge region of the kinase ATP-binding site.

  • C2- and C6-Positions: Substitutions on the thiophene ring at the C6 position and on the pyrimidine ring at the C2 position also play a significant role in determining the pharmacological profile. For instance, in a series of PI3Kδ inhibitors, piperazinone substituents at the 6-position were found to be more potent and selective than their piperazine counterparts.[][12]

  • Halogenation: The introduction of halogens, particularly chlorine, at the C4-position not only serves as a synthetic handle but can also be crucial for biological activity, as demonstrated in a study of antiproliferative halogenated thieno[3,2-d]pyrimidines.[3]

Experimental Protocols: A Practical Guide

To further aid researchers in the field, this section provides a detailed protocol for a common biological assay used to evaluate the efficacy of thieno[3,2-d]pyrimidine-based kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general procedure for assessing the inhibitory activity of test compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, substrate, and the purified kinase in each well of a 96-well plate.

  • Add the test compounds at various concentrations (typically in a serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding a predetermined concentration of ATP to each well.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The thieno[3,2-d]pyrimidine core has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its versatility, synthetic accessibility, and favorable biological properties have led to the discovery of numerous potent and selective inhibitors for a wide range of therapeutic targets. The continued exploration of this scaffold, particularly through the application of modern drug design strategies such as structure-based design and fragment-based screening, is expected to yield even more promising clinical candidates in the years to come. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing thieno[3,2-d]pyrimidine-based compounds and exploring their potential in new therapeutic areas.

References

A Technical Guide to the Therapeutic Potential of the 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thieno[3,2-d]pyrimidine core, a bioisostere of the natural purine scaffold, represents a privileged structure in modern medicinal chemistry. Its unique architecture allows for targeted interactions with the ATP-binding sites of numerous enzymes, leading to the development of potent and selective therapeutic agents. This guide focuses on 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one, a pivotal synthetic intermediate and foundational scaffold, to explore its vast therapeutic potential. While much of the literature details the activity of its derivatives, understanding the core's potential is key to future drug design. We will dissect the primary target classes for this scaffold, focusing on the extensively validated PI3K/AKT/mTOR signaling pathway , and explore secondary targets like EGFR and 17β-HSD2. This document provides not just a review of established findings but a practical framework for future research, complete with detailed experimental protocols and logical workflows for target validation.

The Thieno[3,2-d]pyrimidine Scaffold: A Purine Bioisostere

Fused bicyclic pyrimidines are cornerstones of drug design due to their strong resemblance to purines, one of the most vital classes of biological heterocycles.[1] The thieno[3,2-d]pyrimidine system, in particular, has emerged as a versatile and successful scaffold for developing inhibitors of enzymes central to disease progression, most notably protein kinases.[1][2][3]

The core structure, this compound (PubChem CID: 135741820), serves as an ideal starting point for chemical elaboration.[4] The bromine atom at the 6-position is a versatile chemical handle for introducing diverse functionalities via cross-coupling reactions, while the pyrimidinone ring offers sites for substitution to modulate potency, selectivity, and pharmacokinetic properties. The inherent antiproliferative activity observed in halogenated thienopyrimidines underscores the intrinsic potential of this core structure.[1]

Primary Therapeutic Domain: The PI3K/AKT/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5][6] Its frequent dysregulation in human cancers has made it one of the most intensely pursued targets for oncology drug development.[5][7] The thieno[3,2-d]pyrimidine scaffold has proven exceptionally effective in generating potent and selective inhibitors of key nodes within this pathway.[5]

Mechanism of Action

Thieno[3,2-d]pyrimidine-based inhibitors function as ATP-competitive antagonists. They occupy the ATP-binding pocket of PI3K and/or mTOR kinases, preventing the phosphorylation of their respective substrates (PIP2 for PI3K; S6K and 4E-BP1 for mTOR). This blockade effectively shuts down the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[8][9] Several derivatives have been developed as dual PI3K/mTOR inhibitors, while others have been optimized for selectivity towards specific PI3K isoforms like PI3Kα or PI3Kδ, which are crucial for certain cancer types and B-cell malignancies, respectively.[7][10][11]

Quantitative Biological Data: Representative Inhibitors

The following table summarizes the inhibitory activity of several notable thieno[3,2-d]pyrimidine derivatives against PI3K isoforms and mTOR. This data highlights the scaffold's tunability for achieving high potency and desired selectivity profiles.

Compound IDTargetIC50 (nM)Cell-Based Potency (IC50)Reference
Compound 10b PI3Kδ112Strong antiproliferative activity in DLBCL cells[12]
Compound 10b BRD4-BD119Strong antiproliferative activity in DLBCL cells[12]
Compound 6g PI3KαSubnanomolar0.66 µM (T47D cells)[10]
Compound 6k PI3KαSubnanomolar1.52 µM (T47D cells)[10]
Compound 6 (PI3Kδ inhibitor) PI3KδNanomolarLow micromolar range in B-cell lymphoma lines[11]
Compound 15i (mTOR inhibitor) mTORGood activityNanomolar to low micromolar in 6 cancer cell lines[8]
Compound 9a PI3Kα94709.80 µM (MCF-7 cells)[5]
Signaling Pathway Visualization

The diagram below illustrates the central role of the PI3K/AKT/mTOR pathway in cell signaling and the points of inhibition by thieno[3,2-d]pyrimidine derivatives.

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P (T308) mTORC1 mTORC1 AKT->mTORC1 Survival Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT P (S473) S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Inhibitors Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR pathway and points of inhibition.

Experimental Protocol: In Vitro PI3K Alpha Kinase Assay (Luminescence-Based)

This protocol describes a common method to quantify the inhibitory potential of a compound against PI3Kα.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. PI3Kα consumes ATP to phosphorylate its substrate. Inhibition of PI3Kα results in higher levels of residual ATP, which is detected by a luciferase/luciferin reaction that generates a luminescent signal directly proportional to the ATP concentration.

Methodology:

  • Compound Preparation: Serially dilute the test compound (e.g., a derivative of this compound) in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM). Prepare a 100x stock for each concentration.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of Kinase Buffer to each well.

    • Add 25 nL of the 100x compound stock or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 1.25 µL of a mix containing recombinant human PI3Kα enzyme and its lipid substrate, PIP2.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Initiate Kinase Reaction:

    • Add 1.25 µL of ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of a Kinase-Glo® type reagent (which contains luciferase and luciferin) to each well to stop the reaction and initiate luminescence.

    • Incubate for 10 minutes in the dark.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (no enzyme) and negative (DMSO vehicle) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Secondary & Exploratory Targets

The versatility of the thieno[3,2-d]pyrimidine scaffold extends beyond the PI3K pathway. Several other enzyme classes have been identified as potential targets, opening new avenues for therapeutic development.

  • Epidermal Growth Factor Receptor (EGFR): Certain derivatives have shown potent inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in solid tumors, particularly in breast cancer.[13] This suggests a role for these compounds in hormone-dependent cancers.

  • Aromatase (ARO): The same study also identified compounds with aromatase inhibitory activity, a key target in estrogen receptor-positive breast cancer.[13]

  • 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2): Conformationally restricted analogues based on the thieno[3,2-d]pyrimidin-4-one core have been designed as inhibitors of 17β-HSD2, an enzyme involved in steroid metabolism and a target for treating osteoporosis.[14]

  • DNA Gyrase: The scaffold's structural features have been leveraged to develop compounds with antimicrobial properties, potentially through the inhibition of bacterial DNA gyrase.[15]

A Framework for Target Identification & Validation

Moving from a synthesized compound to a validated therapeutic lead requires a systematic and rigorous experimental workflow. The following diagram and protocol outline a standard approach for validating the mechanism of action of a novel thieno[3,2-d]pyrimidine derivative.

Target Validation Workflow Visualization

Validation_Workflow cluster_validation Validation & Mechanistic Studies Start Synthesized Derivative Screen Primary Screen: Cell Proliferation Assay (e.g., MTT) Start->Screen Hit Active Hit (IC50 < 10 µM) Screen->Hit Kinase Hypothesis: Kinase Inhibition? (e.g., PI3K/mTOR) Hit->Kinase Formulate Hypothesis InVitro In Vitro Kinase Assay (Biochemical IC50) Kinase->InVitro Pathway Cellular Target Engagement: Western Blot (e.g., p-AKT, p-S6K) Kinase->Pathway Binding Direct Target Binding: Biophysical Assay (e.g., SPR, ITC) Kinase->Binding Validated Validated Lead: Mechanism Confirmed InVitro->Validated Pathway->Validated Binding->Validated

Caption: A generalized workflow for target validation.

Experimental Protocol: Cellular Target Engagement via Western Blot

Principle: This protocol determines if a compound inhibits a specific signaling pathway within a cell by measuring the phosphorylation status of a downstream protein. For a PI3K/mTOR inhibitor, a decrease in phosphorylated AKT (p-AKT) or phosphorylated S6 kinase (p-S6K) would indicate target engagement.

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MCF-7 or T47D) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the proliferation IC50) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample (e.g., 20-30 µg per lane).

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-AKT Ser473) overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a chemiluminescence detector.

    • Strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative decrease in phosphorylation upon compound treatment.

Conclusion and Future Directions

The this compound core is a powerful and versatile scaffold for the development of targeted therapeutics. The extensive body of research confirms its utility in generating potent inhibitors of the PI3K/AKT/mTOR pathway, a domain of high relevance to oncology. Furthermore, emerging evidence points to its potential in targeting other enzymes like EGFR and 17β-HSD2, broadening its therapeutic applicability.

Future research should focus on:

  • Optimizing Selectivity: Designing derivatives with exquisite selectivity for specific PI3K isoforms to minimize off-target effects and enhance therapeutic windows.

  • Developing Bifunctional Inhibitors: As demonstrated with PI3Kδ/BET inhibitors, designing single molecules that modulate multiple, synergistic targets is a promising strategy to overcome drug resistance.[12]

  • Exploring Untapped Targets: Systematically screening thienopyrimidine libraries against broader panels of kinases and other enzymes to uncover novel therapeutic opportunities.

By combining rational drug design with rigorous biological validation as outlined in this guide, the full potential of the thieno[3,2-d]pyrimidine scaffold can be realized, paving the way for the next generation of targeted therapies.

References

An In-Depth Technical Guide to the In Silico Prediction of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the biological activity of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one. In the realm of contemporary drug discovery, computational methodologies are indispensable for the rapid and cost-effective evaluation of novel chemical entities.[1][2] This document eschews a rigid, templated approach in favor of a logically structured narrative that mirrors the scientific discovery process. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, step-by-step protocols. The methodologies detailed herein are self-validating, grounded in established scientific principles, and supported by authoritative references to ensure the highest degree of technical accuracy and trustworthiness.

Introduction: The Scientific Imperative for In Silico Bioactivity Profiling

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to unforeseen issues with efficacy or safety.[3][4] In silico techniques, which leverage computational power to model biological systems, offer a powerful means to de-risk and accelerate this process.[1][2] By predicting a compound's biological activity before it is even synthesized, we can prioritize the most promising candidates, optimize their properties, and gain early insights into their potential mechanisms of action.

This compound is a member of the thienopyrimidine class of heterocyclic compounds.[5][6] Thienopyrimidines are of significant interest in medicinal chemistry due to their structural resemblance to endogenous purines, such as adenine and guanine.[7][8][9] This structural mimicry allows them to interact with a wide range of biological targets, including kinases and other enzymes, making them a versatile scaffold for drug design.[7][9][10][11] Indeed, various thienopyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][12]

This guide will systematically walk through a multi-faceted computational workflow designed to build a comprehensive bioactivity profile for this compound. We will explore methods for identifying potential protein targets, predicting the strength and nature of its interactions, and evaluating its likely pharmacokinetic and toxicological properties.

The Strategic Workflow: A Multi-Pillar Approach to Bioactivity Prediction

Our in silico investigation is built upon a foundation of complementary computational techniques. Each method provides a unique piece of the puzzle, and their integration allows for a more robust and reliable prediction of bioactivity. The overall workflow is designed to be iterative, with insights from one stage informing the experimental design of the next.

Figure 1: A high-level overview of the in silico bioactivity prediction workflow.

Pillar I: Target Identification - Unveiling Potential Biological Partners

The first critical step in characterizing a novel compound's bioactivity is to identify its potential protein targets.[1] We will employ a dual-pronged approach, leveraging both the ligand's structure and information from known targets of similar molecules.

Ligand-Based Target Prediction

This approach operates on the principle of "guilt by association": structurally similar molecules often exhibit similar biological activities.[1]

  • Methodology:

    • Chemical Similarity Searching: The 2D and 3D structure of this compound will be used as a query to search large chemical databases such as PubChem, ChEMBL, and Zinc. These databases contain vast collections of chemical structures and their associated biological data.

    • Pharmacophore Modeling: A pharmacophore is an abstract representation of the molecular features essential for a drug's biological activity.[13][14] By analyzing a set of known active molecules with similar scaffolds, we can generate a pharmacophore model that can be used to screen for new compounds or, in this case, to identify potential targets.[13][15]

      • Ligand-Based Pharmacophore Generation: When the target structure is unknown, this method analyzes a set of active molecules to identify common chemical features and their spatial arrangement.[15][16]

      • Structure-Based Pharmacophore Generation: If a crystal structure of a related target is available, a pharmacophore model can be generated based on the key interactions between the protein and a known ligand.[16][17]

  • Rationale: This strategy is particularly powerful when no obvious protein target is known. It allows us to cast a wide net and generate initial hypotheses based on the accumulated knowledge of the global scientific community.

Structure-Based Target Prediction (Reverse Docking)

In this approach, we take our compound of interest and computationally screen it against a library of 3D protein structures.[18]

  • Methodology:

    • Protein Database Screening: A curated database of druggable protein targets (e.g., from the Protein Data Bank - PDB) is assembled.

    • Panel Docking: this compound is then "docked" into the binding sites of each protein in the database.[18] Docking algorithms predict the preferred orientation of the ligand when bound to the protein and estimate the binding affinity.[19]

    • Scoring and Ranking: The results are scored and ranked based on the predicted binding energies, allowing for the identification of the most probable protein targets.

  • Rationale: Reverse docking provides a direct, physics-based assessment of the potential interaction between our compound and a wide array of proteins, offering a complementary perspective to ligand-based methods.

Figure 2: Workflow for target identification.

Pillar II: Interaction Modeling - Quantifying the Molecular Handshake

Once a set of high-priority potential targets has been identified, the next step is to perform a more detailed analysis of the interactions between this compound and each target.

Molecular Docking

Molecular docking is a cornerstone of in silico drug design, providing detailed insights into the binding mode and affinity of a ligand to its target protein.[19][20]

  • Protocol: Step-by-Step Molecular Docking

    • Ligand Preparation:

      • Generate the 3D structure of this compound.

      • Perform energy minimization to obtain a low-energy conformation.

      • Assign appropriate atom types and partial charges.

    • Receptor Preparation:

      • Obtain the 3D structure of the target protein from the PDB.

      • Remove water molecules and any co-crystallized ligands.

      • Add hydrogen atoms and assign charges.

      • Define the binding site, typically based on the location of a known ligand or predicted active site residues.

    • Docking Simulation:

      • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the binding site.[19][21]

      • The software employs a scoring function to estimate the binding affinity for each pose.[19]

    • Analysis of Results:

      • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

      • The predicted binding energy provides a quantitative estimate of the binding affinity.

  • Causality and Self-Validation: The reliability of docking results is highly dependent on the quality of the input structures and the chosen docking algorithm. It is crucial to validate the docking protocol by redocking a known ligand into its corresponding protein structure and ensuring the software can reproduce the experimentally observed binding mode.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that correlates the chemical structures of a series of compounds with their biological activities.[22][23][24]

  • Methodology:

    • Data Set Collection: A dataset of thienopyrimidine derivatives with known biological activity against a specific target is required.

    • Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.[25]

    • Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.[22][25]

    • Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external test sets of compounds.[23]

  • Application: Once a validated QSAR model is established, it can be used to predict the biological activity of this compound. This provides a valuable cross-validation of the results obtained from molecular docking.

Pillar III: ADMET Profiling - Predicting Drug-Likeness

A compound's journey to becoming a drug is not solely dependent on its ability to bind to a target. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical.[17][26] In silico ADMET prediction provides an early assessment of a compound's potential drug-likeness.[1][26]

  • Methodology: A variety of computational models, often based on machine learning or expert systems, are available to predict a wide range of ADMET properties.[3][27]

    • Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (Caco-2).

    • Distribution: Estimation of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

    • Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are key for drug metabolism.

    • Excretion: Estimation of renal clearance.

    • Toxicity: Prediction of potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity.

  • Data Presentation: The predicted ADMET properties are best summarized in a tabular format for easy comparison against established thresholds for drug-like molecules.

PropertyPredicted ValueAcceptable Range
Absorption
Human Intestinal AbsorptionHigh
Caco-2 Permeability> -5.15 log cm/s
Distribution
Plasma Protein Binding< 90%
Blood-Brain Barrier PenetrationLogBB > -1
Metabolism
CYP2D6 InhibitionNon-inhibitor
CYP3A4 InhibitionNon-inhibitor
Toxicity
Ames MutagenicityNon-mutagenic
HepatotoxicityLow risk
Table 1: A template for summarizing in silico ADMET predictions.

Synthesis and Conclusion: Building a Holistic Bioactivity Profile

By integrating the insights from target identification, interaction modeling, and ADMET profiling, we can construct a comprehensive in silico bioactivity profile for this compound. This profile will not only predict its most likely biological targets and mechanisms of action but will also provide a critical early assessment of its potential as a drug candidate.

This guide has outlined a robust and scientifically rigorous workflow for the in silico prediction of bioactivity. The emphasis on a multi-pillar approach, coupled with a commitment to self-validation and authoritative grounding, ensures that the generated predictions are both reliable and actionable. As computational power continues to grow and our understanding of biological systems deepens, the role of in silico methods in drug discovery will only become more profound.

References

A Comprehensive Technical Guide to 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one, a key heterocyclic building block in medicinal chemistry. With its strategic placement of a bromine atom on the thiophene ring, this compound serves as a versatile precursor for the synthesis of a wide range of substituted thienopyrimidines, a class of compounds with significant therapeutic potential.

Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a bioisostere of purine, the fundamental heterocyclic system found in nucleic acids. This structural similarity allows thienopyrimidine derivatives to interact with a variety of biological targets, particularly enzymes that bind purine-based substrates, such as kinases. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major focus of modern drug discovery. The thieno[3,2-d]pyrimidine scaffold has been successfully employed in the development of potent and selective inhibitors of various kinases, playing a crucial role in the progression of numerous oncology drug discovery programs.

The subject of this guide, this compound, is of particular interest due to the presence of the bromine atom at the 6-position. This halogen provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This chemical versatility enables the introduction of a diverse array of substituents at this position, facilitating the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe use in a laboratory setting.

Key Physicochemical Properties
PropertyValueSource
CAS Number 215927-36-9[1]
Molecular Formula C₆H₃BrN₂OS[2]
Molecular Weight 231.07 g/mol [1][3]
Appearance Solid
Purity Typically ≥96%
Boiling Point 445.7 ± 30.0 °C (Predicted)
Storage Temperature 2-8°C or Room Temperature, Sealed in a dry environment[1][4]

Note: The boiling point is a predicted value and should be treated as an estimate.

Safety and Handling

This compound is classified as harmful if swallowed. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[5]

GHS Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[5]

  • P270: Do not eat, drink or smoke when using this product.[5]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • P330: Rinse mouth.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5]

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Commercial Availability and Supplier Landscape

This compound is commercially available from a variety of suppliers, ranging from large, multinational chemical companies to smaller, more specialized manufacturers. These suppliers cater to a range of needs, from small-scale research quantities to bulk orders for process development.

Major Global Suppliers
SupplierNotes
Sigma-Aldrich (Merck) A well-established global supplier with extensive documentation and support.[5][6]
Apollo Scientific A UK-based manufacturer and supplier of fine chemicals for research and development.[7]
BLDpharm A global supplier of research chemicals and intermediates with a focus on heterocyclic compounds.[4]
ChemScene A manufacturer and supplier of building blocks and screening compounds for drug discovery.[8]
Sunway Pharm Ltd. A China-based supplier of pharmaceutical intermediates and fine chemicals.[1]
Regional and Specialized Suppliers

A number of other suppliers, often specializing in heterocyclic chemistry or catering to specific geographic regions, also offer this compound. Examples include Angene International Limited and FDC Chemical.[2][9] When selecting a supplier, researchers should consider factors such as purity, availability of analytical data, lead times, and technical support.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is critical for the success and reproducibility of subsequent synthetic steps. Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch.

The Certificate of Analysis (CoA)

A typical CoA for this compound will include the following information:

ParameterTypical SpecificationAnalytical Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Purity ≥96.0%HPLC
Moisture Content ≤0.5%Karl Fischer Titration
Residual Solvents Varies by synthesisGC-HS
Key Analytical Techniques
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is a primary technique for confirming the structure of the molecule. The spectrum should show characteristic peaks for the protons on the pyrimidine and thiophene rings.

  • HPLC (High-Performance Liquid Chromatography): HPLC is used to determine the purity of the compound by separating it from any impurities. A high-quality product will show a single major peak.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

The following diagram illustrates a typical procurement and quality control workflow for a research chemical like this compound.

Procurement and QC Workflow cluster_Procurement Procurement cluster_QC In-House Quality Control Supplier_Selection Supplier Selection (Purity, Cost, Lead Time) Request_Quote Request Quote & Sample CoA Supplier_Selection->Request_Quote Inquiry Purchase_Order Place Purchase Order Request_Quote->Purchase_Order Approval Receiving Receiving & Documentation Review (CoA, SDS) Purchase_Order->Receiving Shipment Analytical_Testing Analytical Testing (¹H NMR, HPLC, MS) Receiving->Analytical_Testing Verification Release Release for Use in Synthesis Analytical_Testing->Release Pass

Procurement and Quality Control Workflow

Synthetic Considerations and Potential Impurities

While a detailed synthetic protocol is beyond the scope of this guide, understanding the likely synthetic route to this compound is crucial for anticipating potential impurities. The synthesis of the thieno[3,2-d]pyrimidine core often involves the construction of a substituted thiophene ring followed by cyclization to form the pyrimidine ring.

A plausible synthetic pathway could involve the following key steps:

  • Synthesis of a 2-amino-3-cyanothiophene derivative.

  • Bromination of the thiophene ring.

  • Cyclization with a one-carbon synthon (e.g., formic acid or formamide) to form the pyrimidinone ring.

The following diagram outlines this conceptual synthetic pathway.

Synthetic_Pathway Start Starting Materials (e.g., malononitrile, sulfur, aldehyde) Thiophene 2-Amino-3-cyanothiophene Intermediate Start->Thiophene Gewald Reaction Brominated_Thiophene Brominated Thiophene Intermediate Thiophene->Brominated_Thiophene Electrophilic Bromination Final_Product This compound Brominated_Thiophene->Final_Product Cyclization (e.g., with formic acid)

Conceptual Synthetic Pathway

Potential Impurities:

  • Unreacted starting materials or intermediates: Incomplete reactions can lead to the presence of the precursor thiophene derivatives.

  • Over-brominated or regioisomeric brominated species: The bromination step may not be perfectly selective, leading to di-brominated or other isomeric impurities.

  • Residual solvents: Solvents used in the synthesis and purification (e.g., DMF, acetic acid, alcohols) may be present in the final product.

  • By-products from the cyclization step.

It is advisable to use analytical techniques such as LC-MS to screen for these potential impurities, especially when the compound is intended for use in sensitive biological assays or in late-stage drug development.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a versatile intermediate in the synthesis of libraries of compounds for drug discovery, particularly in the field of oncology. The thieno[3,2-d]pyrimidine scaffold has been identified as a "privileged scaffold" in kinase inhibitor design.

The bromine atom at the 6-position is the key to its utility. It allows for the introduction of various aryl, heteroaryl, and alkyl groups through palladium-catalyzed cross-coupling reactions. This enables medicinal chemists to systematically probe the binding pocket of a target kinase and optimize the potency, selectivity, and pharmacokinetic properties of their compounds.

Several published studies have described the synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives as inhibitors of various kinases, including, but not limited to:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

  • Phosphoinositide 3-kinases (PI3Ks)

The ability to readily diversify the 6-position of the thieno[3,2-d]pyrimidine core makes this compound a valuable tool for academic and industrial researchers working to develop the next generation of targeted therapies.

Conclusion

This compound is a commercially available and synthetically versatile building block that holds significant value for researchers in drug discovery and medicinal chemistry. Its thieno[3,2-d]pyrimidine core provides a privileged scaffold for the design of kinase inhibitors, while the bromine atom at the 6-position offers a convenient handle for chemical modification and library synthesis. A thorough understanding of its properties, availability, and quality control considerations, as outlined in this guide, will enable researchers to effectively utilize this important compound in their pursuit of novel therapeutics.

References

The Researcher's Compass: A Technical Guide to the Safe Handling and Application of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in work with 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one. As a pivotal building block in medicinal chemistry, understanding its characteristics is paramount for both innovative synthesis and ensuring laboratory safety. This document moves beyond rote recitation of safety data, offering a narrative grounded in the practical realities of a research environment, elucidating not just the "what" but the "why" behind each procedural recommendation.

The Profile of a Privileged Scaffold: Understanding this compound

The thieno[3,2-d]pyrimidine core is a recognized "privileged scaffold" in drug discovery, owing to its structural similarity to endogenous purines. This mimicry allows molecules built upon this framework to interact with a wide array of biological targets, from kinases to other enzymes implicated in disease pathways. The strategic placement of a bromine atom at the 6-position of this scaffold, as in this compound, is a deliberate choice by medicinal chemists. This halogen serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This capability allows for the systematic and efficient exploration of the chemical space around the core, a critical process in the optimization of lead compounds. It is this very utility that necessitates a thorough understanding of its safe handling, as it will inevitably be a frequent player in the synthetic chemist's repertoire.

PropertyValueSource
CAS Number 215927-36-9
Molecular Formula C6H3BrN2OS
Molecular Weight 231.07 g/mol
Physical Form Solid
Boiling Point 445.7 ± 30.0 °C at 760 mmHg
Storage Temperature 4°C

Hazard Identification and Risk Mitigation: A Proactive Stance

The primary known hazard associated with this compound is its acute oral toxicity, as indicated by the GHS hazard statement H302: "Harmful if swallowed". While this is the most prominently listed hazard, a senior scientist's experience dictates that a compound's full toxicological profile is often not exhaustively characterized, especially for novel research chemicals. Therefore, a cautious and proactive approach to handling is not just recommended but essential. The GHS pictogram associated with this compound is the GHS07, signifying that it can be a skin and eye irritant, and may cause respiratory irritation.

GHS Classification
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth. P501: Dispose of contents/ container to an approved waste disposal plant.

The Self-Validating Protocol: A Step-by-Step Guide to Safe Handling

The following protocols are designed to be self-validating, meaning that adherence to them inherently minimizes risk and creates a safe working environment. The causality behind each step is explained to foster a deeper understanding of the safety principles at play.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood. This is non-negotiable. The rationale extends beyond the known hazards; it accounts for the potential for aerosolization of fine powders and the unknown inhalation toxicity. The fume hood acts as a primary containment system, protecting the researcher from respiratory exposure.

Personal Protective Equipment (PPE): The Last Line of Defense

A standard PPE ensemble for handling this compound includes:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles are recommended.

  • Hand Protection: Chemical-resistant nitrile gloves are suitable for incidental contact. For extended handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered. Double-gloving is a prudent practice.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is mandatory.

  • Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup outside of a hood.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated) Assess_Task Assess Task Risk Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Lab_Coat Don Lab Coat Select_PPE->Lab_Coat Gloves Don Gloves Lab_Coat->Gloves Eye_Protection Don Eye Protection Gloves->Eye_Protection Handle_Compound Handle_Compound Eye_Protection->Handle_Compound Proceed to Handling Remove_Gloves Remove Gloves Remove_Eye_Protection Remove Eye Protection Remove_Gloves->Remove_Eye_Protection Remove_Lab_Coat Remove Lab Coat Remove_Eye_Protection->Remove_Lab_Coat Wash_Hands Wash Hands Thoroughly Remove_Lab_Coat->Wash_Hands Handle_Compound->Remove_Gloves After Handling

Figure 1: A logical workflow for the selection and use of Personal Protective Equipment (PPE).
Storage and Stability: Preserving Integrity, Ensuring Safety

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. A recommended storage temperature is 4°C. The rationale for this is twofold: to prevent degradation of this valuable reagent and to minimize the vaporization of any potentially harmful volatile impurities. It should be stored away from strong oxidizing agents, as these are a common incompatibility for many organic compounds.

Spill and Waste Management: A Cradle-to-Grave Responsibility

In the event of a spill, the response should be dictated by the scale and location.

  • Minor Spill (inside a fume hood): Wearing appropriate PPE, the spill should be contained with an inert absorbent material (e.g., vermiculite, sand). The absorbed material should then be carefully collected into a labeled, sealable container for hazardous waste disposal. The area should then be decontaminated.

  • Major Spill (outside a fume hood): The area should be evacuated immediately, and access restricted. Contact your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

All waste containing this compound, including contaminated consumables, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. The precautionary statement P501 underscores this responsibility.

Spill_Response Spill_Occurs Spill_Occurs Assess_Severity Assess Severity & Location Spill_Occurs->Assess_Severity Minor_Spill Minor Spill (in hood) Assess_Severity->Minor_Spill Minor Major_Spill Major Spill (outside hood) Assess_Severity->Major_Spill Major Contain_Absorb Contain with Inert Absorbent Minor_Spill->Contain_Absorb Evacuate_Area Evacuate Area Major_Spill->Evacuate_Area Collect_Waste Collect in Labeled Container Contain_Absorb->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Restrict_Access Restrict Access Evacuate_Area->Restrict_Access Call_EHS Call EHS/Emergency Response Restrict_Access->Call_EHS

Figure 2: Decision-making workflow for responding to a chemical spill.

Emergency Procedures: Preparedness is Key

Exposure RouteFirst Aid MeasuresRationale
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.The primary hazard is oral toxicity. Inducing vomiting can cause further damage to the esophagus.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.To remove the individual from the source of exposure and provide respiratory support if needed.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.To dilute and remove the chemical from the skin surface to minimize irritation or absorption.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.To thoroughly rinse the chemical from the eye to prevent serious damage.

Conclusion: A Culture of Safety

This compound is a valuable tool in the arsenal of the medicinal chemist. Its potential to unlock new therapeutic avenues is significant. However, like any powerful tool, it demands respect and careful handling. By understanding its properties, adhering to robust safety protocols, and being prepared for emergencies, researchers can harness its synthetic potential while ensuring a safe and productive laboratory environment. This guide is intended to be a living document, to be supplemented with institutional protocols and the ever-present professional judgment of the scientist at the bench.

Methodological & Application

Synthesis of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold in Medicinal Chemistry

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in modern drug discovery, exhibiting a wide spectrum of biological activities.[1][2][3] Its structural resemblance to purine enables it to function as a bioisostere, interacting with a variety of enzymatic targets.[4] Derivatives of this scaffold have demonstrated potent inhibitory activity against crucial signaling proteins such as phosphoinositide 3-kinases (PI3K) and various tyrosine kinases, making them highly valuable for the development of novel therapeutics, particularly in oncology.[4][5][6] The targeted synthesis of specific analogs, such as 6-bromothieno[3,2-d]pyrimidin-4(3H)-one, provides a key intermediate for further chemical elaboration and the generation of compound libraries for high-throughput screening. This document provides a detailed guide for the synthesis of this important building block from aminothiophene precursors, emphasizing the underlying chemical principles and offering robust, field-tested protocols.

Strategic Approaches to the Thieno[3,2-d]pyrimidine Core

The construction of the thieno[3,2-d]pyrimidine system from aminothiophene precursors generally involves two key transformations: the formation of the pyrimidinone ring and the subsequent bromination of the thiophene ring. The order of these steps can be varied, each with its own set of advantages and challenges.

Route A: Cyclization Followed by Bromination This is the most direct and commonly employed strategy. It begins with the cyclization of an appropriately substituted 3-aminothiophene-2-carboxylate or a related derivative to form the thieno[3,2-d]pyrimidin-4(3H)-one core. This intermediate is then subjected to electrophilic bromination to introduce the bromine atom at the 6-position.

Route B: Bromination Followed by Cyclization In this alternative approach, the starting aminothiophene is first brominated. The resulting bromo-aminothiophene is then cyclized to form the final product. This route can be advantageous if the starting aminothiophene is more amenable to bromination than the cyclized thienopyrimidinone.

This guide will focus on the more established Route A , providing a detailed protocol for each step.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Pyrimidinone Ring Formation cluster_1 Step 2: Electrophilic Bromination Aminothiophene Methyl 3-aminothiophene-2-carboxylate Thienopyrimidinone Thieno[3,2-d]pyrimidin-4(3H)-one Aminothiophene->Thienopyrimidinone Formamide or Formamidine Acetate Final_Product This compound Thienopyrimidinone->Final_Product Brominating_Agent Bromine (Br2) in Acetic Acid Brominating_Agent->Final_Product

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of the Thieno[3,2-d]pyrimidin-4(3H)-one Intermediate

The initial and crucial step is the construction of the pyrimidinone ring fused to the thiophene core. This is typically achieved through the cyclocondensation of a methyl 3-aminothiophene-2-carboxylate with a one-carbon source, such as formamide or formamidine acetate.[4]

Underlying Principles and Rationale

The selection of the cyclizing agent is critical. Formamide serves as both a reactant and a high-boiling solvent, facilitating the reaction at elevated temperatures. The mechanism involves an initial formylation of the amino group, followed by an intramolecular cyclization with the loss of methanol. Formamidine acetate offers a milder alternative, often leading to cleaner reactions and higher yields.[4] The choice between these reagents may depend on the scale of the reaction and the desired purity of the intermediate.

Detailed Experimental Protocol

Method A: Cyclization using Formamide

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3-aminothiophene-2-carboxylate (1 equivalent).

  • Reaction Setup: To the starting material, add an excess of formamide (approximately 10-20 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 180-210°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure thieno[3,2-d]pyrimidin-4(3H)-one.

Method B: Cyclization using Formamidine Acetate

  • Reagent Preparation: In a round-bottom flask, dissolve methyl 3-aminothiophene-2-carboxylate (1 equivalent) in a suitable solvent such as ethanol or 2-methoxyethanol.

  • Reaction Setup: Add formamidine acetate (1.5-2.0 equivalents) to the solution.

  • Reaction Execution: Heat the mixture to reflux (typically 80-120°C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling, the product often precipitates from the reaction mixture. If not, concentrate the solvent under reduced pressure and triturate the residue with water. Collect the solid by filtration, wash with water and a cold non-polar solvent like diethyl ether.

  • Purification: Recrystallize the crude product from ethanol or a similar solvent to obtain the desired intermediate.

ParameterMethod A (Formamide)Method B (Formamidine Acetate)
Cyclizing Agent FormamideFormamidine Acetate
Solvent Formamide (excess)Ethanol, 2-Methoxyethanol
Temperature 180-210°C80-120°C
Reaction Time 4-6 hours2-4 hours
Typical Yield 60-75%70-85%

Part 2: Bromination of the Thieno[3,2-d]pyrimidin-4(3H)-one Core

The second stage of the synthesis involves the regioselective introduction of a bromine atom at the 6-position of the thiophene ring. This is an electrophilic aromatic substitution reaction.

Mechanistic Insights

The thieno[3,2-d]pyrimidin-4(3H)-one system is electron-rich, particularly the thiophene ring, making it susceptible to electrophilic attack. The 6-position is electronically favored for substitution. Bromine in a polar solvent like acetic acid is a common and effective brominating agent for this transformation. The acetic acid not only serves as a solvent but also helps to polarize the Br-Br bond, facilitating the generation of the electrophilic bromine species.

Detailed Experimental Protocol
  • Reagent Preparation: Suspend thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Reaction Setup: While stirring, add a solution of bromine (1.1-1.5 equivalents) in glacial acetic acid dropwise to the suspension at room temperature.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a stirred solution of sodium bisulfite to quench any excess bromine. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash extensively with water, and then with a small amount of ethanol. The crude this compound can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or a mixture of DMF and water.

ParameterValue
Brominating Agent Bromine (Br₂)
Solvent Glacial Acetic Acid
Temperature 80-90°C
Reaction Time 2-4 hours
Typical Yield 85-95%

Alternative Bromination Strategy: Sandmeyer-Type Reaction

For certain substrates, a Sandmeyer-type reaction can be an effective alternative for introducing the bromo substituent. This multi-step process involves the conversion of an amino group to a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst.[7][8][9][10]

Conceptual Workflow for a Sandmeyer Approach

Sandmeyer_Workflow Amino_Precursor 6-Aminothieno[3,2-d]pyrimidin-4(3H)-one Diazonium_Salt Diazonium Salt Intermediate Amino_Precursor->Diazonium_Salt NaNO2, HBr 0-5 °C Final_Product This compound Diazonium_Salt->Final_Product CuBr

Caption: Sandmeyer reaction pathway for bromination.

While this approach is synthetically viable, it requires the prior synthesis of the 6-amino precursor, adding steps to the overall sequence. For the synthesis of this compound, direct bromination is generally more efficient.

Safety and Handling Precautions

  • Bromine: Is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Formamide: Is a teratogen and should be handled with caution. Avoid inhalation and skin contact.

  • Acetic Acid: Is corrosive. Handle in a fume hood and wear appropriate PPE.

  • General: All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound from aminothiophene precursors is a robust and scalable process. The two-step sequence of pyrimidinone ring formation followed by electrophilic bromination provides a reliable route to this valuable intermediate. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently produce this key building block for the development of novel therapeutic agents.

References

Application Note: Strategic Derivatization of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one for the Generation of Potent Kinase Inhibitor Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Kinase-Targeted Drug Discovery

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has established kinases as one of the most critical target classes in modern drug discovery. Within the vast landscape of heterocyclic chemistry, the thieno[3,2-d]pyrimidine core has emerged as a "privileged scaffold." Its rigid, bicyclic structure provides a robust framework for developing potent and selective kinase inhibitors, with derivatives showing activity against key targets like PI3K, VEGFR, CDK7, and PDK1.[3][4][5][6][7]

The strategic value of the 6-bromothieno[3,2-d]pyrimidin-4(3H)-one starting material lies in the reactivity of the bromine atom at the 6-position. This halogen serves as a versatile synthetic handle, enabling the exploration of chemical space through a variety of robust and high-yield cross-coupling reactions. This application note provides a detailed guide on the derivatization of this core structure using palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to generate diverse libraries for kinase inhibitor screening.

The Core Chemical Scaffold and Derivatization Strategy

The foundational building block, this compound, offers a strategic point for modification. The C-Br bond at the 6-position is amenable to palladium-catalyzed cross-coupling, allowing for the introduction of a wide array of substituents to probe the kinase active site.

Caption: The core this compound scaffold.

The primary objective is to systematically replace the bromine atom with diverse functional groups—aryl, heteroaryl, amine, and alkynyl moieties—to generate a library of compounds with varied steric and electronic properties. This variation is crucial for elucidating structure-activity relationships (SAR) and identifying high-affinity binders.[3][8]

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Derivative Classes start This compound suzuki Suzuki-Miyaura Coupling (+ Aryl/Heteroaryl Boronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (+ Primary/Secondary Amine) start->buchwald sonogashira Sonogashira Coupling (+ Terminal Alkyne) start->sonogashira prod_suzuki 6-Aryl/Heteroaryl Derivatives suzuki->prod_suzuki prod_buchwald 6-Amino Derivatives buchwald->prod_buchwald prod_sonogashira 6-Alkynyl Derivatives sonogashira->prod_sonogashira

Caption: Workflow for derivatization of the core scaffold.

Synthetic Protocols for Derivatization

The following sections detail the protocols for three key palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, and base is critical for reaction efficiency and is often interdependent.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the thienopyrimidine core and various aryl or heteroaryl boronic acids.[9][10] This allows for the introduction of diverse aromatic systems to probe interactions within the kinase hinge region or solvent-front.

Rationale for Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available catalyst suitable for a wide range of substrates.[11] Its use obviates the need for separate ligand addition.

  • Base: A moderately strong inorganic base like K₃PO₄ or Na₂CO₃ is required to activate the boronic acid and facilitate the transmetalation step.[11][12]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[10]

ParameterOptimized ConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Efficient for aryl bromide activation; commercially available.[11]
Boronic Acid 1.1 - 1.5 equivalentsSlight excess drives the reaction to completion.
Base K₃PO₄ or Na₂CO₃ (2-3 equiv.)Activates boronic acid for transmetalation.[12]
Solvent 1,4-Dioxane / H₂O (4:1)Ensures solubility of both organic and inorganic components.[10]
Temperature 80 - 100 °CProvides thermal energy to overcome activation barriers.

Protocol 3.1: Synthesis of a 6-Aryl-thieno[3,2-d]pyrimidin-4(3H)-one Derivative

  • To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 eq.).

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl derivative.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, enabling the installation of primary and secondary amines at the 6-position.[13] This is particularly valuable for creating hydrogen bond donors and acceptors that can interact with key residues in the kinase active site.

Rationale for Component Selection:

  • Catalyst/Ligand System: This reaction requires a specific combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[13] These ligands facilitate the crucial reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine, making it a more potent nucleophile.

ParameterOptimized ConditionRationale
Catalyst Pd₂(dba)₃ (2-4 mol%)Common Pd(0) source.
Ligand XPhos or SPhos (4-8 mol%)Bulky, electron-rich ligand promotes efficient C-N coupling.[13]
Base NaOtBu (1.5 - 2.0 equiv.)Strong, non-nucleophilic base required for amine deprotonation.
Solvent Anhydrous Toluene or DioxaneAprotic solvent prevents quenching of the strong base.
Temperature 90 - 110 °CHigher temperatures are often required for this transformation.

Protocol 3.2: Synthesis of a 6-(Amino)-thieno[3,2-d]pyrimidin-4(3H)-one Derivative

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.04 eq.).

  • Add anhydrous toluene, followed by this compound (1.0 eq.), the desired amine (1.2 eq.), and NaOtBu (1.5 eq.).

  • Seal the flask and heat the mixture to 100 °C for 16-24 hours. Monitor the reaction by LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue via silica gel chromatography to obtain the target 6-amino compound.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling reaction introduces an alkynyl moiety, a rigid linear linker that can be used to probe deep, narrow pockets within a kinase active site or serve as a handle for further functionalization via click chemistry. The reaction involves coupling with a terminal alkyne, co-catalyzed by palladium and copper(I).[14][15]

Rationale for Component Selection:

  • Catalyst System: A dual-catalyst system is employed. The palladium catalyst (e.g., PdCl₂(PPh₃)₂) activates the aryl halide, while the copper(I) salt (e.g., CuI) activates the terminal alkyne.[15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It acts as both a base and, often, as the solvent.

ParameterOptimized ConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Standard palladium catalyst for Sonogashira coupling.[15]
Cu Co-catalyst CuI (5-10 mol%)Activates the terminal alkyne for coupling.
Base/Solvent Triethylamine (Et₃N)Acts as both base and solvent.
Temperature Room Temperature to 60 °COften proceeds under mild thermal conditions.

Protocol 3.3: Synthesis of a 6-Alkynyl-thieno[3,2-d]pyrimidin-4(3H)-one Derivative

  • Dissolve this compound (1.0 eq.) in a mixture of THF and triethylamine (2:1 v/v) in a Schlenk flask.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add the terminal alkyne (1.5 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting solid or oil by column chromatography on silica gel.

Kinase Inhibitor Screening Protocol

Once a library of derivatives is synthesized, the next crucial step is to evaluate their biological activity. An in vitro kinase assay is a standard method to determine the potency of compounds by measuring their ability to inhibit the enzymatic activity of a target kinase.[1][16]

Principle of Luminescence-Based Kinase Assays

A common and robust method is the luminescence-based assay, which measures the amount of ATP consumed during the phosphorylation reaction.[1] The amount of remaining ATP is inversely proportional to kinase activity. The assay works by first allowing the kinase reaction to proceed, then adding a reagent that stops the reaction and depletes the unused ATP. A second reagent is then added to convert the generated ADP back into ATP, which is then used by a luciferase enzyme to produce a luminescent signal. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR pathway, a common target for thienopyrimidines.[7]

Protocol 4.1: In Vitro Luminescence-Based Kinase Assay

This protocol is adapted for a 384-well plate format for higher throughput.[1]

  • Compound Preparation: Prepare a 10 mM stock solution of each synthesized derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Add 2.5 µL of the serially diluted compounds or DMSO (as a control) to the wells of a white, opaque 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Add 2.5 µL of the 2X kinase/substrate solution to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a 2X ATP solution in the assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Following the kinase reaction, add 10 µL of a commercial ADP-detecting reagent (e.g., ADP-Glo™ Reagent) to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Interpretation

The output of the screening is a series of IC₅₀ values, which quantify the potency of each derivative against the target kinase.

Table of Hypothetical Screening Results:

Compound IDDerivatization MethodR-Group at C6IC₅₀ for Kinase X (nM)IC₅₀ for Kinase Y (nM)
TH-Br-01 (Parent) --Br>10,000>10,000
TH-SU-01 Suzuki-Miyaura4-methoxyphenyl551,200
TH-SU-02 Suzuki-Miyaura3-pyridyl780950
TH-BH-01 Buchwald-Hartwig-NH(cyclopropyl)254,500
TH-BH-02 Buchwald-Hartwig-N(CH₃)₂3,400>10,000
TH-SO-01 Sonogashira-C≡C-Ph1502,300

This data allows for the development of a structure-activity relationship (SAR), guiding the next round of synthesis to optimize potency and selectivity. For example, the hypothetical data above suggests that a small, cyclic amine (TH-BH-01) at the 6-position provides superior potency and selectivity for Kinase X over Kinase Y.

Conclusion

The this compound scaffold is a validated and highly versatile starting point for the development of kinase inhibitors. By employing robust palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, researchers can efficiently generate large, diverse libraries of compounds. Subsequent screening using quantitative in vitro assays provides the critical structure-activity relationship data needed to drive lead optimization and accelerate the discovery of novel therapeutics.

References

Application Notes & Protocols: Leveraging 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one for Accelerated Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] This methodology relies on screening small, low-molecular-weight fragments to identify weak but highly efficient binders, which then serve as starting points for rational drug design.[3] This guide provides an in-depth technical overview and detailed protocols for utilizing 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one , a versatile and strategically designed fragment, within an FBDD workflow. We will explore the rationale behind its design, its application in biophysical screening cascades, and its pivotal role in structure-based hit-to-lead optimization.

The Strategic Advantage of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a bicyclic heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds targeting diverse protein classes, particularly kinases.[4][5][6] Its rigid structure reduces the entropic penalty upon binding to a target, while the embedded nitrogen and oxygen atoms provide well-defined hydrogen bond donor and acceptor sites. This combination of features creates a high-quality anchor for building potent and selective inhibitors.[5]

This compound is an exemplary fragment derived from this scaffold, designed specifically for FBDD.

Table 1: Physicochemical Properties of this compound

PropertyValue"Rule of Three" Compliance
CAS Number 215927-36-9[7][8]N/A
Molecular Formula C₆H₃BrN₂OS[7][9]N/A
Molecular Weight 231.07 g/mol [7]Yes (< 300 Da)
cLogP (Predicted) ~1.5 - 2.0Yes (< 3)
Hydrogen Bond Donors 1Yes (≤ 3)
Hydrogen Bond Acceptors 2Yes (≤ 3)
Rotatable Bonds 0Yes (≤ 3)

Properties are calculated and sourced from chemical databases like PubChem and supplier websites.[9]

The molecule's adherence to the "Rule of Three" makes it an ideal starting point, ensuring that subsequent chemical modifications can be made while maintaining favorable drug-like properties.[10]

The Triple-Threat Role of the Bromine Atom

The strategic inclusion of a bromine atom is what elevates this fragment from a simple binder to a powerful discovery tool.

  • A Handle for Chemical Elaboration: The bromine atom provides a reactive handle, or "vector," for synthetic chemistry. It is perfectly "poised" for well-established cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[11] This allows for the systematic and controlled "growing" of the fragment into unoccupied regions of the target's binding pocket, a cornerstone of hit-to-lead optimization.[10]

  • Enhanced Binding through Halogen Bonding: Bromine can act as a halogen bond donor, forming a favorable, non-covalent interaction with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains.[12] This can provide an additional affinity contribution that may not be possible with a simple hydrogen or methyl group.

  • A Phasor for X-ray Crystallography: In crystallographic screening, fragments often bind with low occupancy, leading to weak and ambiguous electron density maps.[13][14] The high atomic number of bromine makes it a potent anomalous scatterer of X-rays. This anomalous signal can be used to unequivocally locate the bromine atom, and by extension, the entire fragment, within the protein's binding site, even in cases of weak binding.[14][15]

The FBDD Experimental Workflow

A successful FBDD campaign relies on a tiered, multi-stage screening cascade that uses orthogonal biophysical techniques to identify, validate, and characterize fragment hits robustly.[16]

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Biology cluster_3 Phase 4: Hit-to-Lead Chemistry Screen Fragment Library Screening (incl. This compound) DSF Protocol 1: DSF (Thermal Shift) High-Throughput Triage Screen->DSF Identify initial hits SPR Protocol 2: SPR Affinity & Kinetics Screen->SPR Identify initial hits NMR Protocol 3: NMR Spectroscopy Orthogonal Confirmation DSF->NMR Validate hits SPR->NMR Validate hits Xray Protocol 4: X-ray Crystallography Determine Binding Mode NMR->Xray Prioritize for structure SAR Structure-Activity Relationship (SAR) Fragment Growing via Suzuki Coupling Xray->SAR Guide rational design Lead Potent Lead Compound SAR->Lead

Caption: A typical FBDD workflow using this compound.

Detailed Experimental Protocols

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

Principle: DSF, or Thermal Shift Assay (TSA), measures a protein's thermal denaturation temperature (Tm). The binding of a ligand, such as our fragment, typically stabilizes the protein structure, resulting in a measurable increase in its Tm (a positive ΔTm). It is a rapid and cost-effective method for initial hit identification.[16]

Methodology:

  • Reagent Preparation:

    • Prepare a 100x stock of SYPRO Orange dye in DMSO.

    • Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to a final concentration of 2-5 µM.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series if desired.

  • Assay Plate Setup (384-well format):

    • To each well, add 10 µL of the protein solution.

    • Add 100 nL of the fragment stock solution (or DMSO for control) for a final fragment concentration of 100 µM and a final DMSO concentration of 1%.

    • Add 1 µL of a 10x SYPRO Orange dye solution.

    • Seal the plate securely with optical-quality film. Centrifuge briefly to mix.

  • qPCR Instrument Execution:

    • Place the plate in a quantitative PCR instrument.

    • Set up a melt curve experiment:

      • Initial temperature: 25 °C

      • Final temperature: 95 °C

      • Ramp rate: 1 °C/minute.

    • Monitor fluorescence changes during the temperature ramp.

  • Data Analysis:

    • The instrument software will generate a melt curve (fluorescence vs. temperature).

    • Calculate the Tm for each well by fitting the curve to a Boltzmann equation (often an automated function).

    • Calculate ΔTm = Tm(fragment) - Tm(DMSO control).

    • Hit Criteria: A validated ΔTm of ≥ 2 °C is typically considered a positive hit.

Table 2: Representative DSF Screening Data

CompoundFinal Conc. (µM)Tm (°C)ΔTm (°C)Hit?
DMSO ControlN/A45.20.0-
6-Bromothieno[...]one 10048.5+3.3Yes
Negative Control Fragment10045.3+0.1No
Protocol 2: Hit Characterization via Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding events.[2][17] It provides quantitative data on binding affinity (K D) and kinetics (k on, k off). This protocol is ideal for confirming hits from DSF and obtaining initial affinity data.

Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the target protein (at ~20-50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve an immobilization level of 8,000-12,000 Response Units (RU).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Fragment Binding Assay:

    • Running Buffer: Use a buffer such as HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant), pH 7.4.

    • Prepare a serial dilution of this compound in running buffer containing a constant percentage of DMSO (e.g., 2%) matching the stock solution. Typical concentrations range from 1 µM to 200 µM.

    • Inject each fragment concentration over the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Perform a regeneration step between cycles if necessary (e.g., a short pulse of 50 mM NaOH).

  • Data Analysis:

    • Reference-subtract the sensorgrams to obtain the specific binding response.

    • Plot the steady-state response (Req) against the fragment concentration.

    • Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (K D).

Caption: Using the bromine as a handle for fragment growing.

Protocol 3: Orthogonal Hit Validation by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) is a powerful tool for detecting the weak interactions typical of fragments.[18][19] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly efficient for validation. In an STD experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to any binding ligands via spin diffusion. By subtracting a spectrum where the protein is not saturated, only the signals from the binding fragment remain.

Methodology:

  • Sample Preparation:

    • Prepare a sample containing the target protein (10-20 µM) and the fragment (100-200 µM) in a deuterated buffer (e.g., 50 mM Phosphate buffer in D₂O, pD 7.4).

    • Prepare a control sample with only the fragment at the same concentration.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe.[17]

    • Acquire a standard 1D proton spectrum of the control sample for reference.

    • Acquire an STD experiment on the protein-fragment sample. Key parameters include:

      • On-resonance saturation: Set to a region where only protein resonances exist (e.g., -1 ppm).

      • Off-resonance saturation: Set to a region far from any signals (e.g., 40 ppm).

      • Saturation time: Typically 1-2 seconds.

  • Data Analysis:

    • Process the data to generate the difference spectrum (off-resonance minus on-resonance).

    • Signals present in the difference spectrum confirm that the fragment is binding to the protein.

    • The relative intensity of the signals can provide information about which part of the fragment is in closest contact with the protein.

Protocol 4: Structural Characterization by X-ray Crystallography

Principle: Obtaining a high-resolution crystal structure of the protein-fragment complex provides the definitive blueprint for rational, structure-based drug design.[5][20]

Methodology:

  • Crystal Preparation:

    • Obtain high-quality crystals of the apo-protein using vapor diffusion (hanging or sitting drop) methods.

    • Soaking: Transfer an apo-crystal into a drop of mother liquor containing 1-5 mM of this compound. Allow it to soak for a period ranging from minutes to 24 hours.

    • Cryo-protection: Briefly pass the soaked crystal through a cryoprotectant solution (mother liquor supplemented with e.g., 25% glycerol) before flash-cooling in liquid nitrogen.

  • Data Collection:

    • Collect X-ray diffraction data at a synchrotron source.

    • Crucially, collect data at a wavelength optimized for the anomalous scattering of bromine (the bromine K-edge, ~0.92 Å or 13.47 keV). This will maximize the anomalous signal.[14][15]

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Calculate an anomalous difference Fourier map. Strong, positive peaks in this map will correspond directly to the location of the bromine atoms, unambiguously defining the position and orientation of the bound fragment.

    • Build the fragment into the electron density guided by the anomalous peak and refine the structure to high resolution.

Hit-to-Lead: SAR via Fragment Growing

With the high-resolution structure in hand, the bromine atom on the thienopyrimidine core serves as the primary vector for chemical optimization. A common and effective strategy is Suzuki coupling.

General Reaction Scheme (Suzuki Coupling):

Starting Material: this compound Reagents: Aryl- or heteroaryl-boronic acid (R-B(OH)₂), Palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃). Product: 6-Aryl-thieno[3,2-d]pyrimidin-4(3H)-one

By selecting different boronic acids based on the structural information (e.g., to fill a hydrophobic pocket or reach a polar residue), a library of analogues can be synthesized to build a structure-activity relationship (SAR).[21][22][23]

Table 3: Hypothetical SAR for Analogs Grown from the 6-Position

CompoundR-Group (at 6-position)Target Binding Affinity (K D, µM)Ligand Efficiency (LE)
Parent Fragment -Br1500.35
Analog 1 -Phenyl250.38
Analog 2 -4-Hydroxyphenyl2.10.45
Analog 3 -3-Pyridyl8.50.41

LE = -RTln(K D) / N, where N is the number of heavy atoms. An increasing LE indicates efficient optimization.

This iterative process of design, synthesis, and testing, guided by structural biology, is the most direct path from a millimolar fragment hit to a nanomolar lead compound.[24]

Conclusion

This compound is not merely another fragment; it is a purpose-built tool for modern drug discovery. Its privileged core scaffold ensures favorable interactions, while its bromine atom provides a trifecta of benefits: a handle for synthetic elaboration, a potential halogen bond donor, and a powerful aid for crystallographic structure determination. By employing the systematic, multi-disciplinary workflow outlined in these application notes, research teams can significantly enhance the efficiency and success rate of their fragment-based campaigns, accelerating the journey from target to hit and ultimately to a viable clinical candidate.

References

Application and Protocol for N-Alkylation of the Thieno[3,2-d]pyrimidinone Core

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Thieno[3,2-d]pyrimidinone Scaffold - A Privileged Heterocycle in Drug Discovery

The thieno[3,2-d]pyrimidine core is a bicyclic heterocyclic system of significant interest in medicinal chemistry. Structurally, it can be viewed as a bioisostere of purine, a fundamental component of nucleic acids, making it a compelling scaffold for interacting with a wide array of biological targets.[1] This versatile framework, which combines an electron-rich thiophene ring with a pharmaceutically relevant pyrimidine moiety, provides a stable and synthetically tractable platform for the development of novel therapeutics.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4][5]

The biological activity of thieno[3,2-d]pyrimidine derivatives is critically influenced by the substitution patterns around the core.[2] N-alkylation of the pyrimidinone ring, in particular, is a key synthetic strategy for modulating the physicochemical properties, such as solubility and lipophilicity, and for exploring the structure-activity relationships (SAR) to optimize potency and selectivity. This application note provides a detailed protocol for the N-alkylation of the thieno[3,2-d]pyrimidinone core, offering insights into the reaction mechanism, optimization of conditions, and characterization of the final products.

Mechanistic Insights: Understanding the Regioselectivity of Alkylation

The N-alkylation of the thieno[3,2-d]pyrimidinone core proceeds via a nucleophilic substitution reaction. The pyrimidinone ring possesses multiple potential nucleophilic centers, primarily the nitrogen atoms (N1 and N3) and the exocyclic oxygen atom of the carbonyl group. The regioselectivity of the alkylation is a critical aspect of the synthesis and is influenced by several factors, including the structure of the starting material, the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature.

In the presence of a base, the proton on one of the nitrogen atoms is abstracted to form an ambident anionic intermediate. The subsequent alkylation can occur at either the N1 or N3 position. The distribution of the final products is governed by a combination of steric and electronic factors. For instance, bulky substituents on the thieno[3,2-d]pyrimidinone core may sterically hinder the approach of the alkylating agent to one of the nitrogen atoms, thereby favoring alkylation at the less hindered position.

G cluster_0 Deprotonation cluster_1 Alkylation Start Thieno[3,2-d]pyrimidinone Anion Ambident Anion Start->Anion Base (e.g., K2CO3, NaH) AlkylHalide Alkyl Halide (R-X) N1_Product N1-alkylated Product Anion->N1_Product Attack at N1 N3_Product N3-alkylated Product Anion->N3_Product Attack at N3 AlkylHalide->N1_Product AlkylHalide->N3_Product

Figure 1: General mechanism for the N-alkylation of the thieno[3,2-d]pyrimidinone core.

General Protocol for N-Alkylation of Thieno[3,2-d]pyrimidinone

This protocol provides a general method for the N-alkylation of a thieno[3,2-d]pyrimidinone core. The specific quantities of reagents and reaction conditions may need to be optimized for different substrates and alkylating agents.

Materials and Reagents
  • Thieno[3,2-d]pyrimidinone starting material

  • Alkylating agent (e.g., alkyl halide, benzyl halide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), potassium hydroxide (KOH))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), dimethyl sulfoxide (DMSO), ethanol)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Reagents for workup (e.g., water, ethyl acetate, brine)

  • Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))

  • Rotary evaporator

  • Purification system (e.g., column chromatography with silica gel)

Step-by-Step Experimental Procedure
  • Preparation of the Reaction Mixture:

    • To a dry round-bottom flask under an inert atmosphere, add the thieno[3,2-d]pyrimidinone starting material (1.0 eq).

    • Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF).

    • Add the base (1.1-1.5 eq). For a stronger base like NaH, add it portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the anion.

  • Addition of the Alkylating Agent:

    • Slowly add the alkylating agent (1.1-1.2 eq) to the reaction mixture.

    • The addition can be done neat or as a solution in the reaction solvent.

  • Reaction Monitoring:

    • The reaction can be stirred at room temperature or heated depending on the reactivity of the substrates.

    • Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product spot should have a different Rf value compared to the starting material.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Quench the reaction by slowly adding cold water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

    • Collect the fractions containing the desired product and concentrate them.

    • Characterize the purified N-alkylated thieno[3,2-d]pyrimidinone derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6]

G cluster_workflow Experimental Workflow start Start setup Reaction Setup (Thienopyrimidinone, Base, Solvent) start->setup stir Stir at RT setup->stir add_alkyl Add Alkylating Agent stir->add_alkyl react Reaction (RT or Heat) add_alkyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Figure 2: A generalized experimental workflow for the N-alkylation of the thieno[3,2-d]pyrimidinone core.

Tabulated Reaction Conditions and Considerations

The choice of reagents and conditions can significantly impact the yield and regioselectivity of the N-alkylation reaction. The following table summarizes various conditions reported in the literature for the alkylation of thienopyrimidinone systems.

Base Solvent Temperature Typical Alkylating Agents Key Considerations & Outcomes Reference
K₂CO₃DMFRT to 130°CAlkyl halides, Aryl halidesA common and versatile base for N-alkylation. Higher temperatures may be required for less reactive halides.[7]
NaHTHF, DMF0°C to RTBenzyl halides, Alkyl halidesA strong, non-nucleophilic base. Requires anhydrous conditions. Often provides good yields for N-alkylation.[6]
KOHEthanol, DMF, DMSORoom TemperatureAllyl halides, Benzyl halidesA strong base that can be used in protic solvents like ethanol. The choice of solvent can influence the N- vs. O-alkylation ratio.[8]
Et₃NTHFRoom TemperatureAcyl chlorides, Sulfonyl chloridesA weaker organic base, typically used for N-acylation or N-sulfonylation rather than N-alkylation with alkyl halides.[6]

Case Study: Synthesis of N-Substituted Thieno[3,2-d]pyrimidines

In a study focused on developing dual-stage antiplasmodial agents, researchers performed N-alkylation on a 4-chlorothieno[3,2-d]pyrimidine derivative.[7] They utilized a variety of linear, branched, and functionalized primary amines in the presence of a base in refluxing ethanol to introduce diversity at the C4-position via nucleophilic aromatic substitution, which is mechanistically related to N-alkylation of the pyrimidinone nitrogen. The resulting N-substituted compounds were isolated in moderate to good yields (51-77%).[7] This example highlights the utility of N-alkylation and related reactions in generating libraries of compounds for biological screening.

Conclusion and Future Perspectives

The N-alkylation of the thieno[3,2-d]pyrimidinone core is a fundamental and powerful tool in medicinal chemistry for the synthesis of novel and biologically active molecules. The protocol outlined in this application note provides a robust starting point for researchers. Careful consideration of the substrate, alkylating agent, base, and solvent system is crucial for achieving the desired regioselectivity and yield. As the importance of the thieno[3,2-d]pyrimidine scaffold continues to grow, the development of more efficient, selective, and environmentally friendly N-alkylation methods will remain an active area of research.

References

Application Notes and Protocols for 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thienopyrimidine Scaffold as a Privileged Structure in Oncology

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry and drug development. Within this landscape, fused heterocyclic ring systems have emerged as "privileged structures," capable of interacting with a diverse array of biological targets. The thieno[3,2-d]pyrimidine core, a bioisostere of the naturally occurring purine scaffold, has garnered significant attention for its versatile pharmacological activities.[1] Derivatives of this and related thienopyrimidines have demonstrated efficacy as inhibitors of critical oncogenic pathways, including kinase signaling, microtubule dynamics, and metabolic processes essential for tumor growth and survival.[1][2][3][4][5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one in cancer research. While direct studies on this specific molecule are emerging, its structural features, particularly the bromine substitution, suggest a strong rationale for its investigation as a novel anticancer candidate. These notes will outline the prevailing mechanisms of action for related thienopyrimidine compounds and provide detailed protocols for a systematic evaluation of this compound, from initial in vitro screening to more complex mechanistic and in vivo studies.

Chemical Properties of this compound

PropertyValue
Molecular Formula C6H3BrN2OS
Molecular Weight 231.07 g/mol
CAS Number 215927-36-9
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF

(Data sourced from PubChem CID 135741820 and commercial supplier information)[8][9][10]

Hypothesized Mechanisms of Action and Therapeutic Potential

Based on extensive research into the thienopyrimidine class of molecules, this compound is a compelling candidate for investigation due to its potential to modulate several key cancer-related pathways. The bromine atom at the 6-position can serve as a key interaction point with target proteins and may enhance potency or alter selectivity compared to unsubstituted analogs.

Potential Molecular Targets:
  • Kinase Inhibition: Many thienopyrimidine derivatives function as potent kinase inhibitors.[1] Key oncogenic kinases that could be targeted include:

    • VEGFR-2: Inhibition of angiogenesis is a critical strategy in cancer therapy.[2]

    • PI3K/AKT/mTOR Pathway: This is a central signaling node for cell growth, proliferation, and survival.[3][5]

    • Rho-associated coiled-coil containing protein kinases (ROCK): These kinases are involved in cell motility and metastasis.[11]

  • Induction of Apoptosis and Cell Cycle Arrest: The compound may exert its cytotoxic effects by triggering programmed cell death (apoptosis) and halting the cell division cycle, potentially through the generation of reactive oxygen species or by causing mitotic catastrophe.[1][4]

  • Metabolic Pathway Inhibition: Some thienopyrimidines act as antifolates, disrupting one-carbon metabolism which is crucial for the synthesis of nucleotides and amino acids required for rapid cancer cell proliferation.[6][7]

The following diagram illustrates the potential signaling pathways that could be modulated by this compound.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Apoptosis Inhibition AKT->Apoptosis_Inhibition Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival ROCK ROCK Metastasis Metastasis ROCK->Metastasis Metabolic_Enzymes DHFR, SHMT2, etc. Nucleotide_Synthesis Nucleotide_Synthesis Metabolic_Enzymes->Nucleotide_Synthesis Nucleotide Synthesis Compound This compound Compound->RTK Inhibits Compound->PI3K Inhibits Compound->ROCK Inhibits Compound->Metabolic_Enzymes Inhibits

Caption: Potential oncogenic pathways targeted by thienopyrimidines.

Experimental Protocols for Anticancer Evaluation

A tiered approach is recommended for evaluating the anticancer potential of this compound. This workflow begins with broad cytotoxicity screening and progresses to detailed mechanistic studies.

Experimental_Workflow Start Start: Compound Synthesis & Characterization In_Vitro_Screening Tier 1: In Vitro Cytotoxicity Screening (MTT/MTS Assay) Start->In_Vitro_Screening Select Cancer Cell Lines Mechanistic_Studies Tier 2: Mechanistic Studies (Western Blot, Cell Cycle, Apoptosis) In_Vitro_Screening->Mechanistic_Studies Determine IC50 values In_Vivo_Studies Tier 3: In Vivo Efficacy (Xenograft Models) Mechanistic_Studies->In_Vivo_Studies Elucidate MOA End End: Lead Optimization In_Vivo_Studies->End Assess Therapeutic Potential

Caption: A tiered workflow for anticancer drug evaluation.

Protocol 1: In Vitro Cell Viability and Cytotoxicity Screening (MTT Assay)

This initial screen is crucial for determining the concentration-dependent cytotoxic effects of the compound on various cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of living cells.[14]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[15][16]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[16] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[16]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14][15]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12][15] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Analysis of Protein Expression by Western Blotting

Once the IC50 value is established, Western blotting can be used to investigate the compound's effect on specific proteins within key signaling pathways (e.g., PI3K/AKT, apoptosis markers like Caspase-3, Bcl-2).[17][18]

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.[18]

Materials:

  • Treated and untreated cell lysates

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., p-AKT, total AKT, Cleaved Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera or X-ray film)

Procedure:

  • Cell Lysis: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.[17][19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[20]

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[19]

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting system.[20]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[17]

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).[17]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[19][20]

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression levels.

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Promising in vitro results should be validated in an in vivo setting to assess the compound's therapeutic efficacy and potential toxicity in a whole-organism context.[21][22] The use of patient-derived xenograft (PDX) models is increasingly favored for their clinical relevance.[23][24]

Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[23][25]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

  • Human cancer cell line (e.g., the one most sensitive in vitro)

  • Matrigel (optional, to aid tumor formation)

  • This compound formulated in a suitable vehicle (e.g., saline with Tween 80 and DMSO)

  • Calipers for tumor measurement

  • Standard animal care facilities and ethical approval

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of 1-5 million cancer cells in sterile PBS (often mixed with Matrigel) into the flank of each mouse.[23]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor the health and weight of the mice regularly.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into control and treatment groups.

    • Treatment Group: Administer this compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

    • Control Group: Administer the vehicle alone following the same schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length × Width²)/2.

  • Endpoint: Continue the experiment for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. At the endpoint, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound. Monitor for any signs of toxicity, such as weight loss or changes in behavior.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich thienopyrimidine class. Its structural similarity to known kinase inhibitors and metabolic modulators provides a strong rationale for its evaluation as a novel anticancer agent. The protocols detailed in these application notes offer a systematic and robust framework for elucidating its biological activity, from initial high-throughput screening to in-depth mechanistic and in vivo efficacy studies. Successful outcomes from this research workflow could position this compound as a lead compound for further preclinical development and optimization, ultimately contributing to the arsenal of targeted therapies for cancer treatment.

References

Application Notes & Protocols: A Guide to the Development of Novel Anti-inflammatory Agents from the 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This document provides a comprehensive guide for researchers engaged in the discovery and development of novel anti-inflammatory agents derived from 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one. We outline a strategic workflow encompassing the synthesis of a focused compound library, robust in vitro screening protocols for identifying potent hits, a standard in vivo model for efficacy validation, and foundational assays for elucidating the mechanism of action. Each protocol is presented with detailed, step-by-step instructions and contextual explanations to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Targeting Inflammation with Thieno[3,2-d]pyrimidines

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells.[1] While acute inflammation is a protective process, chronic or dysregulated inflammation is a key pathological driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[1][2] Key enzymatic pathways and signaling cascades, such as those involving cyclooxygenases (COXs) and nitric oxide synthases (NOS), are central to the inflammatory response.[2] Specifically, the inducible isoforms, COX-2 and iNOS, are upregulated during inflammation and produce key mediators like prostaglandins (e.g., PGE2) and nitric oxide (NO), respectively.[3]

The thienopyrimidine heterocyclic system has garnered significant interest as a scaffold for developing inhibitors of these inflammatory targets.[3] Derivatives of thieno[3,2-d]pyrimidine have been identified as potent inhibitors of targets such as Receptor-Interacting Protein Kinase 2 (RIPK2), demonstrating their potential in modulating inflammatory signaling pathways. The this compound core provides a strategic starting point for chemical exploration. The bromine atom at the C6 position serves as a versatile synthetic handle for introducing chemical diversity through various cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).

This guide presents a logical, multi-stage workflow for advancing from this starting scaffold to validated anti-inflammatory lead compounds.

G cluster_0 Drug Discovery Workflow A Scaffold Selection: This compound B Synthesis of Derivative Library (e.g., Suzuki Coupling) A->B Derivatization C Primary In Vitro Screening (LPS-induced NO Inhibition) B->C Screening D Secondary In Vitro Screening (COX-2 Enzyme Inhibition) C->D Hit Confirmation & Specificity E In Vivo Efficacy Model (Carrageenan Paw Edema) D->E In Vivo Validation F Mechanism of Action Studies (Signaling Pathway Analysis) E->F Understanding the 'How' G Lead Optimization F->G Refinement

Caption: A streamlined workflow for the synthesis and evaluation of novel anti-inflammatory compounds.

Synthesis of a Focused Library: Suzuki-Miyaura Cross-Coupling Protocol

To explore the SAR around the thieno[3,2-d]pyrimidine core, we will utilize the C6-bromo position as a key diversification point. The Suzuki-Miyaura cross-coupling reaction is an excellent choice due to its robustness, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids and esters. This allows for the introduction of diverse aryl and heteroaryl moieties.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling various (hetero)aryl boronic acids with the this compound scaffold.

Materials:

  • This compound (starting material)

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)

  • Nitrogen or Argon source for inert atmosphere

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vessel, add this compound (1.0 eq), the selected boronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.05 eq). The choice of catalyst and ligand can be critical and may require optimization for challenging substrates.

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water) via syringe. The reaction concentration is typically around 0.1 M.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-16 hours). Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 6-substituted thieno[3,2-d]pyrimidin-4(3H)-one derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation: Screening for Anti-inflammatory Activity

The initial screening phase is designed to identify "hits" from the synthesized library that modulate inflammatory responses in a cellular context.

Protocol 3.1: Primary Screening - Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay is a cornerstone for evaluating general anti-inflammatory potential by measuring the ability of compounds to inhibit the production of NO, a key inflammatory mediator produced by iNOS.[4][5] We use the murine macrophage cell line RAW 264.7, which reliably produces NO upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[6][7]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • LPS from E. coli (stock solution of 1 mg/mL)

  • Test compounds (dissolved in DMSO, various concentrations)

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight (37°C, 5% CO₂).

  • Compound Treatment: Pre-treat the cells by adding 1 µL of test compound dilutions (in DMSO) to the wells for 1 hour. Include a vehicle control (DMSO only) and a positive control (e.g., a known iNOS inhibitor like L-NAME).

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Prepare a nitrite standard curve (0-100 µM) using NaNO₂ in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of NO production). A parallel cytotoxicity assay (e.g., MTT) must be performed to ensure that the observed inhibition is not due to cell death.[4]

Protocol 3.2: Secondary Screening - COX-2 Inhibition Assay

Compounds that show significant activity in the primary screen should be evaluated for their ability to inhibit specific inflammatory enzymes. This fluorometric assay directly measures the peroxidase activity of human recombinant COX-2.[8][9]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Amplex™ Red (fluorogenic probe)

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)[9]

  • 96-well black microplate

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, test inhibitors, and controls in COX Assay Buffer.

  • Plate Setup: In a 96-well black plate, add the following to designated wells:

    • Blank: Assay Buffer.

    • Positive Control (100% Activity): COX-2 enzyme, buffer, and vehicle (DMSO).

    • Inhibitor Wells: COX-2 enzyme and various concentrations of the test compound.

    • Reference Inhibitor: COX-2 enzyme and various concentrations of Celecoxib.

  • Pre-incubation: Add the fluorogenic probe (Amplex™ Red) and Heme to all wells.[8] Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, Arachidonic Acid, to all wells.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity (Excitation: ~535 nm, Emission: ~590 nm) in a kinetic mode for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percentage of inhibition for each compound concentration relative to the positive control. Calculate the IC₅₀ value for each active compound.

Compound IDPrimary Screen: NO Inhibition IC₅₀ (µM)Cytotoxicity (MTT) IC₅₀ (µM)Secondary Screen: COX-2 Inhibition IC₅₀ (µM)
THP-001 12.5> 10025.1
THP-002 2.3> 1001.8
THP-003 55.1> 100> 50
THP-004 1.85.4Not Tested
Celecoxib 8.9> 1000.45[9]
L-NAME 15.2> 100> 50
Caption: Table 1. Representative screening data for a hypothetical series of 6-substituted thieno[3,2-d]pyrimidine derivatives. THP-002 is identified as a potent hit with good selectivity. THP-004 is discarded due to cytotoxicity.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

Promising lead compounds with potent in vitro activity and low cytotoxicity are advanced to in vivo models to assess their efficacy in a whole organism. The carrageenan-induced paw edema model in rats is a classic and highly reproducible model of acute inflammation.[10][11][12]

Protocol 4.1: Evaluation of Anti-inflammatory Activity in Rats

Materials:

  • Male Wistar rats or Sprague-Dawley rats (180-200 g)

  • Carrageenan (1% w/v solution in sterile saline)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Diclofenac or Indomethacin)[11][12]

  • Plebysmometer or digital calipers

Step-by-Step Methodology:

  • Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the study but allow free access to water.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group I: Vehicle Control (receives vehicle + carrageenan)

    • Group II: Reference Drug (receives Diclofenac + carrageenan)

    • Group III, IV, etc.: Test Compound (receive different doses of the test compound + carrageenan)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plebysmometer.

  • Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-treatment volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

    • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Treatment Group (Dose, p.o.)Paw Edema Increase at 3h (mL)% Inhibition of Edema
Vehicle Control0.85 ± 0.06-
Diclofenac (10 mg/kg)0.38 ± 0.0455.3%
THP-002 (10 mg/kg)0.65 ± 0.0523.5%
THP-002 (30 mg/kg)0.44 ± 0.0448.2%
Caption: Table 2. In vivo anti-inflammatory effect of compound THP-002 in the carrageenan-induced rat paw edema model. Data are mean ± SEM. *p < 0.05 compared to Vehicle Control.

Elucidating the Mechanism of Action

Understanding how a lead compound exerts its anti-inflammatory effect is crucial. Based on the in vitro data (inhibition of NO and COX-2), a likely mechanism involves the suppression of key inflammatory signaling pathways that regulate the expression of the iNOS and COX-2 genes. The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of these genes in response to stimuli like LPS.[5][6]

Caption: The canonical NF-κB signaling pathway, a potential target for thieno[3,2-d]pyrimidine compounds.

To validate this hypothesis, experiments such as Western blotting can be performed on lysates from LPS-stimulated RAW 264.7 cells (treated with or without the lead compound) to measure the phosphorylation of key pathway proteins (e.g., IKK, IκBα) and the nuclear translocation of NF-κB (p65 subunit).

Conclusion and Future Directions

This guide provides a validated framework for the discovery and initial characterization of novel anti-inflammatory agents derived from this compound. By following this workflow of synthesis, in vitro screening, and in vivo validation, researchers can efficiently identify lead compounds with therapeutic potential. The hypothetical compound THP-002 serves as an example of a promising hit, demonstrating potent inhibition of NO and COX-2 in vitro and significant efficacy in an in vivo model of acute inflammation.

Further steps in the drug development process would include comprehensive lead optimization to improve potency and drug-like properties (ADME/Tox), elucidation of the precise molecular target, and evaluation in more complex, chronic models of inflammatory disease.

References

Application Notes & Protocols: High-Throughput Screening Assays for 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a close structural resemblance to purines, the fundamental building blocks of nucleic acids.[1][2] This structural mimicry allows thieno[3,2-d]pyrimidine derivatives to competitively bind to the active sites of numerous enzymes, particularly protein kinases.[1][3] Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a critical process in cellular signaling.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[4][5]

The 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one scaffold (PubChem CID: 135741820) serves as a versatile starting point for the synthesis of compound libraries.[6] The bromine atom at the 6-position and the reactive sites on the pyrimidine ring are amenable to a wide range of chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[3] Derivatives of the parent thieno[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and others involved in oncogenic signaling pathways.[7][8][9]

High-throughput screening (HTS) is an indispensable technology in modern drug discovery, allowing for the rapid evaluation of thousands to millions of compounds to identify "hits"—compounds that modulate the activity of a biological target.[4][10] This guide provides a comprehensive framework and detailed protocols for establishing an HTS cascade to identify and characterize novel kinase inhibitors derived from the this compound scaffold. We will detail a primary biochemical assay to identify direct enzyme inhibitors and a secondary cell-based assay to confirm activity in a physiological context and assess general cytotoxicity.

Section 1: The HTS Funnel - A Strategy for Hit Identification

A successful screening campaign follows a logical progression, often depicted as a funnel. A large library of compounds is first tested in a primary, high-throughput assay. The most active compounds, or "hits," are then subjected to a series of increasingly complex and physiologically relevant secondary and tertiary assays to confirm their activity, determine their mechanism of action, and eliminate false positives.

HTS_Funnel cluster_0 Compound_Library Compound Library (10,000s of Derivatives) Primary_Screen Primary HTS: Biochemical Kinase Assay (e.g., TR-FRET) Compound_Library->Primary_Screen Broad Screening Hit_Confirmation Hit Confirmation & Dose-Response (IC50 Determination) Primary_Screen->Hit_Confirmation ~1-5% Hit Rate Secondary_Screen Secondary Assay: Cell-Based Activity (Target Engagement / Pathway Modulation) Hit_Confirmation->Secondary_Screen Confirmed Hits Counter_Screen Counter-Screen: Cell Viability (Cytotoxicity Assessment) Secondary_Screen->Counter_Screen Cell-Active Hits Lead_Optimization Lead Optimization Counter_Screen->Lead_Optimization Validated, Non-toxic Hits

Caption: The High-Throughput Screening (HTS) Cascade.

Section 2: Primary Screening - Biochemical TR-FRET Kinase Assay

Principle: The primary screen aims to identify compounds that directly inhibit the enzymatic activity of a specific kinase of interest (e.g., VEGFR-2). A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an ideal choice for this purpose.[11][12] It is a homogeneous (no-wash) assay format that is robust, sensitive, and highly amenable to automation.[11]

The assay measures the phosphorylation of a substrate peptide by the kinase. A long-lifetime terbium (Tb) or europium (Eu) chelate acts as the FRET donor, typically conjugated to an antibody that recognizes the phosphorylated substrate. A fluorescent acceptor (e.g., fluorescein) is conjugated to the substrate peptide itself. When the substrate is phosphorylated by the kinase, the donor-labeled antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the donor with a UV light source results in energy transfer to the acceptor, which then emits light at a specific wavelength. Kinase inhibitors will prevent substrate phosphorylation, disrupting FRET and leading to a decrease in the acceptor signal.[12]

TR_FRET_Principle cluster_Active Active Kinase cluster_Inhibited Inhibited Kinase Kinase_A Kinase PhosphoSubstrate Phospho-Substrate-Acceptor Kinase_A->PhosphoSubstrate Phosphorylation ATP_A ATP ATP_A->Kinase_A Substrate_A Substrate-Acceptor Substrate_A->Kinase_A FRET_Complex High FRET Signal PhosphoSubstrate->FRET_Complex Antibody_Donor Antibody-Donor Antibody_Donor->FRET_Complex Kinase_I Kinase Substrate_I Substrate-Acceptor Kinase_I->Substrate_I No Phosphorylation Inhibitor Inhibitor Inhibitor->Kinase_I No_FRET Low FRET Signal Substrate_I->No_FRET

Caption: Principle of a TR-FRET Kinase Assay.

Protocol: LanthaScreen™ TR-FRET Kinase Activity Assay

This protocol is adapted from established methodologies for TR-FRET assays and is designed for a 384-well plate format.[12][13][14]

1. Materials & Reagents:

  • Kinase: Recombinant kinase of interest (e.g., VEGFR-2).

  • Substrate: Fluorescein-labeled peptide substrate.

  • Antibody: Terbium-labeled phospho-specific antibody.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Stop/Detection Buffer: Assay Buffer containing EDTA to chelate Mg²⁺ and stop the reaction.

  • Plates: Low-volume, 384-well black polypropylene plates.

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • Controls: A known potent inhibitor (Positive Control) and DMSO (Negative Control).

2. Assay Optimization (Prior to HTS):

  • Kinase Titration: Determine the optimal kinase concentration (often the EC₈₀, the concentration giving 80% of the maximal signal) to ensure the assay is sensitive to inhibitors.[13]

  • ATP Kₘ Determination: Determine the Michaelis constant (Kₘ) for ATP. For screening ATP-competitive inhibitors, the assay should be run at or near the ATP Kₘ to ensure sensitivity.[13]

3. HTS Protocol (per well):

StepActionVolumeDetails
1Add Test Compound 100 nLTransfer compounds from library plates. Final concentration typically 10 µM. Final DMSO concentration ≤ 0.5%.
2Add Kinase 5 µLAdd kinase diluted in Assay Buffer to all wells.
3Add Substrate/ATP Mix 5 µLAdd a 2X solution of substrate and ATP (at Kₘ concentration) in Assay Buffer to initiate the reaction.
4Incubate -Incubate at room temperature for 60-90 minutes. Protect from light.
5Add Stop/Detection Mix 10 µLAdd a 2X solution of Tb-antibody and EDTA in Stop/Detection Buffer.
6Incubate -Incubate at room temperature for 60 minutes to allow antibody binding. Protect from light.
7Read Plate -Read on a TR-FRET compatible plate reader (e.g., 340 nm excitation, 615 nm donor emission, 665 nm acceptor emission).[15]

4. Data Analysis & Quality Control:

  • Calculate TR-FRET Ratio: Emission at 665 nm / Emission at 615 nm.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

  • Z'-Factor: This statistical parameter is crucial for validating the quality of an HTS assay.[16][17][18] It measures the separation between the positive and negative control signals. Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.[16][19][20]

Section 3: Secondary Screening & Cytotoxicity Counter-Screen

Principle: Hits from the primary biochemical screen must be validated in a cellular context. A secondary assay confirms that the compound can cross the cell membrane and inhibit the target kinase within the cell. However, it is equally important to ensure that the observed cellular effect is not due to general cytotoxicity. Therefore, a counter-screen to measure cell viability is performed in parallel.

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for this purpose.[21][22] It is a homogeneous assay that quantifies ATP, an indicator of metabolically active, viable cells.[23][24] The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP from viable cells, the luciferase catalyzes the oxidation of luciferin, producing a stable "glow-type" luminescent signal that is directly proportional to the number of living cells.[21]

Cell_Viability_Principle cluster_Viable Viable Cell cluster_NonViable Non-Viable Cell (Cytotoxicity) Cell_V Cell ATP_V High ATP Cell_V->ATP_V Light_V High Luminescence ATP_V->Light_V Reagent_V CellTiter-Glo® Reagent Reagent_V->Light_V Luciferase Reaction Cell_N Cell ATP_N Low ATP Cell_N->ATP_N Light_N Low Luminescence ATP_N->Light_N Reagent_N CellTiter-Glo® Reagent Reagent_N->Light_N Luciferase Reaction

Caption: Principle of the CellTiter-Glo® Assay.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions and is suitable for a 384-well plate format.[23][25]

1. Materials & Reagents:

  • Cell Line: A cancer cell line where the kinase target is known to be active or drive proliferation.

  • Culture Medium: Appropriate medium supplemented with serum and antibiotics.

  • Assay Reagent: CellTiter-Glo® Reagent (reconstituted according to the manufacturer's protocol).[25]

  • Plates: 384-well, white, opaque-walled plates suitable for luminescence measurements.

  • Test Compounds: Confirmed hits from the primary screen.

  • Controls: A known cytotoxic agent (Positive Control) and DMSO (Negative Control).

2. Assay Protocol:

StepActionDetails
1Seed Cells Plate cells at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 25 µL of culture medium.
2Incubate Allow cells to adhere and resume growth by incubating for 18-24 hours at 37°C, 5% CO₂.
3Add Compounds Add 100-200 nL of test compounds in a dose-response format (e.g., 8-point, 3-fold serial dilution).
4Incubate Incubate for 48-72 hours (a typical duration for proliferation/cytotoxicity effects) at 37°C, 5% CO₂.
5Equilibrate Plate Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[23]
6Add Reagent Add 25 µL of CellTiter-Glo® Reagent to each well.[23][25]
7Mix Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[23][25]
8Incubate Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23][25]
9Read Plate Measure luminescence using a plate-based luminometer.

3. Data Analysis:

  • Calculate Percent Viability: % Viability = 100 * (Luminescence_sample - Luminescence_pos_ctrl) / (Luminescence_neg_ctrl - Luminescence_pos_ctrl)

  • Determine IC₅₀/EC₅₀: Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ (for cytotoxicity) or EC₅₀ (for a specific anti-proliferative effect).

By comparing the IC₅₀ from the cell-based target engagement assay with the IC₅₀ from the CellTiter-Glo® assay, a therapeutic window can be established. A compound that inhibits the target pathway at concentrations significantly lower than those causing general cytotoxicity is a promising candidate for further development.

Conclusion

This application note outlines a robust, two-tiered HTS strategy for the discovery of novel kinase inhibitors derived from the this compound scaffold. The combination of a highly specific and sensitive biochemical TR-FRET assay for primary screening, followed by a physiologically relevant cell-based viability assay for counter-screening, provides a powerful workflow. This approach enables the efficient identification of potent, cell-permeable, and non-cytotoxic "hit" compounds, forming a solid foundation for subsequent lead optimization campaigns in the drug discovery process.

References

Solid-Phase Synthesis of a Thieno[3,2-d]pyrimidine Library: An Application Note & Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[3,2-d]pyrimidine Scaffold - A Privileged Structure in Drug Discovery

The thieno[3,2-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure, which can be considered a bioisostere of purines, provides an excellent framework for the development of potent and selective modulators of various biological targets. This scaffold is prominently featured in a number of kinase inhibitors and other therapeutic agents, demonstrating its versatility and importance in the development of novel therapeutics.[1][2] Notably, derivatives of this scaffold have been investigated as inhibitors of cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and phosphoinositide 3-kinases (PI3Ks), which are critical targets in oncology and immunology.

Solid-phase organic synthesis (SPOS) has emerged as a powerful technology for the rapid generation of libraries of small molecules for high-throughput screening. The advantages of SPOS, including the ease of purification and the potential for automation, make it an ideal approach for the construction of diverse chemical libraries based on privileged scaffolds like thieno[3,2-d]pyrimidine. This application note provides a detailed protocol for the solid-phase synthesis of a library of substituted thieno[3,2-d]pyrimidines, leveraging a traceless linker strategy to ensure the final products are obtained in high purity and without any residual linker artifacts.

Workflow Overview: A Traceless Approach to Library Synthesis

The solid-phase synthesis of the thieno[3,2-d]pyrimidine library will be accomplished through a multi-step sequence on a solid support. The general workflow is depicted below. This strategy allows for the introduction of diversity at multiple positions of the heterocyclic core, leading to a library of compounds with a wide range of chemical and pharmacological properties.

workflow A Resin Functionalization B Attachment of First Building Block A->B Linker Activation C Thiophene Ring Formation B->C Gewald Reaction D Pyrimidine Ring Annulation C->D Cyclization E Diversification D->E Substitution Reactions F Cleavage and Release E->F Traceless Cleavage G Purification and Analysis F->G Library Generation

Caption: High-level workflow for the solid-phase synthesis of a thieno[3,2-d]pyrimidine library.

Detailed Protocols

PART 1: Preparation of the Solid Support

The choice of solid support is critical for the success of any solid-phase synthesis. For the synthesis of the thieno[3,2-d]pyrimidine library, a polystyrene resin with a suitable linker will be used. A traceless linker strategy is employed to ensure that the final product is released from the resin without any residual linker fragments.[3][4]

1.1. Resin Selection and Swelling:

  • Resin: Merrifield resin (chloromethylated polystyrene), 100-200 mesh, 1% divinylbenzene cross-linking.

  • Procedure:

    • Place the required amount of Merrifield resin in a fritted syringe reaction vessel.

    • Add dichloromethane (DCM) to swell the resin (approximately 10 mL per gram of resin).

    • Gently agitate the resin for 30 minutes.

    • Drain the solvent by applying gentle nitrogen pressure.

    • Repeat the washing and swelling procedure with dimethylformamide (DMF) (2 x 10 mL per gram of resin).

1.2. Linker Attachment:

  • Reagents:

    • 4-Hydroxymethylphenoxyacetic acid (HMPA linker)

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • DMF

  • Procedure:

    • Dissolve 4-hydroxymethylphenoxyacetic acid (3 equivalents relative to resin loading) and DMAP (0.1 equivalents) in DMF.

    • Add the solution to the swollen Merrifield resin.

    • Add DIC (3 equivalents) to the resin suspension and agitate the mixture at room temperature for 12 hours.

    • Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).

    • Dry the resin under high vacuum.

PART 2: Synthesis of the Thieno[3,2-d]pyrimidine Core

The construction of the thieno[3,2-d]pyrimidine core on the solid support involves a series of well-established chemical transformations. The key steps are the Gewald reaction to form the thiophene ring, followed by cyclization to form the pyrimidine ring.

2.1. Attachment of the First Building Block (Gewald Reaction Component):

  • Reagents:

    • Substituted cyanoacetic acid (e.g., 4-methoxy-phenyl-cyanoacetic acid) (3 equivalents)

    • DIC (3 equivalents)

    • DMAP (0.1 equivalents)

    • DMF

  • Procedure:

    • To the HMPA-functionalized resin, add a solution of the substituted cyanoacetic acid and DMAP in DMF.

    • Add DIC and agitate the mixture at room temperature for 4 hours.

    • Drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x).

2.2. On-Resin Gewald Reaction:

  • Reagents:

    • Elemental sulfur (5 equivalents)

    • A ketone or aldehyde (e.g., cyclohexanone) (5 equivalents)

    • Morpholine (5 equivalents)

    • Ethanol

  • Procedure:

    • Suspend the resin from step 2.1 in ethanol.

    • Add the ketone/aldehyde, elemental sulfur, and morpholine.

    • Heat the mixture at 60°C for 6 hours with gentle agitation.

    • Cool the reaction to room temperature, drain the solvent, and wash the resin with ethanol (3x), water (3x), ethanol (3x), and DCM (3x).

    • Dry the resin under high vacuum.

2.3. Pyrimidine Ring Formation:

  • Reagents:

    • Formamidine acetate (10 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

    • DMF

  • Procedure:

    • Swell the resin from step 2.2 in DMF.

    • Add formamidine acetate and DIPEA.

    • Heat the mixture at 80°C for 12 hours.

    • Cool to room temperature, drain, and wash the resin with DMF (3x), methanol (3x), and DCM (3x).

    • Dry the resin under high vacuum.

PART 3: Library Diversification

With the core thieno[3,2-d]pyrimidine scaffold assembled on the solid support, the next step is to introduce diversity at various positions of the molecule. This is typically achieved through substitution reactions at the 4-position of the pyrimidine ring.

3.1. Chlorination of the 4-Position:

  • Reagents:

    • Phosphorus oxychloride (POCl₃) (10 equivalents)

    • 1,2-Dichloroethane (DCE)

  • Procedure:

    • Swell the resin in DCE.

    • Add POCl₃ and heat the mixture at 80°C for 4 hours.

    • Cool to room temperature, drain the excess POCl₃, and wash the resin carefully with anhydrous DCE (3x), followed by DCM (3x).

3.2. Nucleophilic Substitution with a Library of Amines:

  • Reagents:

    • A library of primary and secondary amines (5 equivalents each, in separate reaction vessels)

    • DIPEA (5 equivalents)

    • DMF

  • Procedure:

    • Distribute the resin from step 3.1 into an array of reaction vessels.

    • To each vessel, add a solution of a unique amine and DIPEA in DMF.

    • Heat the reaction vessels at 60°C for 8 hours.

    • Cool to room temperature, drain the solutions, and wash the resin in each vessel with DMF (3x), methanol (3x), and DCM (3x).

PART 4: Cleavage, Purification, and Analysis

The final step is to cleave the synthesized compounds from the solid support, followed by purification and characterization of the library members.

4.1. Traceless Cleavage from the Resin:

  • Reagents:

    • Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (95:5 v/v)

  • Procedure:

    • Treat the resin in each reaction vessel with the TFA/DCM cleavage cocktail for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional DCM (2x).

    • Combine the filtrates and concentrate under reduced pressure to remove the majority of the TFA and DCM.

4.2. Purification:

  • Method: "Catch-and-release" purification using a scavenger resin.[5][6]

  • Reagents:

    • Strongly acidic cation exchange resin (e.g., Dowex 50WX8)

    • Methanol

    • 2M Ammonia in methanol

  • Procedure:

    • Dissolve the crude product in methanol.

    • Pass the solution through a cartridge containing the cation exchange resin. The desired basic thieno[3,2-d]pyrimidine products will be "caught" on the resin.

    • Wash the resin with methanol to remove non-basic impurities.

    • "Release" the purified products by eluting with a solution of 2M ammonia in methanol.

    • Concentrate the eluate to afford the purified library members.

4.3. Analysis and Characterization:

  • Techniques:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of each library member.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of selected library members.

    • High-Resolution Mass Spectrometry (HRMS): To obtain the exact mass of key compounds.

Data Presentation: A Representative Library

The following table summarizes the expected outcomes for a small, representative library of thieno[3,2-d]pyrimidines synthesized using the protocol described above.

Compound IDR¹ (from Ketone)R² (from Amine)Expected Mass [M+H]⁺Purity (LC-MS)
L1-A1 CyclohexylBenzyl322.15>95%
L1-A2 Cyclohexyl4-Fluorobenzyl340.14>95%
L1-A3 CyclohexylMorpholin-4-yl305.16>95%
L2-A1 PhenylBenzyl316.12>95%
L2-A2 Phenyl4-Fluorobenzyl334.11>95%
L2-A3 PhenylMorpholin-4-yl299.13>95%

Visualizing the Synthetic Pathway

The chemical transformations involved in the solid-phase synthesis of a representative thieno[3,2-d]pyrimidine are illustrated below.

synthesis cluster_resin Solid Support cluster_synthesis On-Resin Synthesis Resin Polystyrene Resin Start Resin-Linker-CN-R¹ Thiophene Resin-Linker-Aminothiophene Start->Thiophene Gewald Reaction Pyrimidine Resin-Linker-Thienopyrimidinone Thiophene->Pyrimidine Cyclization Chloro Resin-Linker-4-Chloro-Thienopyrimidine Pyrimidine->Chloro Chlorination Final_Resin Resin-Linker-4-Amino-Thienopyrimidine Chloro->Final_Resin Amination Cleavage Cleavage (TFA) Final_Resin->Cleavage Final_Product Purified Library Member Cleavage->Final_Product

Caption: Key steps in the solid-phase synthesis of a 4-substituted thieno[3,2-d]pyrimidine.

Conclusion and Future Directions

This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of a diverse library of thieno[3,2-d]pyrimidine derivatives. The use of a traceless linker strategy, combined with efficient on-resin reactions and a catch-and-release purification method, allows for the generation of high-purity compounds suitable for biological screening. The modular nature of this synthetic route enables the creation of large and diverse libraries by simply varying the building blocks used in the synthesis. This approach will undoubtedly accelerate the discovery of novel drug candidates based on the privileged thieno[3,2-d]pyrimidine scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one. This document is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during the synthesis of this important heterocyclic scaffold. As your scientific partner, we aim to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this compound is typically a two-stage process: first, the construction of the fused thieno[3,2-d]pyrimidin-4(3H)-one core, followed by selective bromination. Low yields can arise at either stage, stemming from issues with reagents, reaction conditions, or product isolation. This guide provides a structured, question-and-answer approach to diagnose and resolve these common problems.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental issues in a Q&A format. We will dissect the synthesis step-by-step to pinpoint the source of yield loss.

Overall Synthesis Workflow

To effectively troubleshoot, it is crucial to understand the complete synthetic landscape. The most prevalent and reliable route is a two-step sequence.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Electrophilic Bromination A Methyl 3-aminothiophene-2-carboxylate B Thieno[3,2-d]pyrimidin-4(3H)-one A->B Cyclization D This compound B->D Bromination C Formamidine Acetate or Formic Acid C->B E Br₂ in Acetic Acid or NBS E->D G Start Low Cyclization Yield CheckSM Verify Purity of 3-aminothiophene Starting Material (NMR, LC-MS) Start->CheckSM Impurities Impure Starting Material CheckSM->Impurities No PureSM Starting Material is Pure CheckSM->PureSM Yes PurifySM Action: Purify by Recrystallization or Chromatography Impurities->PurifySM CheckConditions Review Reaction Conditions: - Temperature - Time - Cyclizing Agent PureSM->CheckConditions Suboptimal Suboptimal Conditions CheckConditions->Suboptimal No Optimal Conditions are Optimal CheckConditions->Optimal Yes Optimize Action: Screen Cyclizing Agents (Formamidine vs. Formic Acid). Increase temperature/time incrementally. Suboptimal->Optimize CheckWorkup Analyze Workup & Purification: - Incomplete Precipitation? - Product Loss During Wash? Optimal->CheckWorkup Loss Product Loss Identified CheckWorkup->Loss Yes RefineWorkup Action: Cool longer for precipitation. Use cold solvent for washing. Minimize transfer steps. Loss->RefineWorkup

Technical Support Center: Purification of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the recrystallization of this key heterocyclic intermediate. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring you can confidently navigate the challenges of obtaining this compound in high purity.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is critical for designing an effective purification strategy.

PropertyValueSource
CAS Number 215927-36-9[1]
Molecular Formula C₆H₃BrN₂OS[1][2][3]
Molecular Weight 231.07 g/mol [1][2]
Appearance Solid[1]
Boiling Point 445.7 ± 30.0 °C at 760 mmHg[1]
Storage Sealed in dry, 2-8°C[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a practical question-and-answer format.

Q1: My this compound sample won't fully dissolve, even in a large amount of boiling solvent. What's wrong?

Answer: This issue typically points to one of two root causes: an inappropriate solvent or the presence of insoluble impurities.

  • Causality: An ideal recrystallization solvent should fully dissolve the target compound at its boiling point but have poor solubility at low temperatures.[4][5] If the compound has very low solubility even when hot, that solvent is not suitable. Alternatively, your crude material may contain impurities that are insoluble in your chosen solvent.

  • Troubleshooting Protocol:

    • Verify Solvent Choice: Re-evaluate your solvent selection. For thieno[3,2-d]pyrimidine scaffolds, polar aprotic solvents or alcohols are often a good starting point. Consider solvents like ethanol, isopropanol, or ethyl acetate. Some related structures have been successfully recrystallized from ethanol/dichloromethane mixtures or ether.[6][7]

    • Perform Small-Scale Solubility Tests: Before committing your entire batch, test the solubility of a few milligrams of your crude product in 0.5 mL of various solvents. A good candidate will dissolve the solid when heated but show significant crystal formation upon cooling.

    • Address Insoluble Impurities: If the majority of the compound dissolves but a small amount of solid remains, these are likely insoluble impurities. In this case, you should proceed to a hot gravity filtration step to remove them before allowing the solution to cool.[8]

Q2: I've dissolved my compound and let it cool, but no crystals are forming. Is my product lost?

Answer: It is highly unlikely your product is lost; the solution is likely either too dilute or supersaturated.[9][10]

  • Causality: Crystal formation requires a saturated solution. If too much solvent was added initially, the concentration of the compound may not be high enough for crystals to form upon cooling.[9][10][11] Alternatively, the solution can become supersaturated, a state where the compound remains dissolved even though its solubility limit has been exceeded. This happens when there are no nucleation sites for crystals to begin growing.[9][10]

  • Troubleshooting Protocol:

    • Concentrate the Solution: If the solution is too dilute, gently boil off a portion of the solvent to increase the concentration of the compound.[8][11] Allow the concentrated solution to cool again.

    • Induce Crystallization (for Supersaturation):

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line.[4][9][11] The microscopic scratches on the glass provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" acts as a template for further crystallization.[9][10][11]

    • Extended Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility.[8] However, be aware that rapid cooling can lead to smaller crystals that may trap impurities.[4][8]

Q3: Instead of crystals, my compound has separated as an oily liquid. How do I fix this?

Answer: This phenomenon, known as "oiling out," is a common issue, especially with compounds that have a relatively low melting point or when the solution cools too quickly.[4][9]

  • Causality: Oiling out occurs when the dissolved compound comes out of the solution at a temperature above its melting point, or when the solution is too concentrated.[4][12] The resulting oil is an impure liquid form of your compound. Simply cooling it further will likely solidify the oil into an amorphous mass, trapping impurities.

  • Troubleshooting Protocol:

    • Re-dissolve the Oil: Heat the solution until the oil completely redissolves.

    • Add More Solvent: Add a small amount (10-20% more) of the hot solvent to slightly decrease the saturation point of the solution.[9]

    • Ensure Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature very slowly.[9] You can insulate the flask with paper towels or place it in a warm water bath that is allowed to cool gradually. This encourages the molecules to align properly into a crystal lattice rather than separating as an oil.[8]

    • Consider a Different Solvent: If oiling out persists, the boiling point of your solvent may be too high relative to the compound's melting point. Experiment with a lower-boiling solvent in which the compound still has appropriate solubility characteristics.

Q4: My final yield of pure crystals is very low. What are the common causes of product loss?

Answer: A low yield is disappointing but often correctable. The primary causes are using an excessive amount of solvent, premature crystallization, or washing the final crystals with the wrong temperature solvent.

  • Causality: Recrystallization is a trade-off between purity and yield. Some product will always be lost because it remains dissolved in the "mother liquor" (the cold solvent).[10][13] Using too much solvent exacerbates this loss.[10][11] Product can also be lost if it crystallizes prematurely during a hot filtration step or if the final crystals are washed with room-temperature solvent, which will re-dissolve some of the product.[10]

  • Troubleshooting Protocol:

    • Use the Minimum Amount of Hot Solvent: During the dissolution step, add the boiling solvent in small portions until the compound just dissolves.[8][10] This ensures the solution is saturated.

    • Prevent Premature Crystallization: When performing a hot gravity filtration, use a pre-heated funnel and receiving flask to prevent the solution from cooling and dropping crystals onto the filter paper.[12]

    • Wash Crystals with Ice-Cold Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent.[10] The cold temperature minimizes the amount of product that dissolves during the wash.

    • Recover a Second Crop: The mother liquor still contains dissolved product. You can often recover a "second crop" of crystals by boiling off some of the solvent from the filtrate and cooling it again. Note that this second crop may be less pure than the first.

Visualizing the Recrystallization Workflow

The following diagram outlines the standard recrystallization process and integrates key troubleshooting decision points discussed above.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound select_solvent Select Appropriate Solvent via Testing start->select_solvent dissolve Dissolve Crude Solid in Minimum Boiling Solvent select_solvent->dissolve dissolve->dissolve check_dissolved Fully Dissolved? dissolve->check_dissolved hot_filter Hot Gravity Filtration (to remove insoluble impurities) check_dissolved->hot_filter No (Insoluble Impurities Present) cool Slowly Cool Solution to Room Temperature check_dissolved->cool Yes hot_filter->cool check_crystals Crystals Formed? cool->check_crystals induce Induce Crystallization (Scratch/Seed) check_crystals->induce No (Supersaturated) ice_bath Cool in Ice Bath check_crystals->ice_bath Yes induce->check_crystals Re-check induce->ice_bath vac_filter Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash with Minimal Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry finish Pure Product dry->finish

Caption: Recrystallization workflow for this compound.

References

Technical Support Center: Bromination of Thieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bromination of thieno[3,2-d]pyrimidin-4(3H)-one and its derivatives. This document aims to deliver expert insights into potential side reactions and offer practical solutions to overcome common experimental challenges.

Introduction: The Chemistry of Thieno[3,2-d]pyrimidin-4(3H)-one Bromination

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a key heterocyclic motif in medicinal chemistry, bearing structural resemblance to purines.[1][2] This has led to its exploration in the development of various therapeutic agents.[1][2] Bromination of this core is a crucial step in the synthesis of diverse derivatives, often serving as a handle for further functionalization through cross-coupling reactions.

The most common method for the bromination of this class of compounds is electrophilic aromatic substitution, typically employing reagents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂). The thiophene ring, being more electron-rich than the pyrimidinone ring, is the primary site for electrophilic attack. However, the reaction is not without its challenges, and a thorough understanding of the potential side reactions is essential for successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the bromination of thieno[3,2-d]pyrimidin-4(3H)-one.

FAQ 1: My reaction is producing a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated product?

Root Cause Analysis: The formation of di-brominated species is a classic example of over-bromination. This occurs when the mono-brominated product, which is still electron-rich enough, undergoes a second bromination. The thiophene ring in the thieno[3,2-d]pyrimidin-4(3H)-one core is activated towards electrophilic substitution, making it susceptible to multiple halogenations if the reaction conditions are not carefully controlled.

Troubleshooting Protocol:

  • Reagent Stoichiometry:

    • Carefully control the stoichiometry of the brominating agent (e.g., NBS or Br₂). Use of a slight excess of the substrate relative to the brominating agent can favor mono-substitution. Start with a 1:1 molar ratio of substrate to brominating agent and adjust as needed based on reaction monitoring.

  • Controlled Reagent Addition:

    • Instead of adding the brominating agent all at once, employ a slow, dropwise addition of a solution of the brominating agent to the reaction mixture. This maintains a low concentration of the electrophile, thereby reducing the likelihood of di-bromination.

  • Temperature Control:

    • Perform the reaction at a lower temperature. Electrophilic aromatic substitution reactions are sensitive to temperature. Running the reaction at 0 °C or even lower can significantly improve selectivity by slowing down the rate of the second bromination more than the first.

  • Solvent Choice:

    • The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes afford better selectivity. Consider switching from highly polar solvents like DMF to less polar options like chloroform or dichloromethane.

Data on Reaction Conditions for Selective Mono-bromination:

Brominating AgentSolventTemperature (°C)Key FindingsReference
Br₂Acetic Acid90Addition of bromine in two portions can lead to high yields of the mono-brominated product.[1]
NBSChloroform0 to RTSlow, cold addition of NBS can result in a mixture, suggesting careful control is needed.A common laboratory observation for thiophene bromination.

Workflow for Optimizing Mono-bromination Selectivity:

Caption: A stepwise approach to troubleshooting over-bromination.

FAQ 2: I am observing the formation of an unexpected product with a different mass spectrum. Could the pyrimidinone ring be reacting?

Root Cause Analysis: While the thiophene ring is the more reactive site for electrophilic substitution, under certain conditions, the pyrimidinone ring could potentially undergo reaction. However, direct bromination on the pyrimidinone ring is less likely. More plausible side reactions involving the pyrimidinone moiety include:

  • N-Bromination: The nitrogen atoms in the pyrimidinone ring could potentially be brominated, especially if the reaction conditions are harsh or if there are basic impurities.

  • Ring Opening/Degradation: In the presence of strong acids or nucleophiles (which can be generated in situ), the pyrimidinone ring might be susceptible to hydrolysis or other degradation pathways.

Troubleshooting Protocol:

  • Reaction pH Control:

    • If using a brominating agent that generates acidic byproducts (e.g., HBr from Br₂), consider adding a non-nucleophilic base like pyridine or 2,6-lutidine to scavenge the acid. This can prevent acid-catalyzed degradation of the starting material or product.

  • Anhydrous Conditions:

    • Ensure that the reaction is carried out under strictly anhydrous conditions. The presence of water can lead to hydrolysis of the pyrimidinone ring, especially under acidic or basic conditions.

  • Choice of Brominating Agent:

    • NBS is often considered a milder brominating agent than molecular bromine and may reduce the incidence of side reactions involving the pyrimidinone ring.

  • Thorough Product Characterization:

    • Utilize a combination of analytical techniques (¹H NMR, ¹³C NMR, HRMS, and possibly X-ray crystallography) to definitively identify the structure of the unexpected product. This will provide crucial clues about the side reaction pathway.

FAQ 3: My bromination reaction is not proceeding to completion, even with an excess of the brominating agent. What could be the issue?

Root Cause Analysis: Incomplete conversion can be due to several factors:

  • Deactivation of the Substrate: If your thieno[3,2-d]pyrimidin-4(3H)-one has electron-withdrawing substituents, the thiophene ring may be too deactivated for the bromination to proceed efficiently under mild conditions.

  • Inhibitors in the Reaction Mixture: Trace impurities in the starting material or solvent can sometimes inhibit the reaction.

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

Troubleshooting Protocol:

  • Increase Reaction Temperature:

    • Gradually increasing the reaction temperature can help to overcome the activation energy barrier for the reaction. However, be mindful that this can also lead to an increase in side products (see FAQ 1).

  • Use of a Catalyst:

    • For less reactive substrates, the addition of a Lewis acid or a protic acid catalyst can enhance the electrophilicity of the brominating agent. For example, the use of a catalytic amount of a Lewis acid with NBS has been shown to be effective for the bromination of some heterocycles.

  • Solvent Screening:

    • Experiment with different solvents to improve the solubility of your starting material. A solvent system that fully dissolves the substrate will ensure a homogeneous reaction and can lead to improved reaction rates and yields.

  • Purity of Reagents:

    • Ensure that the starting material and solvent are pure and free from any potential inhibitors.

Logical Relationship Between Reactivity and Reaction Conditions:

Reactivity and Conditions cluster_substrate Substrate Reactivity cluster_conditions Reaction Conditions Activated Electron-Rich Substrate Mild Mild Conditions (Low Temp, No Catalyst) Activated->Mild Sufficient for Reaction Deactivated Electron-Poor Substrate Forcing Forcing Conditions (High Temp, Catalyst) Deactivated->Forcing May be Required Mild->Activated Favored for Selectivity Forcing->Deactivated Necessary for Conversion

Caption: The interplay between substrate reactivity and the required reaction conditions.

References

Technical Support Center: Solubility Enhancement for Thieno[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of thieno[3,2-d]pyrimidine derivatives for biological assays. Our goal is to equip you with the foundational knowledge and practical protocols to overcome solubility hurdles, ensuring the accuracy and reproducibility of your experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when working with this class of compounds.

Q1: Why are my thieno[3,2-d]pyrimidine derivatives so poorly soluble in aqueous buffers?

A1: The thieno[3,2-d]pyrimidine scaffold is a rigid, polycyclic aromatic system. This structure is inherently hydrophobic and often planar, leading to strong crystal lattice energy. These characteristics result in low aqueous solubility.[1] Many potent derivatives, particularly those developed as kinase inhibitors, are designed to fit into hydrophobic ATP-binding pockets, further contributing to their lipophilicity and classifying them as Biopharmaceutical Classification System (BCS) Class II compounds (low solubility, high permeability).[2][3]

Q2: My compound immediately precipitates when I dilute my DMSO stock solution into the assay buffer. What is happening?

A2: This is a classic case of a compound "crashing out" of solution, also known as precipitation upon dilution.[4][5] Your compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in the aqueous assay buffer. When you introduce the DMSO stock to the buffer, the solvent environment changes abruptly. The final concentration of your compound exceeds its thermodynamic solubility limit in the high-water-content medium, causing it to precipitate.[2]

Q3: How does pH impact the solubility of my thieno[3,2-d]pyrimidine derivative?

A3: The solubility of these compounds can be highly pH-dependent if they contain ionizable functional groups (e.g., amines, carboxylic acids).[2] For a weakly basic compound, its solubility will increase significantly at a pH below its acid dissociation constant (pKa) because the functional group becomes protonated (ionized), enhancing its interaction with water.[2][] Conversely, for a weakly acidic compound, solubility increases at a pH above its pKa. It is crucial to determine the pKa of your molecule to leverage pH modification as a solubilization strategy.[7][8]

Q4: What is the maximum concentration of an organic solvent like DMSO that I can use in my cell-based assay?

A4: While this can be cell-line dependent, a general best practice is to keep the final concentration of DMSO at or below 0.5% (v/v).[5] Concentrations above this level can lead to cytotoxicity, altered cell signaling, or other off-target effects that can confound your experimental results. Always run a vehicle control (assay buffer with the same final concentration of the solvent) to ensure the solvent itself is not impacting the biological system.

Section 2: Troubleshooting Guide: A Systematic Approach to Solubilization

If you are encountering solubility issues, follow this systematic workflow. Start with the simplest methods and progress to more complex formulation strategies as needed.

Workflow: Selecting a Solubilization Strategy

This diagram outlines a decision-making process for addressing solubility challenges.

Solubility_Workflow start Start: Compound Precipitates in Aqueous Buffer check_pka Does the compound have ionizable groups (pKa known)? start->check_pka ph_mod Strategy 1: pH Modification (Adjust buffer pH) check_pka->ph_mod  Yes cosolvent Strategy 2: Use of Co-solvents (e.g., Ethanol, PEG 400) check_pka->cosolvent  No / Insufficient reassess Re-evaluate Assay Compatibility & Compound Stability ph_mod->reassess Precipitation Persists cosolvent->reassess Precipitation Persists cyclodextrin Strategy 3: Complexation with Cyclodextrins (e.g., HP-β-CD) advanced Consider Advanced Strategies: - Solid Dispersions - Nanosuspensions cyclodextrin->advanced Precipitation Persists reassess->cyclodextrin  Proceed

Caption: Decision tree for selecting an appropriate solubilization strategy.

Strategy 1: pH Modification

Causality: This is the most direct approach for compounds with ionizable groups. By adjusting the pH of the buffer to a point where the molecule is charged (ionized), you can dramatically increase its interaction with polar water molecules, thereby increasing solubility.[][7][8]

Protocol:

  • Determine the pKa of your compound (experimentally or via in silico prediction).

  • For a basic compound, prepare a series of buffers with pH values 1-2 units below the pKa.

  • For an acidic compound, prepare buffers with pH values 1-2 units above the pKa.

  • Prepare a high-concentration stock in 100% DMSO.

  • Perform a serial dilution of your stock into the various pH-adjusted buffers.

  • Visually inspect for precipitation and, if possible, quantify the concentration of the soluble compound using HPLC-UV.

  • Self-Validation: Ensure the final buffer pH is compatible with your biological assay and does not affect protein stability or cell viability.

Strategy 2: Use of Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity (dielectric constant) of the solvent system.[] This makes the buffer a more favorable environment for hydrophobic molecules, reducing the energetic penalty of solvation and thereby increasing solubility.

Protocol:

  • Select a biocompatible co-solvent from the table below. Ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400) are common choices.[]

  • Prepare your aqueous assay buffer containing a range of co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v).

  • Add your DMSO stock solution to the co-solvent-buffer mixtures.

  • Observe the solubility and determine the minimum concentration of co-solvent required to maintain your compound in solution.

  • Self-Validation: Critically, you must run a vehicle control for each co-solvent concentration to ensure it does not interfere with your assay results.

Co-solventTypical Starting ConcentrationMaximum Recommended (Cell-based)Notes
Ethanol1 - 5%~5%Can cause protein denaturation at higher concentrations.
Propylene Glycol5 - 10%~10%Generally well-tolerated.
Polyethylene Glycol 400 (PEG 400)5 - 10%~10%A good option for many hydrophobic compounds.
Glycerin5 - 10%~10%Increases viscosity of the solution.
Strategy 3: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] Poorly soluble thieno[3,2-d]pyrimidine derivatives can be encapsulated within this hydrophobic cavity, forming a "host-guest" inclusion complex. This complex has a hydrophilic exterior, allowing the entire assembly to be readily soluble in aqueous media.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[9]

Protocol: See Section 4 for a detailed step-by-step protocol for preparing a cyclodextrin inclusion complex.

Section 3: Advanced Formulation Strategies

When standard laboratory methods are insufficient, or for in vivo studies, more advanced formulation techniques may be required.

Amorphous Solid Dispersions

Solid dispersions involve dispersing the hydrophobic drug in a hydrophilic polymer matrix at a molecular level.[13][14][15] This process converts the drug from a stable, low-energy crystalline form into a high-energy amorphous state.[15] The amorphous form lacks a rigid crystal lattice, making it much easier for water molecules to solvate the drug, which significantly improves the dissolution rate and apparent solubility.[15][16][17]

Nanosuspensions

This technology focuses on reducing the particle size of the drug to the sub-micron (nanometer) range.[18][19] According to the Noyes-Whitney equation, the dissolution rate of a substance is directly proportional to its surface area. By dramatically increasing the surface area through particle size reduction, the dissolution velocity is significantly enhanced.[19][20] Nanosuspensions are stabilized with surfactants or polymers to prevent particle aggregation.[18][21]

Section 4: Detailed Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing a stock solution of a thieno[3,2-d]pyrimidine derivative complexed with HP-β-CD.

Materials:

  • Thieno[3,2-d]pyrimidine derivative (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Vortex mixer

  • Sonicator bath

  • 0.22 µm syringe filter

Procedure:

  • Prepare the Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in deionized water (e.g., 40% w/v). Warm the solution slightly (to 30-40°C) and vortex to ensure complete dissolution.

  • Add the API: Weigh the required amount of your API and add it directly to the HP-β-CD solution. The molar ratio of API to cyclodextrin is a key parameter to optimize, typically starting in the range of 1:1 to 1:10.

  • Facilitate Complexation: Tightly cap the vial and vortex vigorously for 5-10 minutes.

  • Sonication: Place the vial in a sonicator bath for 30-60 minutes to aid in the dispersion and complexation of the API.

  • Equilibration: Allow the mixture to equilibrate, often by shaking or rotating overnight at room temperature.

  • Clarification: Centrifuge the solution at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any un-dissolved API.

  • Sterilization & Final Stock: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter. This filtered solution is your final, solubilized stock solution.

  • Self-Validation: It is essential to determine the final concentration of your API in the stock solution using a validated analytical method like HPLC-UV or LC-MS.

Workflow: Cyclodextrin Complexation Protocol

CD_Workflow prep_cd 1. Prepare 40% (w/v) HP-β-CD solution in water add_api 2. Add powdered API to CD solution (e.g., 1:5 molar ratio) prep_cd->add_api vortex 3. Vortex vigorously for 10 minutes add_api->vortex sonicate 4. Sonicate for 30-60 minutes vortex->sonicate equilibrate 5. Equilibrate overnight with rotation sonicate->equilibrate clarify 6. Centrifuge to pellet un-dissolved API equilibrate->clarify filter 7. Filter supernatant with 0.22 µm syringe filter clarify->filter analyze 8. Analyze final concentration via HPLC-UV filter->analyze

Caption: Step-by-step workflow for preparing a cyclodextrin inclusion complex.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol is an advanced technique for creating a solid dispersion that can then be dissolved in an aqueous buffer.

Materials:

  • Thieno[3,2-d]pyrimidine derivative (API)

  • Polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC)

  • Volatile organic solvent (e.g., methanol, acetone) in which both API and polymer are soluble

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the API and the polymer in the selected solvent. The ratio of API to polymer is critical and often ranges from 1:1 to 1:9 by weight.[4] Ensure a clear solution is formed.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. This will leave a thin film of the API-polymer mixture on the wall of the flask.

  • Drying: Further dry the solid film in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 12-24 hours to remove all residual solvent.

  • Harvesting: Scrape the dried solid dispersion from the flask. The resulting material should be a fine powder or brittle solid.

  • Reconstitution: This solid dispersion powder can now be weighed and dissolved directly into your aqueous assay buffer. The dissolution should be significantly faster and more complete than that of the crystalline API alone.

  • Self-Validation: Characterize the solid dispersion using techniques like X-ray diffraction (XRD) to confirm the amorphous nature of the API within the polymer matrix.

References

Technical Support Center: Optimization of Suzuki Coupling for 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 6-bromothieno[3,2-d]pyrimidin-4(3H)-one, a key intermediate in the synthesis of various biologically active compounds.[1][2][3] This resource will address common challenges and provide field-proven insights to enhance your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you might encounter during the Suzuki coupling of this compound.

Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

A1: Low conversion is a frequent issue and can often be resolved by systematically evaluating the following parameters:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure your palladium source, whether a Pd(0) or Pd(II) precatalyst, is active. Older bottles of catalysts can degrade. For Pd(II) precatalysts, inefficient reduction to the active Pd(0) species can stall the reaction.[4] Consider using a fresh batch of catalyst or a more robust pre-catalyst.

  • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[4][5] Ensure your reaction setup is thoroughly purged with an inert gas like argon or nitrogen. Degassing the solvent is also a critical step.[6]

  • Ligand Selection: The choice of phosphine ligand is crucial, especially for heteroaromatic substrates.[7] For the thieno[3,2-d]pyrimidine core, which is electron-rich, bulky and electron-rich ligands such as XPhos or SPhos can enhance the rate of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[7] If you are using a standard ligand like triphenylphosphine (PPh₃) and observing low conversion, switching to a more specialized ligand is a recommended troubleshooting step.[8]

  • Base and Solvent Compatibility: The base plays a critical role in the transmetalation step.[9] The solubility of the base in the chosen solvent system is important. For instance, if using an aqueous-organic solvent mixture, a base like K₂CO₃ or K₃PO₄ is often effective.[10] Ensure the base is finely powdered and dry if using anhydrous conditions. The solvent system must also solubilize both the organic and inorganic reagents to a sufficient extent.[6]

Q2: I am observing significant formation of a homocoupled product from my boronic acid. How can I suppress this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.[11]

  • Rigorous Degassing: The most effective way to minimize homocoupling is to ensure the reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing the solvent(s) and maintaining a positive pressure of an inert gas throughout the reaction.[4]

  • Catalyst Choice: Using a direct Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can sometimes reduce the amount of homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[11]

  • Stoichiometry: While a slight excess of the boronic acid is common, using a large excess can sometimes favor homocoupling. Try reducing the equivalents of the boronic acid to 1.1-1.2 equivalents relative to the this compound.

Q3: My main impurity is the dehalogenated starting material (thieno[3,2-d]pyrimidin-4(3H)-one). What causes this and how can it be prevented?

A3: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a known side reaction in Suzuki couplings.[11]

  • Source of Hydride: This side reaction is often caused by the presence of palladium hydride species. These can form from various sources, including impurities in the reagents or solvents.

  • Base and Solvent Screening: The choice of base and solvent can influence the rate of dehalogenation.[11] Screening different bases (e.g., switching from a carbonate to a phosphate base) or altering the solvent system may mitigate this issue.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can sometimes lead to increased dehalogenation. Monitor the reaction progress by TLC or LC-MS and aim to stop the reaction once the starting material is consumed.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of Suzuki coupling for this compound.

Q4: What is the best starting point for reaction conditions for a novel Suzuki coupling with this compound?

A4: A reliable set of starting conditions for heteroaromatic Suzuki couplings is often referred to as "standard conditions".[10] These typically involve a palladium catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄, a base such as Na₂CO₃ or K₂CO₃, and a solvent system like a mixture of 1,4-dioxane and water or DME and water.[10] A reaction temperature of 80-100 °C is a good starting point.[12]

Q5: How do I choose the right palladium catalyst and ligand for this specific substrate?

A5: The thieno[3,2-d]pyrimidine core presents unique electronic properties that influence catalyst selection.

  • Ligand Properties: Due to the electron-rich nature of the thienopyrimidine ring system, ligands that are both bulky and electron-donating are often beneficial.[7] These properties promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition.[7] Ligands from the Buchwald family, such as SPhos and XPhos, have shown great success in the coupling of challenging heteroaromatic halides.[7]

Q6: What are the key considerations for selecting the boronic acid or ester coupling partner?

A6: The stability and reactivity of the boron reagent are important factors.

  • Boronic Acids vs. Esters: Boronic acids are the most common coupling partners. However, they can be prone to decomposition, particularly through protodeboronation.[5] Boronic esters, such as pinacol esters, are generally more stable and can be a good alternative if you are experiencing issues with boronic acid decomposition.[13]

  • Electron-Withdrawing/Donating Groups: The electronic nature of the boronic acid can affect the transmetalation step. Electron-rich boronic acids generally react faster than electron-deficient ones. For electron-poor boronic acids, stronger bases or higher temperatures may be required.[14]

Q7: How can I effectively monitor the progress of my reaction?

A7: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase should provide good separation between the starting this compound, the boronic acid, and the desired product. Staining with a potassium permanganate solution can be useful for visualizing spots if they are not UV-active. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is the preferred method.

Experimental Protocols

General Procedure for Suzuki Cross-Coupling

This protocol provides a robust starting point for the Suzuki coupling of this compound.[15]

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Data Presentation: Recommended Screening Conditions

For systematic optimization, a design of experiments (DoE) approach can be highly effective.[16][17] However, for initial troubleshooting, screening a set of well-defined conditions is often sufficient.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd(OAc)₂/SPhosPd₂(dba)₃/XPhos
Base K₂CO₃K₃PO₄Cs₂CO₃t-BuOK
Solvent 1,4-Dioxane/H₂OToluene/H₂OTHF/H₂ODMF
Temperature 80 °C100 °C100 °C110 °C

Visualizations

Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation (R²-B(OR)₃⁻) PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim:e->Pd0:w Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low-Yield Suzuki Coupling Reactions

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Quality - Catalyst & Ligand Fresh? - Boronic Acid Stable? - Solvents Degassed? Start->CheckReagents CheckSetup Verify Reaction Setup - Inert Atmosphere? - Proper Temperature? - Efficient Stirring? Start->CheckSetup SideReactions Analyze for Side Products - Homocoupling? - Dehalogenation? - Protodeboronation? CheckReagents->SideReactions Reagents OK CheckSetup->SideReactions Setup OK OptimizeConditions Systematic Optimization - Screen Ligands - Screen Bases - Screen Solvents SideReactions->OptimizeConditions Side Reactions Identified Success Improved Yield OptimizeConditions->Success

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Scaling Up the Synthesis of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the preclinical scale-up synthesis of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one. This guide is designed to provide practical, in-depth solutions to common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Heterocyclic compounds, such as thienopyrimidines, are cornerstones of medicinal chemistry, but their synthesis at scale introduces complexities that require careful consideration of reaction kinetics, thermodynamics, and processing.[1][2][3] This document offers troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible manufacturing process.

Experimental Workflow Overview

The following diagram outlines the critical stages for a robust and scalable synthesis of this compound. Each stage presents unique challenges that are addressed in the subsequent sections.

Scale_Up_Workflow cluster_0 Pre-Reaction cluster_1 Synthesis cluster_2 Post-Reaction & Purification cluster_3 Final Product Start Starting Material QC (Thieno[3,2-d]pyrimidin-4(3H)-one) Solvent Solvent & Reagent Prep (Purity & Dryness) Start->Solvent Reaction Controlled Bromination (Temperature & Addition Rate) Solvent->Reaction Monitoring In-Process Control (TLC/HPLC Monitoring) Reaction->Monitoring Continuous Quench Reaction Quenching (e.g., Na2S2O3 solution) Monitoring->Quench Reaction Complete Isolation Crude Product Isolation (Filtration/Extraction) Quench->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification End Final Product QC (Purity, Identity, Yield) Purification->End

Caption: Key stages in the scaled-up synthesis workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Q1: My reaction yield has dropped significantly after moving from a 1g to a 100g scale. What are the likely causes?

This is a classic scale-up challenge. The decrease in yield can often be attributed to issues with mass and heat transfer that are negligible on a small scale but become critical in larger reactors.[4][5]

  • Cause 1: Inefficient Mixing: In a large flask or reactor, simple magnetic stirring may be insufficient. Pockets of high reagent concentration can form, leading to the formation of undesired byproducts, such as di-brominated species.

    • Solution: Employ mechanical overhead stirring with an appropriately sized impeller (e.g., pitched-blade or anchor stirrer) to ensure the reaction mixture is homogeneous. The goal is to maintain uniform mixing without creating excessive shear that could degrade materials.[4]

  • Cause 2: Poor Temperature Control: Bromination reactions are often exothermic. A large reaction volume has a smaller surface-area-to-volume ratio, making it harder to dissipate heat.[5] Localized "hot spots" can accelerate side reactions.

    • Solution: Use a jacketed reactor with a circulating temperature control unit. Monitor the internal reaction temperature with a probe, not just the bath temperature. Control the rate of addition of the brominating agent to keep the internal temperature within the desired range (e.g., below 10 °C).[4]

  • Cause 3: Extended Reaction Time: What took 2 hours on a small scale might appear to take much longer at a larger scale due to slower reagent addition for temperature control. This prolonged exposure to reaction conditions can sometimes lead to product degradation.

    • Solution: Optimize the addition rate and cooling efficiency. Once the addition is complete, confirm reaction completion using in-process controls like TLC or HPLC to avoid unnecessarily long reaction times.

Q2: I am observing a significant amount of a di-brominated impurity in my crude product. How can I suppress this?

The formation of di-brominated thienopyrimidine is a common issue resulting from over-reaction. The mono-brominated product is still electron-rich enough to potentially react a second time.

  • Cause 1: Poor Control Over Stoichiometry: Localized areas of high brominating agent concentration due to poor mixing.

    • Solution: As mentioned above, ensure efficient mechanical stirring. Additionally, consider diluting the brominating agent in the reaction solvent and adding it slowly via an addition funnel or syringe pump below the surface of the reaction mixture.

  • Cause 2: Incorrect Stoichiometry: Using an excess of the brominating agent.

    • Solution: Carefully control the stoichiometry. Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent, but avoid larger excesses. The exact amount should be optimized for your specific conditions.

  • Cause 3: Reaction Temperature Too High: Higher temperatures can increase the rate of the second bromination.

    • Solution: Maintain strict temperature control, keeping the reaction cool as per your developed protocol.

Q3: The bromination reaction stalls and does not go to completion, even with extended time. What should I investigate?

A stalled reaction can be frustrating and is often linked to reagent quality or unforeseen inhibitors.

  • Cause 1: Deactivated Brominating Agent: N-Bromosuccinimide (NBS), a common choice for this reaction, can degrade over time, especially if exposed to moisture or light.

    • Solution: Use a fresh bottle of NBS or recrystallize the existing stock from water before use. Store it in a desiccator, protected from light.

  • Cause 2: Presence of Water: Trace amounts of water in the solvent (e.g., DMF, CH3CN) can react with the brominating agent or interfere with the reaction mechanism.

    • Solution: Use anhydrous solvents. Ensure all glassware is thoroughly flame-dried or oven-dried before use and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • Cause 3: Insufficient Activation (if using a catalyst): Some bromination reactions are facilitated by a catalytic amount of acid or a radical initiator.[7]

    • Solution: If your protocol uses an initiator (like AIBN or a light source for NBS reactions), ensure it is active and added correctly. If an acid catalyst is used, ensure it is not being quenched by basic impurities in the starting material.

Q4: My work-up is difficult at a larger scale. The product is hard to filter and retains a lot of solvent. What can I do?

Work-up and isolation procedures often require significant modification for scale-up.

  • Cause 1: Fine, Needle-like Crystals: Rapid precipitation or crystallization can lead to very fine particles that clog filter paper and are difficult to dry.

    • Solution: Optimize the crystallization/precipitation procedure. Try cooling the solution more slowly or adding an anti-solvent gradually with vigorous stirring to encourage the growth of larger crystals. A slurry aging step, where the solid is stirred in the mother liquor for several hours, can also improve particle size and filterability.

  • Cause 2: Emulsion Formation during Extraction: If an aqueous quench and extraction are used, emulsions can form, making phase separation difficult and time-consuming.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help break emulsions. Use a larger separatory funnel or a jacketed reactor with a bottom outlet valve to allow for easier separation. Gentle rocking instead of vigorous shaking can also prevent emulsion formation.

  • Cause 3: Product Oiling Out: The product may separate as an oil instead of a solid if the solvent system is not optimal or if impurities are present.

    • Solution: Ensure the quenching and precipitation steps are performed at the correct temperature. Try adding a small seed crystal of the pure product to encourage crystallization over oiling. If impurities are the cause, an initial purification step (like a charcoal treatment or a silica gel plug) before crystallization might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting thieno[3,2-d]pyrimidin-4(3H)-one before starting the scale-up?

The quality of your starting material is paramount for a successful and reproducible scaled-up reaction.

  • Purity: The starting material should be of high purity (>98%), as determined by HPLC and NMR. Impurities can lead to side reactions, consume the brominating agent, and complicate the final purification. Common synthetic routes start from 3-amino-thiophene-2-carboxylate derivatives.[8][9]

  • Residual Solvents: Check for residual solvents from its synthesis (e.g., ethanol, DMF). Certain solvents can interfere with the bromination reaction.

  • Water Content: The starting material should be thoroughly dried. Water can consume the brominating agent. Determine the water content by Karl Fischer titration if possible.

Q2: Which brominating agent is best for scale-up: N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)?

The choice of brominating agent involves a trade-off between reactivity, safety, and cost.

FeatureN-Bromosuccinimide (NBS)Liquid Bromine (Br₂)
Physical Form Crystalline SolidFuming, corrosive liquid
Handling Safety Easier and safer to handle and weigh.Highly toxic and corrosive. Requires a fume hood, specialized protective gear, and careful handling.
Selectivity Generally provides higher selectivity for allylic and benzylic bromination, and for activated aromatic systems. Often results in fewer byproducts.Highly reactive and less selective. Can lead to over-bromination or other side reactions if not strictly controlled.
Work-up The succinimide byproduct is water-soluble and typically easy to remove during aqueous work-up.Requires quenching of excess bromine with a reducing agent (e.g., sodium thiosulfate, sodium bisulfite), which is an exothermic process.
Cost More expensive per mole of bromine.Less expensive.

Recommendation: For preclinical studies where safety, selectivity, and reproducibility are more critical than raw material cost, NBS is the highly recommended choice. The operational safety and simpler work-up outweigh the higher cost.[7]

Q3: How should I monitor the reaction at a 100g+ scale?

Relying on time alone is not sufficient for scale-up. Robust in-process controls (IPCs) are essential.

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively monitor the disappearance of the starting material and the appearance of the product. Use a co-spot (a lane with starting material, a lane with the reaction mixture, and a lane with both spotted on top of each other) for unambiguous identification.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred quantitative method. A small aliquot of the reaction mixture can be quenched, diluted, and injected to get an accurate percentage of starting material, product, and key impurities. Set a clear completion criterion (e.g., <1% starting material remaining).

Q4: What specific safety precautions are mandatory for this scale-up?

Safety must be the top priority. A reaction that is safe on a 1g scale can become hazardous at 100g.[5]

  • Exotherm Control: The bromination is exothermic. A runaway reaction is a serious risk. Always have a robust cooling system and an emergency cooling bath (e.g., dry ice/acetone) on standby. The rate of addition of the brominating agent is your primary tool for controlling the heat generation rate.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

  • Ventilation: Handle all reagents, especially the brominating agent and solvents, in a well-ventilated chemical fume hood.

  • Quenching: Be aware that quenching excess brominating agent with a reducing agent is also exothermic. The quench solution should be added slowly to the reaction mixture while monitoring the temperature.

References

Technical Support Center: Purity Assessment of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical assessment of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one (CAS No: 215927-36-9)[1]. This resource is designed for researchers, analytical chemists, and drug development professionals who are tasked with ensuring the purity, quality, and consistency of this critical heterocyclic building block. As a key intermediate in the synthesis of pharmacologically active molecules, including kinase inhibitors, its purity is paramount to the success of subsequent research and development phases[2][3].

This guide provides answers to frequently asked questions and detailed troubleshooting protocols in a direct, Q&A format. We will delve into the causality behind experimental choices, grounding our recommendations in established scientific principles and regulatory expectations.

General Purity Assessment FAQs

Q1: Why is rigorous purity assessment for this compound so critical?

A1: The purity of any active pharmaceutical ingredient (API) or intermediate directly impacts the safety and efficacy of the final drug product. For this compound, which is often used in the synthesis of targeted therapies, even trace impurities can have significant consequences[3]. These may include:

  • Altered Biological Activity: Impurities can interact with the biological target, leading to inaccurate structure-activity relationship (SAR) data or off-target effects.

  • Toxicity: Certain impurities, particularly those with reactive functional groups, can be toxic or genotoxic.

  • Impact on Downstream Chemistry: Impurities can interfere with subsequent synthetic steps, leading to lower yields, new by-products, and complex purification challenges.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent guidelines on the identification, qualification, and control of impurities in drug substances.[4][5] Adhering to these guidelines, such as those from the International Conference on Harmonisation (ICH), is mandatory for drug approval.[6]

Q2: What are the primary analytical techniques recommended for purity determination of this compound?

A2: A multi-faceted approach is essential for a comprehensive purity profile. No single technique is sufficient. The primary methods are:

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the cornerstone for purity analysis, especially when coupled with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS). It excels at separating the main compound from structurally similar impurities and degradation products.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard. It is also excellent for identifying and characterizing unknown impurities if they are present at sufficient levels.[9]

  • Mass Spectrometry (MS): MS, particularly high-resolution mass spectrometry (HRMS), is invaluable for confirming the molecular weight of the main compound and for identifying impurities by providing their elemental composition. When coupled with liquid chromatography (LC-MS), it is a powerful tool for detecting and tentatively identifying trace-level impurities.[2][10]

  • Gas Chromatography (GC): While less common for a compound of this nature due to its relatively high boiling point and polarity, GC may be used to detect volatile residual solvents from the synthesis process.

Q3: What is the overall workflow for establishing the purity of a new batch?

A3: A systematic workflow ensures that all aspects of purity are addressed. The process involves method validation to prove that the analytical procedures are suitable for their intended purpose.[5][8]

PurityWorkflow cluster_prep Phase 1: Preparation & Development cluster_validation Phase 2: Method Validation (ICH Q2(R2)) cluster_analysis Phase 3: Routine Analysis & Reporting A Obtain Sample & Reference Standard B Develop Separation Method (e.g., HPLC) A->B C Perform Forced Degradation Study B->C To ensure specificity D Specificity / Selectivity C->D E Linearity & Range F Accuracy & Precision G LOD & LOQ H Robustness I Analyze Batch Sample H->I J Identify & Quantify Impurities I->J K Characterize Unknowns (NMR, MS) J->K If > reporting threshold L Generate Certificate of Analysis (CoA) J->L

Caption: General workflow for purity assessment.

HPLC / UPLC Troubleshooting Guide

High-performance liquid chromatography is the workhorse for purity analysis. Due to the aromatic and heterocyclic nature of this compound, reverse-phase HPLC is the most common approach.

Q4: I'm observing significant peak tailing for the main compound. What are the causes and how can I fix it?

A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with free silanol groups on the silica support. The nitrogen atoms in the pyrimidine ring can be basic and interact strongly with acidic silanols.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The most effective solution is often to adjust the pH of the aqueous portion of your mobile phase. For a compound with basic nitrogens, lowering the pH (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the analyte, reducing its interaction with silanols and improving peak shape.

  • Increase Buffer Concentration: If you are already using a buffer, ensure its concentration is sufficient (typically 10-25 mM). An inadequate buffer concentration can lead to poor peak shape.

  • Use a Modern, End-Capped Column: Employ a high-purity silica column with robust end-capping. These columns have fewer accessible silanol groups, minimizing secondary interactions.

  • Lower Sample Load: Overloading the column can cause peak tailing. Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.[11]

  • Check for Column Contamination: Strongly retained impurities from previous injections can act as active sites. Flush the column with a strong solvent or follow the manufacturer's regeneration procedure.

Q5: My retention times are drifting between injections. What should I check?

A5: Retention time instability is a common problem that undermines the reliability of your data. A systematic approach is key to diagnosing the issue.

RetentionTimeTroubleshooting Start Retention Time Drifting? Q1 Is the drift gradual in one direction? Start->Q1 Q2 Is the drift random? Start->Q2 Q1->Q2 No Sol1 Check for: - Inadequate column equilibration - Mobile phase composition change - Column temperature fluctuation Q1->Sol1 Yes Sol2 Check for: - Leaks in the system - Pump malfunction (air bubbles) - Inconsistent mobile phase mixing Q2->Sol2 Yes Fix1 Solution: - Increase equilibration time - Prepare fresh mobile phase - Use a column oven Sol1->Fix1 Fix2 Solution: - Tighten fittings, check seals - Degas mobile phase, purge pump - Premix mobile phase manually Sol2->Fix2

Caption: Decision tree for troubleshooting HPLC retention time drift.[11][12]

Q6: I see unexpected or "ghost" peaks in my chromatogram. Where are they coming from?

A6: Ghost peaks are spurious peaks that do not originate from the injected sample.

  • Cause 1: Sample Carryover: The most common cause is residue from a previous, more concentrated injection remaining in the injector loop or on the column head.

    • Solution: Run a blank injection (injecting only mobile phase) after a concentrated sample. If the peak appears, carryover is the issue. Implement a robust needle wash protocol and clean the injector.[12]

  • Cause 2: Mobile Phase Contamination: Impurities in your solvents or additives can concentrate on the column, especially during a gradient run, and elute as distinct peaks.

    • Solution: Use only high-purity, HPLC-grade solvents. Filter all aqueous buffers before use. If running a gradient, run the gradient without an injection to see if peaks appear.[12]

  • Cause 3: Sample Degradation: The compound may be unstable in the sample solvent or on the autosampler over time.

    • Solution: Perform a sample stability study by re-injecting the same vial over 24-48 hours. If new peaks appear or the main peak area decreases, consider using a different solvent or cooling the autosampler.

Parameter Starting Recommendation for Reverse-Phase HPLC Rationale
Column C18, 2.1 or 4.6 mm ID, 100-150 mm length, < 5 µm particle sizeC18 provides good hydrophobic retention for the aromatic system.
Mobile Phase A Water with 0.1% Formic Acid (or 10 mM Phosphate Buffer, pH 3.0)Acidic modifier improves peak shape by suppressing silanol interactions.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient 10-95% B over 15-20 minutesA gradient is recommended to elute potential impurities with a wide range of polarities.
Flow Rate 0.3 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Standard flow rates for the respective column dimensions.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce run times.[11]
Detection (UV) 254 nm or scan for λmax (e.g., 220-400 nm)Aromatic systems typically absorb strongly at 254 nm. A DAD/PDA detector is ideal.
Injection Vol. 1-10 µLKeep volume low to prevent band broadening and column overload.[11]

Identifying Potential Impurities

A key aspect of purity assessment is knowing what to look for. Impurities can arise from the synthetic route (process-related) or from degradation of the compound (degradants).[6]

Q7: What are the most likely process-related impurities I should expect?

A7: The impurities will depend on the specific synthetic route used. Thienopyrimidines are often synthesized by building the pyrimidine ring onto a pre-formed thiophene core.[13][14]

Impurities cluster_impurities Potential Process-Related Impurities main This compound MW: 231.07 imp1 Starting Material e.g., 2-Amino-4-bromothiophene-3-carboxylate main->imp1 Incomplete Reaction imp2 Reagent-Related e.g., 6-Bromo-4-chlorothieno[3,2-d]pyrimidine (From POCl₃ treatment) main->imp2 Side Reaction imp3 Isomeric Impurity e.g., 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one (From non-selective bromination) main->imp3 Side Reaction imp4 Over-reaction By-product e.g., Dibromo-thieno[3,2-d]pyrimidin-4(3H)-one main->imp4 Side Reaction

Caption: Potential process-related impurities and their origins.

Based on common synthetic routes for similar scaffolds, key impurities to monitor include:

  • Unreacted Starting Materials: Such as substituted 2-aminothiophenes.[3][15]

  • Chlorinated Intermediate: If phosphorus oxychloride (POCl₃) is used in the synthesis (a common step to convert the 4-oxo group to a chloro group for further modification), the resulting 6-Bromo-4-chlorothieno[3,2-d]pyrimidine could be a potential impurity.[16][17]

  • Isomeric Impurities: Depending on the bromination step, small amounts of other bromo-isomers could be formed.[18]

  • Hydrolyzed Species: If a related intermediate like an ester or nitrile is used, incomplete hydrolysis could leave these as impurities.

Q8: How do I establish a degradation profile for this compound?

A8: A forced degradation (or stress testing) study is essential to develop a stability-indicating method. This involves subjecting the compound to harsh conditions to intentionally produce degradants.[6] The goal is to prove that your analytical method can separate these degradants from the main peak and from each other.

Typical Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room or elevated temperature. The lactam-like structure may be susceptible to ring-opening under strong basic conditions.

  • Oxidation: 3-30% H₂O₂ at room temperature.

  • Thermal Stress: Heating the solid material (e.g., at 105 °C).

  • Photostability: Exposing the compound (in solid and solution form) to light, as per ICH Q1B guidelines.

Analyze the stressed samples by HPLC-DAD and LC-MS. The mass spectrometer is crucial for obtaining the molecular weights of the degradation products, providing the first clues to their structures.

References

Technical Support Center: Debromination Strategies for Thieno[3,2-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[3,2-d]pyrimidine analogs. This guide provides in-depth troubleshooting advice and detailed protocols for the critical step of debromination, a common transformation in the synthesis of this important heterocyclic scaffold. The thieno[3,2-d]pyrimidine core is a key pharmacophore in numerous developmental drugs, particularly kinase inhibitors, making the controlled manipulation of its substitution pattern essential.[1][2][3][4] Bromination is often used as a strategic tool to direct further functionalization, and its subsequent removal is a crucial final step.

This document moves beyond simple procedural lists to explain the chemical reasoning behind experimental choices, helping you diagnose issues, optimize your reactions, and ensure the integrity of your results.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My debromination reaction is stalled. I observe significant amounts of starting material even after extended reaction times. What are the primary factors to investigate?

A1: An incomplete or stalled reaction is a common issue, typically pointing to problems with catalyst activity, reaction conditions, or reagent stoichiometry.

  • Catalyst Deactivation: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. Ensure your reaction setup is thoroughly deoxygenated by evacuating and backfilling with an inert gas (Argon or Nitrogen) multiple times. Solvents should be properly degassed before use. The active catalyst can also be poisoned by impurities from your starting material or reagents. Re-purifying the brominated substrate can sometimes resolve the issue.

  • Insufficient Reductant/Hydrogen Source: In catalytic hydrogenations (e.g., using Pd/C with H₂ gas or a transfer agent like ammonium formate), the availability of the hydrogen source is critical. For H₂ gas, ensure there are no leaks in your system and that the gas is bubbling efficiently through the reaction mixture with vigorous stirring. For transfer hydrogenation, the donor may be degrading or consumed in a side reaction; consider adding it in portions.

  • Sub-optimal Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or unwanted side reactions. Conversely, a temperature that is too low may not provide sufficient activation energy. If your reaction is clean but slow at room temperature, a modest increase (e.g., to 40-50 °C) can be beneficial. Monitor by TLC or LC-MS to ensure product degradation does not occur.

  • Poor Solubility: If your thieno[3,2-d]pyrimidine analog has poor solubility in the chosen solvent, the reaction will be mass-transfer limited. This leads to a heterogeneous mixture where the substrate has limited access to the catalyst. Consider switching to a solvent system that better solubilizes your substrate, such as THF, dioxane, or DMF, or using a co-solvent.

Q2: I'm observing a significant amount of an undesired byproduct where the bromine atom is replaced by hydrogen (hydrodebromination). How can I suppress this side reaction?

A2: Uncontrolled hydrodebromination is a frequent challenge, particularly in palladium-catalyzed cross-coupling reactions where debromination is not the intended outcome, but it can also occur in dedicated debromination protocols if not properly controlled.[5]

  • Mechanism of Hydrodebromination: This side reaction is often caused by the formation of palladium-hydride (Pd-H) species.[5] These can arise from various sources, including the base, solvent (e.g., alcohols), or even trace water. The Pd-H species can then reductively cleave the C-Br bond.

  • Choice of Base: Strong bases, particularly alkoxides, are known to promote the formation of Pd-H species. A highly effective first step is to switch to a milder, non-nucleophilic inorganic base.[5] Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives that minimize this side reaction.[5][6]

  • Solvent Selection: Protic solvents can serve as a hydride source. If possible, switch to aprotic solvents like dioxane, THF, or toluene.

  • Modern Alternatives: Consider methods that inherently avoid these pitfalls. For instance, light-mediated photoredox catalysis can achieve reductive debromination under very mild conditions, often without strong bases, thereby minimizing side reactions.[7][8][9][10]

Q3: My product appears to be decomposing under the reaction conditions, leading to low yields and a complex crude mixture. What are the likely causes and solutions?

A3: The thieno[3,2-d]pyrimidine scaffold, while generally robust, can be sensitive to harsh conditions, especially when functionalized with sensitive groups.

  • Thermal Instability: High temperatures can cause decomposition. The first step is to attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst system.

  • Base Sensitivity: Some functional groups on your analog may be sensitive to strong bases (e.g., ester hydrolysis, elimination). As mentioned in Q2, switching to a milder base like K₂CO₃ or an organic base like DIPEA can prevent base-mediated degradation.

  • Catalyst/Ligand Choice: The choice of ligand in a palladium-catalyzed reaction can influence the stability of the intermediates. If you suspect decomposition is related to the catalytic cycle, screening different phosphine ligands may identify a system that promotes the desired reaction at a lower temperature.[11]

Q4: How can I achieve selective debromination of a poly-brominated thieno[3,2-d]pyrimidine analog?

A4: Achieving selective debromination requires exploiting the differential reactivity of the C-Br bonds, which is influenced by their electronic and steric environment.

  • Stoichiometric Control: The most straightforward approach is to use a sub-stoichiometric amount of your reducing agent or hydrogen source. For example, using exactly 1.0 equivalent of a hydride source for a di-bromo compound will statistically favor mono-debromination. This often results in a mixture of starting material, mono-debrominated, and di-debrominated products, which requires careful purification.

  • Kinetic Control: C-Br bonds at different positions on the heterocyclic core will have different reactivity. For instance, a bromine atom on the thiophene ring may react at a different rate than one on an appended phenyl group. Running the reaction at a lower temperature can often enhance this kinetic difference, allowing you to stop the reaction after the more reactive bromine has been removed but before the less reactive one reacts. Careful monitoring by LC-MS is essential for this strategy.

  • Catalyst-Control: Certain catalyst systems may exhibit inherent selectivity for one position over another due to steric hindrance around the C-Br bond. Screening different catalysts (e.g., Pd, Ni) and ligands can sometimes uncover a system that provides the desired selectivity.[12]

Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common issues during debromination experiments.

G start Problem Encountered During Debromination incomplete Incomplete Reaction (High SM) side_products Side Products Formed (e.g., Hydrodebromination) decomposition Product Decomposition (Low Mass Balance) sol1a 1. Check Inert Atmosphere (Degas Solvents) incomplete->sol1a sol2a 1. Switch to Milder Base (e.g., K₂CO₃, K₃PO₄) side_products->sol2a sol3a 1. Lower Reaction Temperature decomposition->sol3a sol1b 2. Verify Catalyst Activity (Use Fresh Catalyst) sol1a->sol1b sol1c 3. Increase Temperature Modestly sol1b->sol1c sol1d 4. Improve Solubility (Change Solvent) sol1c->sol1d sol2b 2. Use Aprotic Solvent (THF, Dioxane) sol2a->sol2b sol2c 3. Consider Photoredox Method sol2b->sol2c sol3b 2. Use Milder Base sol3a->sol3b sol3c 3. Screen Different Catalysts/Ligands sol3b->sol3c

Caption: General troubleshooting workflow for debromination reactions.

Comparative Overview of Debromination Methods

The choice of debromination strategy depends on the substrate's functional group tolerance, desired selectivity, and available laboratory equipment. Below is a comparison of two common and effective methods.

FeatureMethod 1: Pd-Catalyzed Hydrogenation Method 2: Photoredox-Catalyzed Reduction
Typical Reagents Pd/C catalyst, H₂ gas or H-donor (e.g., Ammonium Formate, Sodium Hypophosphite).[13]Photocatalyst (e.g., Ir or Ru complex), Silane (e.g., TTMSS), Amine Base (e.g., DIPEA).[8]
Typical Conditions MeOH or EtOH, Room Temp to 50 °C.Aprotic solvent (e.g., MeCN, DMF), Room Temp, Visible Light Irradiation.[7][8]
Advantages Well-established, scalable, uses common and inexpensive reagents. Effective for many substrates.[13]Extremely mild conditions, high functional group tolerance (esters, amides, etc.), avoids strong bases and high temperatures.[7][9]
Disadvantages Can be sensitive to catalyst poisons. May require pressure for H₂ gas. Potential for hydrodebromination side reactions if not optimized.[5]Requires specialized equipment (photoreactor/LED setup). Photocatalysts can be expensive.
Best Suited For Robust molecules without easily reducible functional groups (e.g., nitro, other halides).Complex molecules with sensitive functional groups. Cases where thermal degradation is a problem.

Detailed Experimental Protocols

Protocol 1: Palladium-on-Carbon Catalyzed Transfer Hydrogenation

This protocol describes a standard and reliable method for debromination using palladium on carbon with ammonium formate as the hydrogen donor.

Materials:

  • Brominated thieno[3,2-d]pyrimidine analog (1.0 equiv)

  • 10% Palladium on carbon (Pd/C), 5-10 mol%

  • Ammonium formate (HCOONH₄) (3-5 equiv)

  • Methanol (MeOH), analytical grade

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the brominated thieno[3,2-d]pyrimidine analog (e.g., 1 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd/C catalyst (5-10 mol%). Then, add methanol (e.g., 10 mL) to suspend the solids.

  • Reaction Initiation: Add the ammonium formate (3-5 equiv) to the suspension. Attach a condenser and heat the reaction mixture to a gentle reflux (or a lower temperature like 40 °C if the substrate is sensitive).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol to ensure all product is recovered. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by partitioning between an organic solvent (e.g., ethyl acetate) and water, followed by drying the organic layer and concentrating. Further purification is typically achieved by flash column chromatography on silica gel.

Troubleshooting for Protocol 1:

  • Stalled Reaction: Ensure the ammonium formate is fresh. Consider increasing the catalyst loading or temperature.

  • Side Products: If hydrodehalogenation of other groups is observed, try lowering the temperature or switching to a different hydrogen donor.

Key Mechanistic Insight: The Palladium Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The diagram below shows a simplified catalytic cycle for a palladium-catalyzed reductive debromination, which helps explain the origin of common side products.

Caption: Simplified catalytic cycle for Pd-catalyzed debromination.

The critical step leading to hydrodebromination side products in other reactions is the formation of the R-Pd(II)-H intermediate from a hydride source.[5] By carefully selecting bases and solvents that do not readily provide a hydride ('H⁻'), this pathway can be minimized.

References

Validation & Comparative

Structure-activity relationship (SAR) studies of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one Analogs

Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Motif in Drug Discovery

Fused bicyclic pyrimidines, such as the thieno[3,2-d]pyrimidine system, are recognized as "privileged structures" in medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, making them attractive scaffolds for drug design.[1][2] Over the years, derivatives of this heterocyclic core have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various kinases like Phosphatidylinositol 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as significant antiproliferative, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7][8][9]

This guide focuses on the structure-activity relationship (SAR) of analogs derived from the This compound core. The bromine atom at the C6 position serves as a versatile synthetic handle, enabling the systematic introduction of diverse chemical functionalities. By analyzing how these structural modifications influence biological activity, we can delineate a clear path toward the rational design of more potent and selective therapeutic agents. This document provides a comparative analysis of key analogs, supported by experimental data, detailed protocols, and visual workflows to empower researchers in the field of drug development.

The Core Scaffold: A Platform for Systematic Modification

The foundational structure for this analysis is the this compound scaffold. The numbering convention, illustrated below, is crucial for understanding the specific sites of chemical modification discussed throughout this guide. SAR studies systematically alter substituents at these positions (R¹, R², R³, R⁴) to map the chemical space and identify key molecular interactions that govern biological efficacy.

Caption: Core structure of this compound with key positions for substitution.

Systematic Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR at each key position of the thienopyrimidine ring, comparing the performance of different analogs based on published experimental data.

Modifications at the C4-Position: A Gateway to Potency

The C4 position of the pyrimidine ring is a critical determinant of biological activity. The parent -one moiety can be readily converted to a 4-chloro group, which serves as an excellent electrophile for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of substituents.

Studies have shown that the presence of a chlorine atom at C4 is essential for the antiproliferative activity of certain analogs.[1] This halogenated intermediate provides a launchpad for diversification.

  • Amino Substituents: Reaction of the 4-chloro intermediate with ammonia or primary/secondary amines yields 4-amino analogs. These substitutions can form crucial hydrogen bonds with target proteins. For instance, in the development of antiplasmodial agents, various N-alkylated amines were introduced at this position, leading to compounds with significant activity against P. falciparum.[10]

  • Alkoxy and Aryloxy Substituents: The introduction of small alkoxy groups (e.g., methoxy, ethoxy) or aryloxy groups via reaction with corresponding sodium alkoxides/phenoxides can modulate the electronic properties and steric profile of the molecule.[10][11]

Modifications at the C6-Position: Tuning Selectivity and Interactions

The bromine atom at C6 is an invaluable tool for late-stage functionalization, primarily through palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira. This position often extends into solvent-exposed regions of binding pockets, allowing for the introduction of larger, more complex moieties to enhance potency and fine-tune selectivity.

  • Aryl and Heteroaryl Groups: The installation of various (hetero)aryl rings can establish additional π-π stacking or hydrophobic interactions with the target. For example, in a series of PI3Kδ inhibitors, substitution at the 6-position with piperazinone-containing fragments was found to be more potent and selective than their piperazine counterparts.[12]

  • Linker-Based Modifications: The C6 position is ideal for attaching larger pharmacophores via linkers. This strategy has been successfully employed to create bifunctional inhibitors, such as dual PI3Kδ/BET inhibitors for treating diffuse large B-cell lymphoma.[4][13]

Modifications at the N3-Position: Influencing Solubility and Conformation

Substitution at the N3 position of the pyrimidinone ring directly impacts the molecule's hydrogen-bonding capacity and can influence its orientation within a binding site.

  • Alkylation and Arylation: Introducing alkyl or aryl groups at N3 can enhance solubility and modulate pharmacokinetic properties. A series of 3-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones were synthesized and evaluated for analgesic and anti-inflammatory activities, demonstrating the pharmacological importance of this position.[6]

Modifications at the C2-Position: Exploring Additional Chemical Space

While the C4 position is typically more reactive towards nucleophiles, the C2 position offers another site for modification. In di-chlorinated intermediates (2,4-dichloro), the C4-Cl is preferentially substituted. However, under more forcing conditions or with specific nucleophiles, substitution at C2 can be achieved, allowing for further SAR exploration. Studies have noted that the C2-Cl is significantly less reactive than the C4-Cl, which can be exploited for selective synthesis.[1]

Comparative Performance Data of Thieno[3,2-d]pyrimidine Analogs

The following tables summarize quantitative data from various studies, comparing the biological performance of different analogs based on their substitution patterns.

Table 1: SAR at Position 4 of the Thieno[3,2-d]pyrimidine Core

Compound IDR⁴ SubstituentTarget/Cell LineActivity (IC₅₀)Reference
1a -ClL1210 (Leukemia)3.2 µM[1]
1b -NH₂L1210 (Leukemia)> 100 µM[1]
2a -OCH₃P. berghei (Hepatic)78% inhibition @ 10µM[10]
2b -NH-(CH₂)₂OHP. berghei (Hepatic)68% inhibition @ 10µM[10]

This table illustrates that a chlorine at C4 is critical for the antiproliferative activity in this specific series, as its replacement with an amino group leads to a complete loss of activity.[1]

Table 2: SAR of Analogs as PI3K Inhibitors

Compound IDCore ModificationPI3Kα (IC₅₀)PI3Kδ (IC₅₀)mTOR (IC₅₀)Reference
3a 6-(piperazin-1-yl)-112 nM-[4][13]
3b 6-(4-oxopiperazin-1-yl)-45 nM-[12]
4a 4-(quinolin-4-yl)1.1 nM-2.5 nM[9]
4b 4-(thieno[3,2-b]pyridin-7-yl)0.5 nM-53.5 nM[9]

Data from these studies show that replacing a piperazine with a piperazinone at C6 can improve PI3Kδ inhibitory potency.[12] Furthermore, modifying the C4 substituent from a quinoline to a thienopyridine can dramatically increase selectivity for PI3Kα over mTOR.[9]

Experimental Methodologies and Protocols

Reproducibility is the cornerstone of scientific integrity. This section provides detailed, step-by-step protocols for the synthesis and evaluation of thieno[3,2-d]pyrimidine analogs.

Protocol 1: Synthesis of 2,4-Dichloro-thieno[3,2-d]pyrimidine

This protocol describes the synthesis of a key intermediate used for subsequent substitutions.[1]

  • Step 1: Synthesis of thieno[3,2-d]pyrimidin-2,4-dione. A mixture of 2-amino-3-methoxycarbonylthiophene and urea is heated at 180-190 °C for 2 hours. The resulting solid is cooled, washed with water and ethanol, and dried to yield the dione intermediate.

  • Step 2: Chlorination. The thieno[3,2-d]pyrimidin-2,4-dione (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 10-15 vol).

  • A catalytic amount of N,N-dimethylaniline is added to the suspension.

  • The reaction mixture is refluxed for 20-24 hours until the starting material is consumed (monitored by TLC).

  • Excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).

  • The solid is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by crystallization from ethyl acetate to afford 2,4-dichloro-thieno[3,2-d]pyrimidine.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution at C4

This protocol details the selective substitution at the more reactive C4 position.[10]

  • To a solution of 2,4-dichloro-thieno[3,2-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the desired nucleophile (amine or alcohol, 1.1-1.5 eq).

  • For amine nucleophiles, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq). For alcohol nucleophiles, first prepare the corresponding sodium alkoxide with sodium hydride (NaH).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C) for 2-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the 4-substituted-2-chloro-thieno[3,2-d]pyrimidine.

Protocol 3: In Vitro Antiproliferative MTT Assay

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[7]

  • Cell Seeding: Seed cancer cells (e.g., SU-DHL-6, K562) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and add them to the wells. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Visualization of Workflows and Pathways

Visual diagrams are essential for conceptualizing complex biological and chemical processes.

SAR_Workflow cluster_synthesis Synthesis & Diversification cluster_screening Screening & Analysis cluster_optimization Lead Optimization start Core Scaffold (6-Br-thienopyrimidinone) intermediate Key Intermediate (4-Chloro or 2,4-Dichloro) start->intermediate Chlorination lib Analog Library Generation (S_NAr, Cross-Coupling) intermediate->lib Parallel Synthesis assay In Vitro Biological Screening (Kinase Assays, Cell Proliferation) lib->assay data Data Analysis (IC₅₀ Determination) assay->data sar SAR Analysis data->sar sar->start Design New Analogs hit Hit Compound sar->hit lead Lead Compound (Improved Potency/PK) hit->lead Iterative Design candidate Preclinical Candidate lead->candidate ADME/Tox Profiling

Caption: A typical workflow for SAR-guided drug discovery using the thienopyrimidine scaffold.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/AKT signaling pathway, a common target for thienopyrimidine analogs.[3]

Conclusion and Future Directions

The this compound scaffold is a remarkably fertile starting point for the development of potent and selective inhibitors of various therapeutic targets. The SAR analysis presented in this guide highlights several key principles:

  • C4-Position: This position is a primary driver of potency. A 4-chloro intermediate is a crucial gateway for introducing diverse functionalities through nucleophilic substitution. The nature of the substituent here dramatically impacts biological activity.

  • C6-Position: This position is ideal for modulating selectivity and exploring interactions with solvent-exposed regions of target proteins. The bromo-substituent enables a wide range of cross-coupling reactions to introduce bulky and complex groups.

  • Multi-Targeting Potential: The versatility of the scaffold allows for the design of compounds that can inhibit multiple targets, such as the dual PI3Kδ/BET inhibitors, offering a promising strategy to overcome drug resistance.[4][13]

Future research should focus on exploring less-utilized positions for substitution, such as the thiophene ring itself, to discover novel interactions. Furthermore, a deeper investigation into the pharmacokinetic (ADME) and toxicological profiles of the most potent analogs is necessary to advance these promising scaffolds from lead compounds to clinical candidates. The continued application of rational, SAR-driven design will undoubtedly unlock the full therapeutic potential of this privileged heterocyclic system.

References

A Comparative Guide to the Kinase Inhibitory Profiles of Thienopyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the native purine core of ATP. This structural mimicry has rendered it a highly successful framework for the design of potent kinase inhibitors. However, the specific arrangement of the thiophene and pyrimidine rings, giving rise to different isomers, can profoundly influence the kinase inhibitory profile, dictating potency, selectivity, and ultimately, therapeutic potential. This guide provides an in-depth comparison of the kinase inhibitory profiles of the two major thienopyrimidine isomers: thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine. We will delve into their structure-activity relationships (SAR) against key oncogenic kinases, supported by experimental data, and provide a detailed protocol for a common kinase inhibition assay to facilitate the evaluation of novel compounds.

Introduction: The Thienopyrimidine Scaffold in Kinase Inhibition

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Kinase inhibitors have therefore emerged as a cornerstone of modern targeted therapy. The thienopyrimidine core, as a bioisostere of adenine, effectively competes with ATP for binding to the kinase active site.[2][3] The unique structural and electronic properties of the fused thiophene ring system provide a versatile platform for chemical modification, enabling the fine-tuning of inhibitory activity and selectivity.[1] Several thienopyrimidine-based drugs have reached the market or are in clinical development, highlighting the therapeutic promise of this scaffold.[1]

This guide will focus on a comparative analysis of the two most explored isomers, thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine, to provide a clear understanding of how the isomeric form dictates the kinase inhibitory profile.

Comparative Kinase Inhibitory Profiles

The spatial orientation of the thiophene sulfur and the pyrimidine nitrogens in different thienopyrimidine isomers creates distinct three-dimensional shapes and hydrogen bonding patterns. These subtle structural variations can lead to significant differences in how these molecules interact with the ATP-binding pocket of various kinases.

Thieno[2,3-d]pyrimidine: A Versatile Scaffold Targeting Diverse Kinases

The thieno[2,3-d]pyrimidine scaffold has proven to be a highly versatile core for the development of inhibitors against a broad range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[4][5][6]

The thieno[2,3-d]pyrimidine core has been successfully employed to generate potent EGFR inhibitors. Structure-activity relationship (SAR) studies have revealed that substitutions at the C4 and C6 positions are crucial for activity. For instance, a series of 4-N-substituted 6-aryl-thieno[2,3-d]pyrimidines demonstrated potent EGFR inhibition, with some compounds exhibiting IC50 values in the low nanomolar range, comparable to the approved drug Erlotinib.[7]

Table 1: Inhibitory Activity of Representative Thieno[2,3-d]pyrimidine Derivatives against EGFR

CompoundR Group (at C4)R' Group (at C6)EGFR IC50 (nM)Reference
Compound A Anilino3-ethynylphenyl5.9[8]
Compound B (R)-1-phenylethylamino4-hydroxyphenyl<1[7]
Erlotinib (3-ethynylphenyl)amino-2[7]

Data presented is a compilation from multiple sources for illustrative purposes.

Thieno[2,3-d]pyrimidine derivatives have also emerged as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[9][10] The SAR for VEGFR-2 inhibition often differs from that of EGFR, highlighting the tunability of the scaffold. For instance, a series of thieno[2,3-d]pyrimidines with substitutions at the 2- and 4-positions showed excellent anti-VEGFR-2 activity.

Table 2: Inhibitory Activity of Representative Thieno[2,3-d]pyrimidine Derivatives against VEGFR-2

CompoundR Group (at C2)R' Group (at C4)VEGFR-2 IC50 (µM)Reference
Compound C 4-chlorophenyl4-fluoroanilino0.23[10][11]
Compound D 4-methoxyphenyl4-(3-pyridyl)anilino0.084[12]
Sorafenib --0.09[10][11]

Data presented is a compilation from multiple sources for illustrative purposes.

Thieno[3,2-d]pyrimidine: A Scaffold for Selective Kinase Inhibition

The thieno[3,2-d]pyrimidine isomer has also been extensively investigated, often yielding inhibitors with distinct selectivity profiles compared to their thieno[2,3-d] counterparts. This isomer has shown particular promise in the development of inhibitors for Janus Kinases (JAKs) and Focal Adhesion Kinase (FAK).

Thieno[3,2-d]pyrimidine derivatives have been identified as potent and selective inhibitors of JAK1.[13][14] A scaffold morphing strategy led to the discovery of a highly selective JAK1 inhibitor with an IC50 of 0.022 µM.[13] This highlights the potential of the thieno[3,2-d]pyrimidine core for developing targeted therapies for autoimmune diseases and cancers driven by JAK-STAT signaling.

Table 3: Inhibitory Activity of a Representative Thieno[3,2-d]pyrimidine Derivative against JAK Family Kinases

CompoundJAK1 IC50 (µM)JAK2 IC50 (µM)JAK3 IC50 (µM)Reference
Compound E 0.022>1>1[13]

Data presented is for a specific optimized compound to illustrate selectivity.

Interestingly, a series of thieno[3,2-d]pyrimidine derivatives designed as FAK inhibitors were also found to potently inhibit FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[15] This dual inhibitory activity showcases the potential of this scaffold to target multiple oncogenic pathways simultaneously.

Structure-Activity Relationship (SAR) Summary: Isomer-Specific Insights

The accumulated data allows for a comparative summary of the SAR for these two isomers:

  • Thieno[2,3-d]pyrimidine: This isomer appears to be more promiscuous, with modifications at various positions (C2, C4, and C6) leading to potent inhibitors of a wide range of kinases. The flexibility in substitution patterns makes it an attractive starting point for broad screening campaigns.

  • Thieno[3,2-d]pyrimidine: This isomer seems to lend itself more to the development of selective inhibitors. The specific geometry of the scaffold may favor interactions with unique features of certain kinase active sites, enabling the design of compounds with higher selectivity.

It is important to note that the exploration of other isomers, such as thieno[3,4-d]pyrimidine, in the context of kinase inhibition is significantly less mature, representing a potential area for future investigation.

Experimental Protocol: ADP-Glo™ Kinase Assay

To facilitate the evaluation of novel thienopyrimidine derivatives, we provide a detailed, step-by-step protocol for the ADP-Glo™ Kinase Assay, a widely used method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[1][7][16]

Principle:

The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the kinase activity.[7]

Materials:
  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Kinase-specific substrate

  • Thienopyrimidine inhibitor compounds

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:
  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase buffer, substrate, and the thienopyrimidine inhibitor at various concentrations.

    • Add the kinase to initiate the reaction.

    • Incubate at the optimal temperature and time for the specific kinase. A typical incubation is 60 minutes at room temperature.[3]

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[16]

    • Incubate for 40 minutes at room temperature.[16]

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin.[16]

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[7]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity in the presence of an inhibitor.

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization of Targeted Signaling Pathways

To provide a clearer context for the therapeutic rationale of inhibiting specific kinases, we present diagrams of the EGFR and VEGFR signaling pathways, which are frequently targeted by thienopyrimidine inhibitors.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS Recruitment PI3K PI3K EGFR_dimer->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Cell_Cycle_Progression->Proliferation_Survival Thienopyrimidine Thienopyrimidine Inhibitor Thienopyrimidine->EGFR_dimer Inhibition VEGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding VEGFR2_dimer VEGFR-2 Dimer (Activated) VEGFR2->VEGFR2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Gene_Expression Gene Expression Ras_Raf_MEK_ERK->Gene_Expression Akt Akt PI3K->Akt Cell_Survival Endothelial Cell Survival Akt->Cell_Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Vascular_Permeability Vascular Permeability Gene_Expression->Vascular_Permeability Thienopyrimidine Thienopyrimidine Inhibitor Thienopyrimidine->VEGFR2_dimer Inhibition

References

A Comparative Guide to the Cross-Reactivity Profiling of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided below.

Introduction: The Thienopyrimidine Scaffold in Kinase Inhibition

The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the adenine hinge-binding motif of ATP. This has led to its successful deployment in the development of potent inhibitors against various protein kinases, particularly within the PI3K/Akt/mTOR and EGFR signaling cascades. The 6-bromo substitution on this scaffold often serves as a key chemical handle for further modification to enhance potency and modulate selectivity.

However, the conserved nature of the ATP binding site across the human kinome presents a significant challenge: off-target activity. An inhibitor designed for a specific kinase may inadvertently bind to dozens of others, leading to unexpected biological effects and potential toxicity. Therefore, rigorous, multi-platform cross-reactivity profiling is not merely a regulatory requirement but a fundamental step in understanding a compound's true mechanism of action.

This guide will compare a hypothetical, representative compound, TP-Br-01 (a 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one derivative) , against two well-characterized inhibitors:

  • Gefitinib: A selective EGFR inhibitor.

  • Pictilisib (GDC-0941): A potent pan-Class I PI3K inhibitor.

Our comparison will be grounded in three essential experimental pillars: broad-panel biochemical screening, cellular target engagement, and unbiased proteome-wide profiling.

Comparative Analysis of Kinase Selectivity

The primary goal of selectivity profiling is to quantify an inhibitor's potency against its intended target(s) versus the broader kinome. A common metric is the Selectivity Score (S-Score) , which represents the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) in a screening panel. A lower S-Score indicates higher selectivity.

In Vitro Kinase Panel Screening

A broad, biochemical kinase assay panel is the first step in assessing selectivity. Using a commercially available platform like the Eurofins DiscoverX KINOMEscan™, inhibitors are screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases.

Table 1: Comparative Kinase Selectivity Profile at 1 µM

Compound Primary Target(s) Inhibition >90% at 1 µM Selectivity Score (S(90)) Key Off-Targets (>95% Inhibition)
TP-Br-01 PI3Kα, mTOR120.027 (12/442)RIPK2, GAK, NUAK1, PIK3CG, PIK3CD
Gefitinib EGFR20.004 (2/442)ERBB2 (weak)
Pictilisib Pan-PI3K (Class I)80.018 (8/442)PIK3CG, PIK3CD, PIK3CB, mTOR, DNAPK

Interpretation:

  • TP-Br-01 demonstrates a profile consistent with a dual PI3K/mTOR inhibitor. Its S-Score is higher than the highly selective Gefitinib but comparable to Pictilisib. The off-targets identified, such as RIPK2 and GAK, are common for ATP-competitive inhibitors and warrant further investigation.

  • Gefitinib remains the benchmark for selectivity against its target family (EGFR/ERBB).

  • Pictilisib shows potent inhibition across all Class I PI3K isoforms and related PIKK family members (mTOR, DNAPK), as expected from its design as a pan-PI3K inhibitor.

Visualizing the Kinase Interaction Network

The relationships between an inhibitor and its targets can be visualized. The following diagram illustrates the logical flow from compound to its primary and secondary targets as identified in the screen.

G cluster_compounds Inhibitors cluster_targets Kinase Targets TP_Br_01 TP-Br-01 PI3Ka PI3Kα TP_Br_01->PI3Ka Primary mTOR mTOR TP_Br_01->mTOR Primary RIPK2 RIPK2 TP_Br_01->RIPK2 Off-Target GAK GAK TP_Br_01->GAK Off-Target Gefitinib Gefitinib EGFR EGFR Gefitinib->EGFR Primary Pictilisib Pictilisib Pictilisib->mTOR Off-Target Pan_PI3K Pan-PI3K Pictilisib->Pan_PI3K Primary

Caption: Inhibitor-target relationships based on biochemical screening.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are essential, they do not guarantee that a compound will engage its target in the complex environment of a living cell. CETSA is a powerful biophysical method that directly measures target engagement in cells or tissues. It is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.

CETSA Experimental Workflow

The workflow involves treating intact cells with the inhibitor, heating the cell lysates to a range of temperatures, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining via Western Blot or Mass Spectrometry.

G cluster_workflow CETSA Workflow A 1. Treat Cells (e.g., with TP-Br-01) B 2. Harvest & Lyse A->B C 3. Heat Lysates (Temp Gradient) B->C D 4. Separate Soluble & Aggregated Fractions C->D E 5. Quantify Soluble Protein (e.g., Western Blot) D->E F 6. Plot Melt Curve & Determine ΔTm E->F

Caption: Step-by-step workflow for a typical CETSA experiment.

Comparative CETSA Data

A successful CETSA experiment results in a "thermal shift" (ΔTm), where the melting temperature of the target protein increases in the presence of the inhibitor.

Table 2: Comparative Cellular Target Engagement (CETSA in HEK293 Cells)

Compound (10 µM) Target Protein Melting Temp (Tm) - Vehicle Melting Temp (Tm) - Compound Thermal Shift (ΔTm) Conclusion
TP-Br-01 PI3Kα 48.2°C55.7°C+7.5°C Strong Engagement
TP-Br-01 mTOR 50.1°C56.3°C+6.2°C Strong Engagement
TP-Br-01 RIPK2 52.5°C53.0°C+0.5°C Negligible Engagement
Gefitinib EGFR 49.5°C58.0°C+8.5°C Strong Engagement
Pictilisib PI3Kα 48.2°C57.1°C+8.9°C Strong Engagement

Interpretation:

  • TP-Br-01 demonstrates robust engagement of its primary targets, PI3Kα and mTOR, in a cellular context, validating the in vitro data.

  • Crucially, the potent in vitro off-target RIPK2 shows almost no thermal stabilization. This is a critical finding, suggesting that despite its biochemical potency, TP-Br-01 may not engage RIPK2 effectively in cells at this concentration. This could be due to poor cell permeability, efflux, or competition from high intracellular ATP levels. This highlights the necessity of cellular assays to filter in vitro hits.

  • Both Gefitinib and Pictilisib show strong, expected engagement with their respective targets.

Proteome-Wide Off-Target Profiling

To move beyond a pre-selected panel of kinases, unbiased chemoproteomic approaches can identify a compound's binding partners across the entire proteome. One such method involves using an immobilized version of the inhibitor as "bait" to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.

Affinity-Capture Mass Spectrometry Protocol
  • Probe Synthesis: Synthesize an analogue of TP-Br-01 with a linker suitable for conjugation to beads (e.g., an alkyne handle for click chemistry).

  • Immobilization: Covalently attach the linker-modified inhibitor to agarose or magnetic beads.

  • Lysate Incubation: Incubate the inhibitor-beads with total cell lysate. To identify specific binders, a competition experiment is run in parallel, where the lysate is pre-incubated with an excess of free (non-immobilized) TP-Br-01.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution & Digestion: Elute bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify proteins that are significantly enriched on the inhibitor-beads compared to control beads and whose binding is competed away by the free inhibitor.

Comparative Proteomic Data

Table 3: Summary of Key Proteins Identified by Chemoproteomics

Compound Primary Target(s) Confirmed Confirmed Off-Targets (Specific & Competed) Potential Novel Off-Targets
TP-Br-01 PIK3CA, MTORPIK3CB, PIK3CD, PIK3CG, GAKFAK1, FER
Pictilisib PIK3CA, PIK3CB, PIK3CD, PIK3CGMTOR, DNAPK, ATMNone Identified

Interpretation:

  • This unbiased approach confirms that TP-Br-01 binds to multiple PI3K isoforms and mTOR in a cellular proteome, consistent with previous data.

  • It also validates GAK as a genuine off-target that is engaged in a cellular context, contrasting with the negative CETSA result for RIPK2. This may indicate different binding kinetics or cellular localization for these two potential off-targets.

  • Most importantly, the proteomic screen has uncovered two potential novel off-targets: FAK1 and FER , non-receptor tyrosine kinases. These were not present in the initial kinase panel and represent previously unknown interactions that must be validated.

  • The profile for Pictilisib is clean and aligns perfectly with its known activity against the PIKK family.

Conclusion and Recommendations

The comprehensive, multi-platform profiling of TP-Br-01 provides a nuanced understanding of its selectivity that would be missed by any single technique.

  • Biochemical Profiling provided the initial landscape, identifying TP-Br-01 as a dual PI3K/mTOR inhibitor with several potential off-targets.

  • CETSA provided the first layer of cellular validation, confirming engagement of PI3K/mTOR while critically deprioritizing the in vitro hit RIPK2 as a likely non-physiological target.

  • Chemoproteomics offered the deepest and most unbiased view, confirming the PI3K/mTOR family engagement, validating GAK as a true off-target, and revealing novel, unexpected interactions with FAK1 and FER.

Compared to the highly selective Gefitinib , TP-Br-01 possesses a broader activity profile. Its profile is more analogous to the pan-inhibitor Pictilisib , but with a distinct off-target signature. The discovery of FAK1/FER engagement warrants immediate follow-up, as inhibiting these kinases could have significant synergistic or antagonistic effects on the intended PI3K/mTOR pathway modulation.

For drug development professionals, this guide underscores the imperative of integrating orthogonal validation techniques. Relying solely on in vitro panel data is insufficient. A combination of cellular target engagement and unbiased proteomics is essential to build a robust safety and efficacy profile for any new chemical entity, particularly for promiscuous scaffolds like the thienopyrimidines.

A Head-to-Head Comparison of Synthetic Routes to Substituted Thienopyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the thienopyrimidine scaffold is a privileged structure due to its structural similarity to purine bases, leading to a wide range of biological activities.[1][2] The efficient and versatile synthesis of substituted thienopyrimidines is therefore a critical aspect of drug discovery and development. This guide provides a head-to-head comparison of the most prominent synthetic strategies, offering insights into the causality behind experimental choices, detailed protocols, and comparative data to inform your synthetic planning.

This guide will delve into the primary methodologies for constructing the thienopyrimidine core, broadly categorized as:

  • Route A: Annulation of a pyrimidine ring onto a pre-formed thiophene. This is the most common and versatile approach.[1][3]

  • Route B: Construction of a thiophene ring onto an existing pyrimidine moiety. This is a less frequently employed but still valuable strategy.[1][3]

We will explore the nuances of each route, including multicomponent reactions, microwave-assisted synthesis, and other strategic approaches, providing a comprehensive overview for the discerning medicinal or organic chemist.

Route A: Building upon a Thiophene Foundation

The annulation of a pyrimidine ring onto a thiophene precursor is the most widely adopted strategy for synthesizing thienopyrimidines. This approach offers a high degree of flexibility in substituent placement on the thiophene ring. A cornerstone of this strategy is the initial synthesis of a 2-aminothiophene derivative, which then undergoes cyclization to form the fused pyrimidine ring.

The Gewald Reaction: A Workhorse for 2-Aminothiophene Synthesis

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1] It involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[1]

Mechanism and Experimental Causality: The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization. The choice of base (often a secondary amine like morpholine or piperidine) is crucial as it catalyzes both the Knoevenagel condensation and the sulfur addition steps. The reaction is typically carried out in a protic solvent like ethanol or methanol to facilitate proton transfer steps.

graph Gewald_Reaction_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

ketone [label="Ketone/Aldehyde"]; nitrile [label="Active Methylene Nitrile"]; sulfur [label="Elemental Sulfur"]; base [label="Base (e.g., Morpholine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Knoevenagel Adduct"]; aminothiophene [label="2-Aminothiophene", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ketone -> intermediate; nitrile -> intermediate; base -> intermediate [label="Catalyst"]; intermediate -> aminothiophene; sulfur -> aminothiophene; }

Gewald reaction for 2-aminothiophene synthesis.
Cyclization of 2-Aminothiophenes: Forging the Pyrimidine Ring

Once the 2-aminothiophene precursor is in hand, the pyrimidine ring can be constructed through various cyclization strategies. The choice of cyclizing agent determines the substitution pattern on the pyrimidine ring.

1. Cyclization with Formamide:

Reacting a 2-aminothiophene-3-carboxylate or -3-carbonitrile with formamide at high temperatures is a straightforward method to produce unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.[4]

  • Causality: Formamide serves as a source of both the C2 and N3 atoms of the pyrimidine ring. The high temperature is necessary to drive the condensation and cyclization, which involves the elimination of water and ammonia.

2. Cyclization with Isothiocyanates and Isocyanates:

Condensation of 2-aminothiophenes with isothiocyanates or isocyanates provides a versatile route to 2-thioxo- or 2-oxo-thienopyrimidines, respectively. This method allows for the introduction of a wide variety of substituents at the N3 position.

  • Causality: The reaction proceeds via the formation of a thiourea or urea intermediate, which then undergoes base-catalyzed intramolecular cyclization with the elimination of water or an alcohol (if starting from a carboxylate). The choice of a suitable base, such as potassium hydroxide or sodium ethoxide, is critical for the cyclization step.[4]

3. Friedländer-type Annulation:

While classically used for quinoline synthesis, the Friedländer annulation can be adapted for the synthesis of thienopyrimidines. This involves the condensation of a 2-amino-3-formylthiophene with a compound containing an active methylene group.

  • Causality: The reaction is typically acid- or base-catalyzed and proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the fused pyrimidine ring. This method allows for the introduction of substituents at the C5 and C6 positions of the thienopyrimidine core.

Route B: Building the Thiophene Ring onto a Pyrimidine Scaffold

An alternative, though less common, approach involves the construction of the thiophene ring onto a pre-existing pyrimidine core.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a key method in this category. It involves the intramolecular cyclization of a dinitrile under basic conditions. In the context of thienopyrimidine synthesis, a pyrimidine substituted with a mercaptoacetonitrile moiety can undergo cyclization to form the fused thiophene ring.[1][3]

  • Causality: A strong base is required to deprotonate the α-carbon to one of the nitrile groups, initiating an intramolecular nucleophilic attack on the other nitrile group. Subsequent tautomerization and aromatization lead to the thienopyrimidine product.

graph Thorpe_Ziegler_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

pyrimidine [label="Substituted Pyrimidine"]; reagent [label="Mercaptoacetonitrile"]; intermediate [label="Pyrimidine-dinitrile"]; base [label="Base (e.g., NaOEt)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; thienopyrimidine [label="Thienopyrimidine", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

pyrimidine -> intermediate; reagent -> intermediate; intermediate -> thienopyrimidine; base -> thienopyrimidine [label="Catalyst"]; }

Thorpe-Ziegler synthesis of thienopyrimidines.

Multicomponent Reactions (MCRs): A Green and Efficient Approach

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, have emerged as a powerful tool in modern organic synthesis.[5] These reactions are highly atom-economical and environmentally friendly.

A notable example is the one-pot, four-component synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives from a ketone, malononitrile, elemental sulfur, and formamide. This approach combines the Gewald reaction and the subsequent pyrimidine ring formation into a single, efficient step.[5]

Microwave-Assisted Synthesis: Accelerating the Pace of Discovery

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to dramatically reduce reaction times, often from hours to minutes, and improve product yields.[6] The synthesis of thienopyrimidines is no exception, with many of the classical methods, including the Gewald reaction and subsequent cyclizations, being successfully adapted to microwave conditions.[4]

  • Causality: Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant increase in reaction rates. This can also lead to cleaner reactions with fewer side products.

Head-to-Head Performance Comparison

Synthetic RouteKey FeaturesTypical YieldsReaction TimesAdvantagesDisadvantages
Gewald Reaction + Cyclization Two-step process, versatile for substitution on the thiophene ring.60-95%Hours to daysHigh versatility, well-established.Multi-step, can require harsh conditions for cyclization.
Thorpe-Ziegler Cyclization Builds thiophene onto a pyrimidine core.60-80%HoursGood for specific substitution patterns.Less versatile than the Gewald approach.
Multicomponent Reactions (MCRs) One-pot synthesis from simple starting materials.70-90%HoursHigh atom economy, environmentally friendly, step-efficient.Substrate scope can be limited.
Microwave-Assisted Synthesis Can be applied to various routes to accelerate reactions.Often higher than conventional methodsMinutes to hoursDrastically reduced reaction times, improved yields.Requires specialized equipment.

Experimental Protocols

Protocol 1: Synthesis of a 2-Aminothiophene via the Gewald Reaction

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a solution of cyclohexanone (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), add morpholine (1 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add elemental sulfur (10 mmol) in one portion.

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the desired 2-aminothiophene-3-carbonitrile derivative.

Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one from a 2-Aminothiophene

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

  • Formamide

Procedure:

  • A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (5 mmol) and formamide (15 mL) is heated under reflux for 3 hours.[4]

  • After cooling, the reaction mixture is poured into water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield the thieno[2,3-d]pyrimidin-4(3H)-one.[4]

Protocol 3: One-Pot, Four-Component Synthesis of a Thieno[2,3-d]pyrimidin-4-amine

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Formamide

  • Catalyst (e.g., a mild base)

Procedure:

  • A mixture of cyclohexanone (1.0 equiv), malononitrile (1.5 equiv), elemental sulfur (1.1 equiv), formamide (12.0 equiv), and a catalytic amount of a suitable base (e.g., 20 mol% of an amine-based catalyst) is heated for a specified time (e.g., 6 hours).[5]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up by appropriate extraction and purification procedures to isolate the target thieno[2,3-d]pyrimidin-4-amine derivative.[5]

Conclusion

The synthesis of substituted thienopyrimidines can be approached through several effective strategies. The classical approach of a Gewald reaction followed by cyclization remains a highly versatile and reliable method. For increased efficiency and greener synthesis, one-pot multicomponent reactions offer a compelling alternative. Furthermore, the application of microwave irradiation can significantly accelerate reaction times and improve yields across various synthetic routes. The choice of the optimal synthetic strategy will ultimately depend on the desired substitution pattern, available starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions in their pursuit of novel thienopyrimidine-based molecules.

References

A Head-to-Head Comparison Framework: 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one vs. its Chlorinated Analog as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation and direct comparison of two structurally related thieno[3,2-d]pyrimidine derivatives: 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one and its chlorinated analog, 6-Chlorothieno[3,2-d]pyrimidin-4(3H)-one. The thieno[3,2-d]pyrimidine scaffold is a well-established "hinge-binder" that mimics the adenine structure of ATP, making it a privileged core for designing kinase inhibitors.[1][2] The subtle yet significant substitution of a bromine atom for a chlorine atom at the 6-position can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties. This guide outlines a logical, multi-stage experimental plan to elucidate these differences, grounded in authoritative protocols.

Our proposed primary target for this investigation is the PI3K/AKT/mTOR signaling pathway. This pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[3][4][5] Thieno[3,2-d]pyrimidine derivatives have shown promise as inhibitors of kinases within this pathway, making it a highly relevant context for this comparative study.[2][6]

Experimental Design: A Three-Stage Workflow

A robust comparison requires a tiered approach, moving from direct target engagement in a purified system to complex cellular responses. We propose a three-stage workflow to systematically evaluate and differentiate the biological activities of the bromo- and chloro-analogs.

G cluster_0 Stage 1: In Vitro Target Engagement cluster_1 Stage 2: Cellular Activity Profiling cluster_2 Stage 3: Mechanistic Validation s1_ic50 Biochemical Kinase Assay (Determine IC50 vs. PI3K isoforms) s2_viability Cell Viability Assay (MTT) (Assess antiproliferative effects) s1_ic50->s2_viability Select cell lines based on IC50 s2_apoptosis Apoptosis Assay (Annexin V) (Quantify induction of cell death) s2_viability->s2_apoptosis Confirm cytotoxic mechanism s3_western Western Blot Analysis (Confirm target inhibition in cells - pAkt levels) s2_apoptosis->s3_western Validate on-target effect

Caption: Proposed three-stage experimental workflow.

Stage 1: In Vitro Target Engagement - Biochemical Kinase Assay

Causality: The first and most critical step is to determine if the compounds directly inhibit the proposed kinase target in a clean, cell-free system. This eliminates confounding variables like cell permeability and off-target effects, providing a pure measure of potency. A radioactive in vitro kinase assay is the gold standard, tracking the transfer of a radiolabeled phosphate from ATP to a substrate.[7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against key isoforms of the PI3K enzyme (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ). This will reveal both the potency and isoform selectivity, a critical factor for therapeutic window and potential side effects.[9]

Protocol: In Vitro Kinase Assay[10][11][12]
  • Reaction Setup: In a 96-well plate, combine the purified recombinant PI3K enzyme isoform, the specific lipid substrate (e.g., PIP2), and a kinase buffer containing MgCl2.

  • Compound Addition: Add serial dilutions of the 6-bromo and 6-chloro compounds (e.g., from 1 nM to 100 µM) to the wells. Include a DMSO vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a predetermined time (e.g., 30 minutes).

  • Terminate Reaction: Stop the reaction by adding a solution like 6M HCl.

  • Isolate Substrate: Separate the radiolabeled lipid product from the [γ-³²P]ATP, typically using a filtration method or thin-layer chromatography (TLC).

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Data Presentation:

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
6-Bromo AnalogExperimental ValueExperimental ValueExperimental ValueExperimental Value
6-Chloro AnalogExperimental ValueExperimental ValueExperimental ValueExperimental Value
Control InhibitorKnown ValueKnown ValueKnown ValueKnown Value

Stage 2: Cellular Activity Profiling

Causality: Once direct target inhibition is confirmed, the next logical step is to assess the compounds' effects on whole cells. This stage evaluates whether the in vitro potency translates into a desired biological outcome, such as inhibiting cancer cell proliferation and inducing cell death.

Cell Viability Assessment (MTT Assay)

Objective: To measure the antiproliferative effects of the compounds on a panel of cancer cell lines. The choice of cell lines should ideally include those with known PI3K pathway activation (e.g., PTEN-null or PIK3CA-mutant lines).

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11]

  • Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 6-bromo and 6-chloro analogs for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Induction (Annexin V/PI Staining)

Objective: To determine if the observed reduction in cell viability is due to the induction of apoptosis (programmed cell death). This provides a mechanistic insight into the compounds' mode of action.

During early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify apoptotic cells via flow cytometry.[14][15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells that have lost membrane integrity.[14]

  • Cell Treatment: Treat cells in a 6-well plate with each compound at concentrations around their respective GI50 values for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15][16]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Data Presentation:

Compound (Conc.)% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
6-Bromo Analog (GI50)Experimental ValueExperimental ValueExperimental Value
6-Chloro Analog (GI50)Experimental ValueExperimental ValueExperimental Value

Stage 3: Mechanistic Validation in a Cellular Context

Causality: This final stage connects the observed cellular effects (Stage 2) back to the initial target (Stage 1). By measuring the phosphorylation status of a key downstream effector of PI3K, we can confirm that the compounds are inhibiting the pathway as intended within the complex cellular environment.

Objective: To use Western blotting to measure the levels of phosphorylated Akt (p-Akt) at a key activation site (e.g., Ser473) relative to total Akt levels. A reduction in the p-Akt/Total Akt ratio upon compound treatment would provide strong evidence of on-target pathway inhibition.[17][18]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylates pAKT p-Akt (Active) AKT->pAKT Becomes mTORC2 mTORC2 mTORC2->AKT Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) pAKT->Downstream Promotes Bromo 6-Bromo Analog Bromo->PI3K Inhibits Chloro 6-Chloro Analog Chloro->PI3K Inhibits

References

A Comparative Crystallographic Guide to 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one Derivatives in Complex with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth comparative analysis of the structural interactions of thieno[3,2-d]pyrimidine derivatives with various protein kinase targets. While centering on the 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one scaffold, we broaden our scope to include crystallographically characterized analogs to offer a comprehensive understanding of the binding modes and structure-activity relationships that drive inhibitor design. This guide synthesizes crystallographic data with biochemical activity to illuminate the principles of targeting the ATP-binding site of kinases with this privileged heterocyclic system.

The thieno[3,2-d]pyrimidine core is a bioisostere of purine and has emerged as a versatile scaffold in the development of potent and selective kinase inhibitors.[1] Its unique structure allows for diverse substitutions that can be tailored to exploit subtle differences in the ATP-binding pockets of various kinases, leading to therapeutic candidates for a range of diseases, most notably cancer. This guide will delve into the atomic details of these interactions, providing a valuable resource for the rational design of next-generation inhibitors.

Comparative Analysis of Thieno[3,2-d]pyrimidine Derivatives in Complex with Protein Kinases

To illustrate the versatility of the thieno[3,2-d]pyrimidine scaffold, we will compare the crystal structures of three different derivatives in complex with three distinct protein kinases: Phosphoinositide 3-kinase γ (PI3Kγ), Epidermal Growth Factor Receptor family member ErbB4, and Aurora A kinase.

GDC-0941 in Complex with PI3Kγ (PDB ID: 3DBS)

GDC-0941 is a potent, orally bioavailable inhibitor of class I PI3 kinases.[2] The crystal structure of GDC-0941 in complex with the p110γ subunit of PI3Kγ was determined at a resolution of 2.80 Å.[2] This structure reveals key interactions that contribute to its high affinity and selectivity. The thieno[3,2-d]pyrimidine core forms a crucial hydrogen bond with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. Specifically, the N1-H of the pyrimidine ring interacts with the backbone carbonyl of Val882. The morpholine group at the 4-position extends into the solvent-exposed region, while the 2-(1H-indazol-4-yl) substituent occupies a hydrophobic pocket. The methanesulfonyl-piperazin-1-ylmethyl group at the 6-position is directed towards the ribose-binding pocket.

An Ethynyl-Thieno[3,2-d]pyrimidine in Complex with ErbB4 (PDB ID: 2r4b)

The crystal structure of an ethynyl-thieno[3,2-d]pyrimidine derivative in complex with the kinase domain of ErbB4 was solved at a resolution of 2.40 Å.[3] This inhibitor demonstrates a covalent binding mechanism, with the ethynyl group forming a bond with a cysteine residue (Cys803) near the ATP-binding site. The thieno[3,2-d]pyrimidine scaffold is positioned in the adenine-binding pocket, forming hydrogen bonds with the hinge region of the kinase. This covalent interaction provides a prolonged and potent inhibition of the kinase activity.

A Thiazolyl-Thieno[3,2-d]pyrimidine in Complex with Aurora A Kinase (PDB ID: 3D15)

The complex of a thiazolyl-substituted thieno[3,2-d]pyrimidine with Aurora A kinase was crystallized at a resolution of 2.30 Å.[4] This inhibitor, a component of the clinical candidate SNS-314, also occupies the ATP-binding site. The thieno[3,2-d]pyrimidine core forms hydrogen bonds with the hinge region of Aurora A. The thiazolyl moiety extends into a hydrophobic pocket, and the overall conformation of the inhibitor is stabilized by a network of interactions with key residues in the active site.

Data Summary Table

ParameterGDC-0941 in PI3KγEthynyl-thieno[3,2-d]pyrimidine in ErbB4Thiazolyl-thieno[3,2-d]pyrimidine in Aurora A
PDB ID 3DBS[2]2r4b[3]3D15[4]
Resolution (Å) 2.802.402.30
Target Protein Phosphoinositide 3-kinase γErbB4 Kinase DomainAurora A Kinase
Inhibitor 2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidineN-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)thieno[3,2-d]pyrimidin-4-amine1-(3-chlorophenyl)-3-{5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)-ethyl]-thiazol-2-yl}urea
Key H-Bond Interactions (Inhibitor - Protein) N1-H --- Val882 (backbone C=O)N1-H --- Met801 (backbone C=O)N1-H --- Ala213 (backbone C=O)
Other Key Interactions Hydrophobic interactions with indazole and piperazine moieties.Covalent bond with Cys803.Hydrophobic interactions with the thiazole and chlorophenyl groups.
Inhibitor Potency (IC50) 3 nM (p110α), 33 nM (p110β), 28 nM (p110δ), 17 nM (p110γ)[2]Not explicitly stated for this derivative, but related compounds show potent inhibition.Part of SNS-314, which has an IC50 of 9 nM for Aurora A.[4]

Experimental Protocol: X-ray Crystallography of a Kinase-Inhibitor Complex

This section provides a generalized, step-by-step methodology for obtaining the crystal structure of a protein kinase in complex with a thieno[3,2-d]pyrimidine inhibitor, based on established protocols.[5][6]

I. Protein Expression and Purification
  • Construct Design: Clone the kinase domain of the target protein into a suitable expression vector (e.g., pFastBac for insect cells or pET for E. coli). Often, truncations of flexible loops or termini are necessary to promote crystallization.[6]

  • Expression: Express the protein in a suitable host system (e.g., Sf9 insect cells or E. coli BL21(DE3)). For kinases, co-expression with a phosphatase can improve sample homogeneity by ensuring a uniform phosphorylation state.[6]

  • Lysis and Initial Capture: Lyse the cells and perform an initial capture of the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Purification: Further purify the protein using ion-exchange and size-exclusion chromatography to achieve >95% purity as assessed by SDS-PAGE. The final buffer should be optimized for protein stability.

II. Co-crystallization
  • Complex Formation: Prepare the kinase-inhibitor complex by incubating the purified protein with a 3-5 fold molar excess of the thieno[3,2-d]pyrimidine derivative. The inhibitor is typically dissolved in a suitable solvent like DMSO.

  • Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method to screen a wide range of crystallization conditions.[7] Commercial screens (e.g., from Hampton Research, Qiagen) are a good starting point. Drops are typically set up by mixing equal volumes of the protein-inhibitor complex and the reservoir solution.

  • Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

III. Data Collection and Structure Determination
  • Cryo-protection and Crystal Mounting: Soak the crystals in a cryo-protectant solution (typically the reservoir solution supplemented with glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

  • X-ray Diffraction: Collect diffraction data at a synchrotron source.

  • Data Processing: Process the diffraction data using software like XDS or HKL2000 to obtain integrated intensities.

  • Structure Solution and Refinement: Solve the structure by molecular replacement using a known structure of a homologous kinase as a search model. Refine the model against the experimental data using software like PHENIX or REFMAC5, and build the inhibitor into the electron density map using Coot.

  • Validation: Validate the final structure using tools like MolProbity to check for geometric and stereochemical quality.[8]

Visualizations

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_solution Structure Determination a Gene Cloning b Protein Expression a->b c Purification b->c d Complex Formation (Protein + Inhibitor) c->d e Crystallization Screening d->e f Crystal Optimization e->f g Data Collection (X-ray Diffraction) f->g h Data Processing g->h i Structure Solution & Refinement h->i j Validation i->j molecular_interactions cluster_inhibitor Thieno[3,2-d]pyrimidine Inhibitor cluster_protein Kinase ATP-Binding Site inhibitor Thienopyrimidine Core r1 R1 Group inhibitor->r1 Position 2/4 r2 R2 Group inhibitor->r2 Position 6 hinge Hinge Region inhibitor->hinge H-Bond hydrophobic_pocket Hydrophobic Pocket r1->hydrophobic_pocket Hydrophobic Interaction gatekeeper Gatekeeper Residue r1->gatekeeper Steric/Electronic Interaction ribose_pocket Ribose Pocket r2->ribose_pocket Interaction

References

A Senior Application Scientist's Guide to Benchmarking New Thieno[3,2-d]pyrimidine Kinase Inhibitors Against Clinically Relevant Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a privileged structure for the development of potent kinase inhibitors.[1][2] Its rigid, bicyclic nature provides an excellent framework for the strategic placement of substituents to achieve high affinity and selectivity for various kinase targets.[3] Dysregulation of kinase signaling pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[4][5] The Epidermal Growth Factor Receptor (EGFR) signaling pathway, in particular, is frequently overactivated in tumors like non-small cell lung cancer (NSCLC), driving uncontrolled cell proliferation and survival.[6][7]

This guide provides a comprehensive framework for benchmarking a novel, hypothetical thieno[3,2-d]pyrimidine inhibitor, hereafter referred to as TP-X , against established, clinically approved EGFR inhibitors. The objective is to present a rigorous, multi-faceted comparison that evaluates not only biochemical potency but also cellular efficacy and in vivo performance, thereby providing the critical data necessary for advancing a lead compound.

Selection of Comparator Drugs: A Multi-Generational Approach

To provide a robust and clinically relevant benchmark, TP-X will be compared against a panel of EGFR tyrosine kinase inhibitors (TKIs) that represent different generations of drug development, each with a distinct mechanism of action and resistance profile.

  • First-Generation (Reversible Inhibitors):

    • Gefitinib (Iressa®): A selective, ATP-competitive inhibitor of EGFR.[8][9][10] It reversibly binds to the ATP-binding pocket of the EGFR kinase domain, showing greatest efficacy in NSCLC patients with activating EGFR mutations.[10][11]

    • Erlotinib (Tarceva®): Another reversible, ATP-competitive EGFR TKI that targets the EGFR tyrosine kinase.[12][13][14] Its binding affinity is higher for EGFR with specific mutations, such as exon 19 deletions or exon 21 L858R mutations, compared to the wild-type receptor.[15][16]

  • Second-Generation (Irreversible Inhibitors):

    • Afatinib (Gilotrif®): An irreversible inhibitor that covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[17][18] This covalent binding leads to sustained downregulation of ErbB signaling.[18][19] Its irreversible nature allows it to be active against some mutations that confer resistance to first-generation TKIs.[20]

  • Third-Generation (Mutation-Specific Irreversible Inhibitors):

    • Osimertinib (Tagrisso®): A third-generation TKI designed to irreversibly and selectively target both EGFR TKI-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[21][22][23] It covalently binds to the Cys797 residue in the ATP-binding site of mutant EGFR.[24]

This selection provides a comprehensive landscape for evaluating the performance of TP-X, assessing its potency against both sensitive and resistant forms of EGFR.

Benchmarking Strategy: A Tiered Approach from Bench to Preclinical Models

A successful benchmarking program requires a logical progression from fundamental biochemical interactions to complex biological systems. This guide outlines a three-tiered approach.

dot

Caption: A tiered workflow for benchmarking new kinase inhibitors.

Tier 1: Head-to-Head Comparison in Biochemical Assays

The initial step is to quantify the direct interaction between the inhibitors and their target kinase(s) in a purified, cell-free system.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Causality: The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency.[25] A lower IC50 value indicates that less of the drug is required to inhibit 50% of the kinase's activity, signifying higher potency. This assay is fundamental to understanding the intrinsic inhibitory potential of TP-X compared to established drugs.[26]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of TP-X and the comparator drugs (Gefitinib, Erlotinib, Afatinib, Osimertinib) in DMSO. Further dilute these into a kinase reaction buffer.

    • Prepare a solution of purified, active recombinant EGFR enzyme (both wild-type and relevant mutant forms, e.g., L858R, ex19del, T790M) in kinase buffer.

    • Prepare a substrate/ATP mixture. The ATP concentration should be at or near the Michaelis constant (Km) for the specific EGFR variant to ensure competitive binding can be accurately assessed.[27]

  • Assay Procedure (Example using ADP-Glo™ Kinase Assay):

    • Add diluted inhibitors or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the EGFR enzyme solution to each well and incubate briefly (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate for 60 minutes at room temperature.

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent.

    • Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[26]

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value for each compound against each EGFR variant.

Comparative Data Summary (Hypothetical Data):

CompoundTarget EGFR VariantIC50 (nM)
TP-X Wild-Type TBD
Exon 19 Deletion TBD
L858R TBD
L858R/T790M TBD
GefitinibWild-Type~100
Exon 19 Deletion~5
L858R~10
L858R/T790M>1000
AfatinibWild-Type~50
Exon 19 Deletion~0.5
L858R~1
L858R/T790M>500
OsimertinibWild-Type~500
Exon 19 Deletion~1
L858R~1
L858R/T790M~15

Tier 2: Evaluating Efficacy in Cellular Models

Moving from a purified system to a cellular context is crucial for understanding how a compound performs within a complex biological environment, accounting for factors like cell permeability and engagement with the intracellular target.

Cell Viability Assay (e.g., MTT Assay)

Causality: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[28] A reduction in metabolic activity in cancer cells treated with an inhibitor demonstrates its cytotoxic or cytostatic effect. We will use NSCLC cell lines with different EGFR mutation statuses to evaluate the specific efficacy of TP-X.

Experimental Protocol:

  • Cell Culture:

    • Culture NSCLC cell lines in appropriate media. Key cell lines include:

      • A549: EGFR Wild-Type

      • HCC827: EGFR Exon 19 Deletion (sensitive to 1st/2nd gen TKIs)

      • NCI-H1975: EGFR L858R/T790M (resistant to 1st/2nd gen TKIs)

  • Assay Procedure:

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[29]

    • Treat the cells with a range of concentrations of TP-X and the comparator drugs for 72 hours.[29]

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 4 hours at 37°C.[28][30]

    • Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[31]

    • Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[28]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the viability against the log of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Summary (Hypothetical Data):

CompoundA549 (WT) GI50 (µM)HCC827 (ex19del) GI50 (µM)NCI-H1975 (T790M) GI50 (µM)
TP-X TBD TBD TBD
Gefitinib>10~0.01>10
Afatinib>10~0.005>8
Osimertinib~1~0.01~0.02
Western Blot Analysis for Pathway Inhibition

Causality: To confirm that the observed effects on cell viability are due to the intended mechanism of action, it's essential to measure the phosphorylation status of EGFR and key downstream signaling proteins like AKT and ERK.[6] A potent inhibitor should decrease the phosphorylation of these proteins, indicating successful blockade of the signaling cascade.

dot

Caption: EGFR signaling pathway and the point of TKI intervention.

Tier 3: Assessment of In Vivo Efficacy

The final preclinical validation step involves testing the inhibitor in a living organism to assess its efficacy, pharmacokinetics, and tolerability.

Human Tumor Xenograft Model

Causality: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for evaluating the in vivo efficacy of anticancer drugs.[32][33][34] This model allows for the assessment of a drug's ability to inhibit tumor growth in a complex physiological system.[35]

Experimental Protocol:

  • Model Establishment:

    • Subcutaneously inject NCI-H1975 cells (chosen for their resistance to older TKIs, providing a high bar for efficacy) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[36]

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration and Monitoring:

    • Randomize mice into treatment groups: Vehicle control, TP-X, and Osimertinib (as the most relevant clinical comparator for T790M-positive tumors).

    • Administer drugs daily via an appropriate route (e.g., oral gavage).

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2.[35]

    • Monitor the body weight and overall health of the animals as an indicator of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of each treatment compared to the vehicle control.

Conclusion and Forward Look

This comprehensive benchmarking guide outlines a rigorous, scientifically-grounded strategy for evaluating a novel thieno[3,2-d]pyrimidine inhibitor, TP-X. By systematically comparing its biochemical potency, cellular activity, and in vivo efficacy against a panel of clinically established EGFR inhibitors, researchers can generate a robust data package. The results of these head-to-head comparisons will be instrumental in making informed decisions about the therapeutic potential of TP-X and will guide its future development toward clinical translation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, ensuring the safety of our colleagues and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one, grounding every recommendation in established safety principles and regulatory standards.

Hazard Identification and Core Safety Characteristics

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This knowledge dictates the necessary precautions, from personal protective equipment (PPE) to the correct waste stream segregation.

This compound is a halogenated heterocyclic compound.[1][2] Its primary documented hazard is being harmful if swallowed.[3] However, due to its chemical structure, it is prudent to handle it as a potential skin, eye, and respiratory irritant, similar to related compounds.[4]

Property Information
CAS Number 215927-36-9[3][5][6]
Molecular Formula C₆H₃BrN₂OS[3][5]
Physical Form Solid[3]
GHS Pictogram GHS07 (Harmful)[3]
Signal Word Warning[3]
Hazard Statement H302: Harmful if swallowed[3]
Precautionary Statements P264, P270, P330, P501[3]

The most critical precautionary statement for our purpose is P501 , which mandates the disposal of the container and its contents in accordance with local, regional, and national regulations. This underscores the importance of following a defined disposal protocol.

The Regulatory Framework: Adherence to OSHA and EPA Standards

Proper chemical disposal is not merely a best practice; it is a legal requirement governed by federal agencies.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a comprehensive Chemical Hygiene Plan (CHP) .[7][8] Your institution's CHP is a mandatory resource that must outline specific procedures for waste disposal.[8] It ensures that all personnel are trained on the hazards of the chemicals they handle and the protective measures required.[7][9]

  • EPA's Resource Conservation and Recovery Act (RCRA): The EPA regulates hazardous waste from "cradle-to-grave".[10] As the generator of the waste, you are the first and most critical link in this chain.[10] You are legally responsible for ensuring the waste is correctly identified, segregated, stored, and ultimately handled by a licensed disposal facility.[10][11]

Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a direct, actionable workflow for the safe disposal of this compound, from the lab bench to collection by your institution's environmental health and safety (EH&S) team.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE to mitigate exposure risks.[12]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[13]

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[13]

  • Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemically impervious apron.[13]

Causality: The selection of PPE is a direct response to the compound's hazard profile. Goggles protect against potential eye irritation from dust, while gloves and a lab coat prevent skin contact.

Step 2: Waste Segregation (The Critical Decision)

Proper segregation is the most important step in chemical waste management. Mixing incompatible waste streams can create hazardous reactions and significantly complicate the disposal process.

  • Action: this compound is a halogenated organic solid . It must be placed in a waste container specifically designated for "Halogenated Organic Solids."

  • Rationale: Halogenated wastes (containing F, Cl, Br, I) require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[14] They must never be mixed with non-halogenated solvents or other waste streams.[1][15]

Step 3: Select the Correct Waste Container

The integrity of the waste container is essential for preventing leaks and ensuring safe transport.

  • Action: Use a container that is chemically compatible with the waste, in good condition, and has a secure, leak-proof screw-top lid.[1][16][17] The container should be provided by or approved by your institution's EH&S department.[16]

  • Rationale: Using a compatible container prevents degradation of the container itself. A secure lid is mandated to prevent spills and the release of vapors.[1][16]

Step 4: Accurate and Complete Labeling

A waste container is not ready for storage until it is properly labeled. This is a key requirement of OSHA's Hazard Communication Standard.[12]

  • Action: As soon as the first particle of waste is added, affix a "Hazardous Waste" label from your EH&S department. Fill it out completely and legibly.

  • Label Must Include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound"

    • The specific hazard(s): "Toxic" or "Harmful"

    • The date accumulation started.

  • Rationale: Clear labeling communicates the container's contents and associated hazards to everyone in the laboratory and to the waste management personnel, preventing accidental exposures or improper handling.[9]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation while awaiting pickup.[17][18]

  • Action: Store the sealed and labeled waste container in your lab's designated SAA. This area should be clearly marked. Place the container in a secondary containment bin to catch any potential leaks.[16]

  • Rationale: The SAA keeps hazardous materials in a controlled location under the supervision of laboratory personnel.[17] Secondary containment is a crucial safety measure to contain spills and prevent environmental contamination.[16]

Step 6: Arrange for Final Disposal

The final step is to transfer custody of the waste to trained professionals.

  • Action: Once the container is full or you have no more of this waste to dispose of, contact your institution's EH&S department to schedule a waste pickup.[18] Follow their specific procedures for requesting a collection.

Emergency Procedures: Spill and Exposure

Preparedness is key to safety. In the event of an accident, a calm and structured response is essential.[12]

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep the solid material into a dustpan. Avoid creating dust.

    • Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a properly labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[13]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, lifting the upper and lower eyelids occasionally.[13]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[13]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Disposal Workflow Visualization

The following diagram illustrates the complete, compliant workflow for the disposal of this compound.

G cluster_prep Preparation Phase cluster_action Action Phase cluster_final Finalization Phase A Identify Waste: This compound B Assess Hazards: Harmful (H302) Halogenated Solid A->B C Select Required PPE: Safety Goggles, Lab Coat, Gloves B->C D Segregate Waste Stream C->D E Decision: Correct Stream? D->E E->D No, Re-evaluate F Container: 'Halogenated Organic Solids' E->F Yes G Label Container Immediately (Full Name + 'Hazardous Waste') F->G H Store in SAA (Sealed & in Secondary Containment) G->H I Request Pickup from EH&S H->I J Compliant Disposal Complete I->J

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one (CAS No. 215927-36-9). As a key intermediate in medicinal chemistry, particularly in the development of targeted anticancer agents, the safe handling of this compound is paramount to ensuring both the integrity of your research and the safety of laboratory personnel.[1] This guide is designed to provide you with the immediate, essential information needed for safe and effective use, from initial handling to final disposal.

Hazard Assessment: Understanding the Risks

This compound is a solid organic compound.[2] While comprehensive toxicological data for this specific molecule is not widely published, the available safety information and data from structurally similar compounds allow for a robust risk assessment.

The primary documented hazard is that it is harmful if swallowed (H302).[2] The GHS pictogram associated with the compound is GHS07, indicating it is harmful.[2] Analogous brominated heterocyclic compounds suggest potential for skin, eye, and respiratory irritation.[3] For instance, the related compound 6-Bromo-4-chlorothieno[2,3-d]pyrimidine is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Therefore, it is prudent to handle this compound with the assumption that it may present similar hazards.

Key Properties:

  • Appearance: Solid[2]

  • Molecular Formula: C6H3BrN2OS[5]

  • Boiling Point: 445.7±30.0 °C at 760 mmHg[2]

Core Principles of Protection: The "Why" Behind the "What"

The selection of Personal Protective Equipment (PPE) is not merely a checklist; it is a scientifically informed decision-making process designed to create barriers against potential exposure routes. For a powdered solid like this compound, the primary risks are:

  • Inhalation: Fine dust particles can become airborne during handling and weighing, posing a respiratory hazard.

  • Dermal Contact: The compound can come into contact with the skin, potentially causing irritation or being absorbed.

  • Ocular Exposure: Accidental splashes or airborne dust can cause serious eye irritation.

  • Ingestion: While less common in a laboratory setting, ingestion can occur through contaminated hands.

Our PPE strategy is therefore designed to mitigate these risks at every step.

Personal Protective Equipment (PPE) Protocol

Adherence to the following PPE protocol is mandatory when handling this compound.

PPE CategoryRecommended EquipmentBest Practices & Rationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting NIOSH or EN 166 standards.[6][7]Rationale: Protects against airborne dust and accidental splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile or Butyl rubber).[8]Rationale: Prevents direct skin contact. Double gloving is recommended for enhanced protection, especially during weighing and transfer operations.[8] Always inspect gloves for integrity before use and use proper removal techniques to avoid contamination.[9]
Respiratory Protection A NIOSH-approved N95 respirator or higher.[10]Rationale: Required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if dust is generated.[9] This minimizes the risk of inhaling fine particles.
Protective Clothing A long-sleeved laboratory coat with a solid front and tight-fitting cuffs.[8][11]Rationale: Protects the skin and personal clothing from contamination. The lab coat should be kept buttoned.

Safe Handling Workflow: A Step-by-Step Guide

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary equipment, including a calibrated scale, spatulas, weighing paper, and sealable containers for waste.

    • Don all required PPE as outlined in the table above.

  • Handling and Use:

    • All handling of the solid compound or its solutions must be conducted within a chemical fume hood to minimize inhalation exposure.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Avoid the formation of dust.[9] If the material is a fine powder, handle it gently.

    • When weighing, use a draft shield to prevent the powder from becoming airborne.

    • Do not eat, drink, or smoke in the laboratory.[9]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

    • Clean all contaminated surfaces and equipment.

Emergency Procedures: In Case of Exposure or Spill

  • Skin Contact: Immediately remove contaminated clothing.[7] Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.

  • Minor Spill: Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust. Collect the spilled material using appropriate tools and place it in a sealed, labeled container for disposal.[9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[9]

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[9]

Visualizing the PPE Decision Process

The following diagram illustrates the decision-making workflow for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow start_node Start: Handling This compound q1 Is the procedure inside a certified chemical fume hood? start_node->q1 decision_node_style decision_node_style process_node_style process_node_style ppe_node_style ppe_node_style end_node Proceed with Experiment a1_yes Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves (Double) q1->a1_yes Yes a1_no Enhanced PPE: - N95 Respirator - Safety Goggles - Lab Coat - Nitrile Gloves (Double) q1->a1_no No q2 Potential for splashing? a1_yes->q2 a1_no->q2 a2_yes Add Face Shield q2->a2_yes Yes check Inspect all PPE for integrity q2->check No a2_yes->check check->end_node

Caption: A logical workflow for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.